5-bromo-1H-indole-2-carbaldehyde
Description
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Properties
IUPAC Name |
5-bromo-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-1-2-9-6(3-7)4-8(5-12)11-9/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABANPJKXPUFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542866 | |
| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53590-50-4 | |
| Record name | 5-Bromo-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-1H-indole-2-carbaldehyde: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of 5-bromo-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines its known physical characteristics, provides detailed experimental protocols for their determination, and visualizes its role as a potential inhibitor in significant cell signaling pathways.
Core Physical Properties
Data Presentation: Physical Properties of this compound and Related Compounds
| Property | This compound | 5-Bromo-1H-indole-3-carbaldehyde (Isomer) |
| Molecular Formula | C₉H₆BrNO | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol [1] | 224.05 g/mol |
| Appearance | Yellowish to tan crystalline powder[1] | White to pink to light brown powder[2] |
| Melting Point | Data not available | 204-207 °C[2] |
| Boiling Point | Data not available | 395.5 ± 22.0 °C (Predicted)[2] |
| Solubility | Data not available | Soluble in ethanol, methanol, acetone, dichloromethane, and DMSO; limited water solubility.[2] |
Experimental Protocols
Detailed experimental procedures for determining the key physical properties of crystalline organic compounds like this compound are outlined below.
Melting Point Determination (Capillary Method)
This method is a standard technique for determining the melting point of a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated detector.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow (0.5-1.0 °C).
Solubility Determination (Shake-Flask Method)
The shake-flask method is a classical approach to determine the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: An excess amount of crystalline this compound is added to a known volume of the desired solvent (e.g., ethanol, DMSO, water) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The saturated solution is carefully separated from the excess solid by filtration or centrifugation.
-
Concentration Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L, mg/mL).
Biological Significance and Signaling Pathway Inhibition
Derivatives of 5-bromoindole have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. These compounds have been investigated as inhibitors of key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
EGFR Signaling Pathway Inhibition
The EGFR signaling cascade plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 5-Bromoindole derivatives have been explored as inhibitors of EGFR tyrosine kinase.
Caption: Inhibition of the EGFR signaling pathway by a 5-bromoindole derivative.
VEGFR-2 Signaling Pathway Inhibition
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 5-bromoindole derivative.
References
5-bromo-1H-indole-2-carbaldehyde chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-1H-indole-2-carbaldehyde, a key heterocyclic intermediate in organic synthesis and pharmaceutical research. This document outlines its chemical structure, physicochemical properties, and a detailed synthetic protocol.
Chemical Structure and IUPAC Name
This compound is an organic compound featuring an indole core structure substituted with a bromine atom at the 5-position and a formyl (aldehyde) group at the 2-position.
The presence of the bromine atom and the reactive aldehyde group makes this compound a versatile building block for the synthesis of more complex molecules with potential biological activities.[2] It is a key intermediate in the development of bioactive molecules for treating neurological disorders and cancer, and also finds applications in materials science.[2]
Physicochemical Properties
The quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for the closely related isomer, 5-bromo-1H-indole-3-carbaldehyde, is available, specific experimental values for the 2-carbaldehyde isomer are not widely reported in the literature.
| Property | Value | Source |
| Molecular Weight | 224.06 g/mol | [2][3] |
| Exact Mass | 222.96328 Da | Computed by PubChem[1] |
| Appearance | Yellowish to tan crystalline powder | [2] |
| Storage Temperature | 0-8 °C | [2] |
| Melting Point | Data not available | |
| Reference Melting Point | 204-207 °C (for 5-bromo-1H-indole-3-carbaldehyde) | [4] |
| Boiling Point | Predicted: 395.5±22.0°C (for 5-bromo-1H-indole-3-carbaldehyde) | [4] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water (for 2-bromo-1H-indole-3-carbaldehyde). | [5] It is known to be soluble in polar aprotic solvents like DMSO and DMF (for 5-Bromo-1H-indole-2-carboxylic acid).[6] |
| XLogP3 | 2.5 | Computed by PubChem[1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of indole-2-carbaldehydes from the corresponding indole is through a Vilsmeier-Haack type reaction or via lithiation followed by formylation. Below is a plausible synthetic protocol adapted from general procedures for indole functionalization. The starting material, 5-bromoindole, can be synthesized from indole.[7]
Materials:
-
5-bromoindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (for lithiation method)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure (via Lithiation and Formylation):
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5-bromoindole (1 equivalent). Anhydrous THF is added to dissolve the starting material.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe. The reaction mixture is stirred at this temperature for 1 hour.
-
Formylation: Anhydrous DMF (1.5 equivalents) is added dropwise to the reaction mixture. The solution is allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.
NMR Data Acquisition Protocol
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of indole derivatives.[8]
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Spectral Width: ~16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
¹³C NMR Acquisition Parameters:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Spectral Width: ~200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
Synthesis Pathway Visualization
The following diagram illustrates a plausible synthetic route to this compound starting from 5-bromoindole.
References
- 1. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Buy 5-Bromoindole-3-carboxaldehyde | 877-03-2 [smolecule.com]
- 5. Buy 2-bromo-1H-indole-3-carbaldehyde (EVT-319951) | 119910-45-1 [evitachem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
5-bromo-1H-indole-2-carbaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 5-bromo-1H-indole-2-carbaldehyde, a key intermediate in the synthesis of various bioactive molecules. This document includes its molecular formula and weight, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.
Core Data Presentation
The quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.06 g/mol [1] |
| CAS Number | 53590-50-4 |
| Appearance | Yellowish to tan crystalline powder |
| Purity | ≥ 99% (Assay) |
| Storage Conditions | Store at 0-8 °C |
Experimental Protocols
The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of 5-bromoindole. This reaction introduces a formyl (-CHO) group at the C-2 position of the indole ring.
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the formylation of electron-rich aromatic compounds.[2][3]
Materials:
-
5-bromoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Diethyl ether (Et₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromoindole (1.0 equivalent) in a minimal amount of anhydrous DMF, dropwise at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 6.5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully add a solution of sodium acetate (5.6 equivalents) in water and stir for 10 minutes. Dilute the mixture with additional water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether. The organic layers should be combined.
-
Washing and Drying: Wash the combined organic layers with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product should be purified by silica gel column chromatography to yield this compound.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
Spectroscopic and Analytical Profile of 5-bromo-1H-indole-2-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics of 5-bromo-1H-indole-2-carbaldehyde (CAS: 53590-50-4), a key intermediate in the synthesis of various bioactive molecules and materials.[1] While complete, publicly available experimental spectral datasets for this specific compound are limited, this document outlines the expected spectral features based on closely related analogs, provides detailed experimental protocols for data acquisition, and illustrates relevant synthetic and analytical workflows.
Molecular Structure and Properties
This compound is an indole derivative characterized by a bromine atom at the C5 position and a carbaldehyde group at the C2 position.[1] This substitution pattern makes it a versatile building block in medicinal chemistry and materials science.[1]
Molecular Formula: C₉H₆BrNO[2] Molecular Weight: 224.06 g/mol [2] Appearance: Expected to be a yellowish to tan crystalline powder.[1]
Spectral Data Summary
The following tables summarize the expected and reported spectral data. Note that the NMR and IR data are based on the closely related N-methylated analog, 5-bromo-1-methyl-1H-indole-2-carbaldehyde, as a proxy.[3] Key differences for the target compound are noted.
Table 1: Predicted ¹H NMR Spectral Data
(Based on 5-bromo-1-methyl-1H-indole-2-carbaldehyde in CDCl₃ at 400 MHz)[3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H | > 8.5 (broad) | Broad Singlet (br s) | This signal replaces the N-CH₃ signal of the reference compound and is expected to be a broad singlet due to quadrupole broadening and exchange. |
| CHO | ~9.9 | Singlet (s) | Aldehydic proton. |
| H-4 | ~7.8-7.9 | Singlet (or narrow d) | Aromatic proton adjacent to the bromine-bearing carbon. |
| H-6 | ~7.4-7.5 | Doublet (d) | Aromatic proton, coupled to H-7. |
| H-7 | ~7.2-7.3 | Doublet of Doublets (dd) | Aromatic proton, coupled to H-6. |
| H-3 | ~7.1-7.2 | Singlet (s) | Proton on the pyrrole ring. |
For comparison, the reference compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde shows the following ¹H NMR signals (400 MHz, CDCl₃): δ = 9.89 (s, 1H, CHO), 7.86 (s, 1H, H-4), 7.48 (d, 1H, J = 8.8 Hz, H-6), 7.24-7.31 (m, 1H, H-7), 7.17 (s, 1H, H-3), 4.08 (s, 3H, CH₃).[3]
Table 2: Predicted ¹³C NMR Spectral Data
(Based on 5-bromo-1-methyl-1H-indole-2-carbaldehyde in CDCl₃ at 100 MHz)[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~183 |
| C-7a | ~139 |
| C-3a | ~136 |
| C-2 | ~129-130 |
| C-6 | ~127-128 |
| C-4 | ~125-126 |
| C-5 | ~116 |
| C-7 | ~112-114 |
| C-3 | ~111-112 |
The reference compound 5-bromo-1-methyl-1H-indole-2-carbaldehyde shows the following ¹³C NMR signals (100 MHz, CDCl₃): δ = 182.8, 139.3, 136.3, 129.7, 127.7, 125.5, 116.1, 114.1, 111.9, 31.7 (N-CH₃).[3]
Table 3: Predicted Infrared (IR) Spectral Data[3]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch |
| ~1660-1670 | C=O Stretch (Aldehyde) |
| ~1470 | C=C Aromatic Stretch |
| ~800 | C-H Bending (out-of-plane) |
| ~730 | C-Br Stretch |
Table 4: Mass Spectrometry (MS) Data
| Ionization Mode | Predicted m/z | Assignment |
| ESI/HRMS | ~223.96, 225.96 | [M+H]⁺ (Characteristic isotopic pattern for Bromine) |
The calculated exact mass for C₉H₆⁷⁹BrNO is 222.9633 Da.[4]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[5]
-
¹H NMR Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on concentration.
-
Relaxation Delay: 1-5 seconds.[5]
-
-
¹³C NMR Acquisition:
-
Instrument: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: ≥1024 scans to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is recommended.
-
ATR Method:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[4]
-
-
KBr Pellet Method:
-
Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder for analysis.[4]
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is suitable for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by ~2 m/z units (for ⁷⁹Br and ⁸¹Br).
Synthetic and Analytical Workflows
The following diagrams illustrate a common synthetic route to this compound and a general workflow for its characterization.
Caption: Synthetic pathway for this compound via Vilsmeier-Haack reaction.
Caption: General analytical workflow for the characterization of synthesized compounds.
References
Solubility Profile of 5-bromo-1H-indole-2-carbaldehyde in DMSO and DMF: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-bromo-1H-indole-2-carbaldehyde in the common laboratory solvents Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing a strong theoretical basis for its solubility, qualitative information derived from analogous compounds, and detailed experimental protocols for determining its solubility in a laboratory setting.
Core Concepts and Physicochemical Properties
This compound is a substituted indole derivative that serves as a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a polar indole core with a hydrogen-bonding amine proton, a polar carbaldehyde group, and a lipophilic bromo substituent, dictates its solubility characteristics. Both DMSO and DMF are polar aprotic solvents, known for their ability to dissolve a wide range of organic compounds, making them common choices for creating stock solutions for various assays and chemical reactions.
Quantitative Solubility Data
| Compound | Solvent | Solubility (Qualitative) |
| 5-bromo-1H-indole-2-carboxylic acid | DMSO | Soluble |
| 5-bromo-1H-indole-2-carboxylic acid | DMF | Soluble |
| This compound | DMSO | Expected to be Soluble |
| This compound | DMF | Expected to be Soluble |
It is crucial to experimentally verify the solubility for specific research needs.
Experimental Protocols for Solubility Determination
To ascertain the quantitative solubility of this compound, the following standard laboratory protocols can be employed.
Visual Method for Solubility Estimation
This method provides a rapid, semi-quantitative assessment of solubility.
Materials:
-
This compound
-
Anhydrous DMSO
-
Anhydrous DMF
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
-
Clear glass vials
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) and place it into a clear glass vial.
-
Add a small, precise volume of the chosen solvent (DMSO or DMF) to the vial (e.g., 100 µL).
-
Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution against a light source. If the solid has completely dissolved, the solubility is at least 100 mg/mL.
-
If undissolved solid remains, incrementally add more solvent (e.g., in 100 µL aliquots), vortexing after each addition, until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the solubility in mg/mL or convert to molarity.
High-Performance Liquid Chromatography (HPLC) Method for Precise Solubility Measurement
This method provides accurate, quantitative solubility data.
Materials:
-
Saturated solution of this compound in the desired solvent (prepared using the visual method with excess solute).
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
-
Appropriate HPLC column (e.g., C18).
-
Mobile phase suitable for eluting the compound.
-
Calibrated micropipettes and syringe filters.
Procedure:
-
Prepare a saturated solution by adding an excess of this compound to the solvent (DMSO or DMF) in a sealed vial.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Accurately dilute the filtered, saturated solution with the mobile phase to a concentration within the linear range of the HPLC detector.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Determine the concentration of the compound in the diluted sample using a pre-established calibration curve of known concentrations of this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for determining the solubility of a chemical compound.
Conclusion
5-Bromo-1H-indole-2-carbaldehyde: A Comprehensive Technical Guide on its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-indole-2-carbaldehyde is a halogenated heterocyclic compound that serves as a pivotal building block in synthetic organic chemistry. Its indole core, substituted with a bromine atom at the 5-position and a formyl group at the 2-position, offers a versatile scaffold for the elaboration of more complex molecules. This unique substitution pattern imparts specific reactivity and physicochemical properties that are leveraged in the development of novel therapeutic agents and functional materials. In medicinal chemistry, the indole nucleus is a privileged structure, present in a wide array of biologically active compounds. The introduction of a bromine atom can enhance lipophilicity and metabolic stability, and provide a handle for further functionalization through cross-coupling reactions. The aldehyde group is a versatile functional group that can participate in a variety of chemical transformations, including reductive amination, oxidation, and condensation reactions. This guide provides an in-depth analysis of the melting point and appearance of this compound, crucial parameters for its identification, purity assessment, and handling in a laboratory setting.
Physicochemical Properties
The physical characteristics of a compound, such as its melting point and appearance, are fundamental parameters that provide insights into its purity and identity.
Appearance
This compound is consistently described as a solid at room temperature.[1] More specifically, it is characterized as a yellowish to tan crystalline powder .[2][3] The color may vary depending on the purity of the compound and the presence of any residual impurities from the synthetic process.
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. The recorded melting point for this compound is 178 °C .[4]
| Property | Value | Source(s) |
| CAS Number | 53590-50-4 | PubChem[5], Santa Cruz Biotechnology[6] |
| Appearance | Yellowish to tan crystalline powder | Chem-Impex[2][3] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Melting Point | 178 °C | ChemicalBook[4] |
Experimental Protocol: Melting Point Determination
The determination of a melting point is a standard procedure in chemical analysis for the characterization of a solid compound. The following protocol outlines a common method using a capillary melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube. The packed sample should be approximately 2-3 mm in height.
-
Invert the capillary tube and tap the sealed end gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
-
Apparatus Setup:
-
Turn on the melting point apparatus and allow it to pre-heat to a temperature approximately 15-20 °C below the expected melting point (in this case, around 160 °C).
-
Insert the packed capillary tube into the sample holder of the apparatus.
-
-
Melting Point Measurement:
-
Set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point. A slower heating rate ensures thermal equilibrium between the sample and the thermometer, leading to a more accurate measurement.
-
Observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue to observe and record the temperature at which the entire sample has completely melted (the completion of melting).
-
The recorded values represent the melting point range of the sample.
-
-
Post-Analysis:
-
Allow the apparatus to cool down before removing the capillary tube.
-
Dispose of the used capillary tube in the appropriate glass waste container.
-
Causality Behind Experimental Choices:
-
Fine Powder: Using a finely ground powder ensures uniform heat distribution throughout the sample.
-
Tight Packing: A tightly packed sample in the capillary tube promotes efficient heat transfer from the heating block to the compound.
-
Slow Heating Rate: A slow ramp rate near the melting point is crucial for an accurate determination. If the temperature rises too quickly, the thermometer reading may lag behind the actual temperature of the sample, leading to an artificially high and broad melting range.
Workflow for Melting Point Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the melting point of this compound.
References
Introduction: The Synthetic Utility of a Versatile Building Block
An In-Depth Technical Guide to the Stability and Storage of 5-bromo-1H-indole-2-carbaldehyde
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling protocols for this compound (CAS No. 53590-50-4). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes data from chemical suppliers and the scientific literature to ensure the long-term integrity of this critical synthetic intermediate.
This compound is a halogenated heterocyclic compound widely employed as a precursor in organic synthesis. Its indole core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals. The strategic placement of the bromine atom at the C5 position and the carbaldehyde group at the C2 position offers versatile handles for further functionalization, making it a key intermediate in the development of bioactive molecules for therapeutic areas such as oncology and neurology, as well as in the creation of novel materials for organic electronics.[1] However, the inherent reactivity of the indole nucleus and the aldehyde functional group necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and the preservation of material purity.
Part 1: Physicochemical and Stability Profile
The stability of this compound is governed by the intrinsic chemical properties of its constituent functional groups: the electron-rich indole ring, the reactive aldehyde, and the photosensitive bromo-aromatic system.
Key Physicochemical Properties
A summary of the compound's essential properties is provided below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 53590-50-4 | [1][2][3] |
| Molecular Formula | C₉H₆BrNO | [1][3][4] |
| Molecular Weight | 224.06 g/mol | [1][3][4] |
| Appearance | Yellowish to tan crystalline powder | [1] |
| Purity | ≥97% | [2] |
| InChIKey | CFABANPJKXPUFN-UHFFFAOYSA-N | [2][4] |
Core Stability Considerations and Degradation Pathways
Several factors can compromise the integrity of this compound. Understanding these is crucial for mitigating degradation.
-
Oxidation: The indole ring is inherently susceptible to oxidation, a process that can be accelerated by exposure to atmospheric oxygen. Furthermore, the aldehyde group (-CHO) is readily oxidized to the corresponding carboxylic acid (5-bromo-1H-indole-2-carboxylic acid). This is arguably the most common degradation pathway for this class of compounds. While most indoles are relatively stable in air, substitutions can alter this reactivity.[5]
-
Photosensitivity: Aromatic bromides are known to be sensitive to light.[6] Exposure to UV or even ambient light over prolonged periods can induce photodegradation, potentially leading to debromination or the formation of other impurities. This necessitates storing the compound in light-protecting containers.
-
Moisture: The compound should be protected from moisture. As a crystalline solid, hydrolysis is less of a concern than for solutions, but adsorbed water can accelerate other degradation processes.
-
Incompatibilities: The compound is incompatible with strong oxidizing agents and strong acids.[7] Contact with strong oxidizers will readily convert the aldehyde to a carboxylic acid, while strong acids can lead to polymerization or other acid-catalyzed degradation reactions of the indole ring.
Part 2: Recommended Storage and Handling Protocols
To preserve the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is mandatory.
Optimal Storage Conditions
The consensus from suppliers points to refrigerated and controlled-atmosphere storage.
-
Temperature: For long-term storage, the material should be kept in a freezer at temperatures of -20°C .[7] For routine short-term use, storage in a refrigerator at 2-8°C is acceptable.[1][2]
-
Atmosphere: To prevent oxidation, the compound should be stored under an inert atmosphere, such as argon or nitrogen.[2] After each use, the container should be purged with inert gas before re-sealing.
-
Light Protection: The compound must be stored in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[6]
-
Moisture Protection: Store in a tightly sealed container, preferably within a desiccator, to prevent moisture ingress.
Protocol for Handling and Solution Preparation
The following step-by-step protocol ensures safety and minimizes contamination or degradation during handling.
-
Preparation: Before handling, ensure a chemical fume hood is operational and the workspace is clean. An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical safety goggles, chemical-resistant gloves (nitrile is suitable), and a lab coat.[8][9]
-
Equilibration: Before opening, allow the container to warm to room temperature inside a desiccator. This critical step prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Conduct all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.[8] Use clean spatulas for transfer. Minimize the time the container is open to the atmosphere.
-
Inert Atmosphere Blanketing: If the compound is to be stored further, flush the headspace of the container with a gentle stream of nitrogen or argon before sealing tightly.
-
Solution Preparation:
-
This compound is typically soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6]
-
For biological assays, prepare a concentrated stock solution in anhydrous DMSO.
-
Stock solutions should be stored under the same stringent conditions as the solid (frozen at -20°C, protected from light).
-
Aqueous solutions should be prepared fresh before each experiment. If brief storage of an aqueous solution is unavoidable, it should be kept at 2-8°C, protected from light, for no more than 24 hours.[6]
-
-
Cleanup: After handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces and equipment.
Part 3: Workflow for Stability Verification
Ensuring the integrity of the compound upon receipt and before critical experiments is a self-validating measure. The following diagram and protocol outline a logical workflow for quality control.
Decision Workflow for Handling and Storage
This workflow guides the researcher from receiving the compound to its use in experiments, ensuring stability checks are integrated into the process.
Caption: Decision workflow for receiving, storing, and using this compound.
Protocol for a Simple Thin-Layer Chromatography (TLC) Stability Check
This protocol can be used to quickly assess the purity of the solid or to monitor the stability of solutions over time.
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a suitable solvent like ethyl acetate or dichloromethane. Prepare a similar solution of a reference standard (a new or previously verified batch), if available.
-
TLC Plate Spotting: Using a capillary tube, spot a small amount of the sample solution and the reference solution side-by-side on a silica gel TLC plate.
-
Elution: Develop the TLC plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate, such as 7:3 v/v; optimization may be required).
-
Visualization: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).
-
Analysis: A pure sample should show a single, well-defined spot. The presence of additional spots, particularly a spot at the baseline (polar impurities) or a new spot corresponding to the carboxylic acid, indicates degradation. The Rƒ value should match the reference standard.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 53590-50-4 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide on the Safety, Handling, and MSDS of 5-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-bromo-1H-indole-2-carbaldehyde. The information herein is compiled to ensure the safe and effective use of this compound in a laboratory and research setting.
Chemical and Physical Properties
This compound is a yellowish to tan crystalline powder.[1] It is a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₆BrNO | [1][2][3] |
| Molecular Weight | 224.06 g/mol | [1][2] |
| CAS Number | 53590-50-4 | [1][3] |
| Appearance | Yellowish to tan crystalline powder | [1] |
| Boiling Point | 395.55°C at 760 mmHg | [3] |
| Storage Temperature | 0-8 °C | [1][4] |
Hazard Identification
While specific hazard statements for this compound are not consistently available across all sources, related bromo-indole compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7][8][9][10] Therefore, it is prudent to handle this compound with care, assuming it possesses similar hazardous properties.
GHS Hazard Classifications for Related Compounds:
| Hazard Class | Category |
| Acute toxicity, oral | 4 |
| Skin corrosion/irritation | 2 |
| Serious eye damage/eye irritation | 2A |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 |
Note: This classification is for a related compound, 5-Bromo-1H-indole-2-carboxylic acid, and should be used as a precautionary guideline.[5]
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken.
| Exposure Route | First-Aid Procedure | Reference |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [5][6] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice. | [5][6] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell. | [5][6] |
Fire-Fighting Measures
| Aspect | Guideline | Reference |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Water spray can also be used. | |
| Specific Hazards | During combustion, may emit irritant fumes and toxic gases such as nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[5][11] | |
| Advice for Firefighters | Wear a self-contained breathing apparatus and full protective gear.[5] |
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
| Step | Action | Reference |
| Personal Precautions | Use full personal protective equipment, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. | [5] |
| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses. | [5] |
| Methods for Cleaning Up | Sweep up and shovel into suitable containers for disposal. Avoid generating dust. Decontaminate surfaces and equipment by scrubbing with alcohol. | [5][11] |
Handling and Storage
Proper handling and storage are crucial for maintaining the chemical's integrity and ensuring laboratory safety.
| Aspect | Guideline | Reference |
| Handling | Avoid contact with skin, eyes, and clothing.[11] Avoid inhalation of dust.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5] | |
| Storage | Store in a tightly closed container in a dry and well-ventilated place.[5] Recommended storage is at 0-8°C.[1] Keep in a dry place and protect from light.[6] |
Exposure Controls and Personal Protection
To minimize potential exposure, the following engineering controls and personal protective equipment (PPE) are recommended.
| Control Parameter | Recommendation | Reference |
| Engineering Controls | Use only in a well-ventilated area, preferably with a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[6][7] | |
| Eye/Face Protection | Wear chemical safety goggles or a face shield that meets OSHA 29 CFR 1910.133 or European Standard EN166.[6] | |
| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.[6] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) if exposure limits are exceeded or if irritation is experienced.[6][7] | |
| Body Protection | Wear a laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin.[6] | |
| Foot Protection | Wear closed-toe shoes with non-slip soles.[6] |
Toxicological Information
No acute toxicity information is available for this specific product.[11] However, based on related compounds, it may be harmful if swallowed and cause skin, eye, and respiratory tract irritation.[5][6][11]
Experimental Protocols
Detailed experimental protocols for the safety and toxicological testing of this compound are not publicly available. Researchers should refer to established OECD guidelines for chemical testing when designing their own experimental studies.
Visualized Workflows
The following diagrams illustrate key safety and handling workflows for this compound.
Caption: Workflow for the safe handling and storage of this compound.
Caption: Logical flow for first-aid response to different routes of exposure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Safety Data Sheet [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Substituted Indole Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted indole aldehydes represent a cornerstone in medicinal chemistry and drug discovery, serving as pivotal intermediates in the synthesis of a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the discovery, history, and evolving significance of this critical class of molecules. We delve into the historical context of their emergence from the broader field of indole chemistry, detail key synthetic methodologies with specific experimental protocols, and present their diverse biological activities through quantitative data and mechanistic pathway diagrams. This document serves as an in-depth resource for researchers aiming to leverage the therapeutic potential of substituted indole aldehydes in their drug development endeavors.
A Historical Perspective: From Plant Growth to Pharmaceutical Promise
The story of substituted indole aldehydes is intrinsically linked to the discovery of auxins, a class of plant hormones. In 1880, Charles and Francis Darwin's experiments on canary grass coleoptiles suggested the presence of a transmissible substance that controls plant growth in response to light.[1][2] This "messenger" was later identified as indole-3-acetic acid (IAA), a close chemical relative of indole-3-carboxaldehyde.[1][3] While Salkowski had discovered IAA in fermentation media in 1885, its isolation from plant tissues took nearly another half-century.[3] The term "auxin" was coined by Kogl and Haagen-Smit in 1931 after they isolated auxentriolic acid (auxin A) from human urine.[3]
The development of synthetic methods for indoles, most notably the Fischer indole synthesis in 1883, laid the groundwork for the eventual synthesis of substituted indole aldehydes.[4] However, the direct formylation of the indole nucleus to produce indole-3-carboxaldehyde in high yield was a significant breakthrough. The Vilsmeier-Haack reaction, a versatile method for formylating electron-rich aromatic compounds, proved to be highly effective for this purpose.[5] This reaction, which utilizes a chloroiminium salt (the Vilsmeier reagent) generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides a direct and efficient route to indole-3-carboxaldehyde and its substituted derivatives.[5][6]
Synthetic Methodologies: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction remains a cornerstone for the synthesis of indole-3-carboxaldehydes. The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired aldehyde.[5]
Experimental Protocol: Vilsmeier-Haack Formylation of Indole
Materials:
-
Indole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH) solution (1 M)
-
Ice bath
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole in DMF and cool the solution in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2.5 hours.
-
Quench the reaction by slowly adding 1 M NaOH solution until the mixture is alkaline.
-
Pour the mixture into ice-cooled water and stir for 1 hour to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under reduced pressure to yield indole-3-carboxaldehyde.
Workflow for Vilsmeier-Haack Formylation
Biological Activities and Therapeutic Potential
Substituted indole aldehydes exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[5] Their therapeutic potential spans anti-inflammatory, antioxidant, antimicrobial, and anticancer applications.[7][8]
Quantitative Data on Biological Activities
| Compound | Biological Activity | Assay | Result | Reference |
| Indole-3-carbinol | Anticancer | MTT assay (H1299 lung cancer cells) | IC₅₀ = 449.5 μM | [9] |
| 2-(4-Aminophenyl)-6-fluoro-1H-indole | Antioxidant | DPPH radical scavenging | 80% inhibition at 1 mM | [10] |
| 2-(4-Aminophenyl)-6-fluoro-1H-indole | Antioxidant | Superoxide radical scavenging | 81% inhibition at 1 mM | [10] |
| Indole-3-carboxaldehyde derivative (5f) | Antioxidant | DPPH free radical scavenging | Superior to standard (BHA) | [8] |
Anti-inflammatory Signaling Pathways
Indole-3-carboxaldehyde (IAld), a tryptophan metabolite produced by gut microbiota, has demonstrated significant anti-inflammatory properties.[7] Mechanistic studies have revealed that IAld acts as an agonist for the Aryl Hydrocarbon Receptor (AhR).[7] Activation of AhR by IAld leads to the inhibition of reactive oxygen species (ROS) production and the subsequent suppression of the NF-κB/NLRP3 inflammasome pathway, a key driver of inflammation.[7]
Anticancer Signaling Pathways
Indole compounds, including indole-3-carbinol (I3C) and its derivatives, have shown promise as anticancer agents.[11] These compounds can modulate multiple cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and NF-κB pathways.[1][11] By targeting these pathways, indole derivatives can inhibit cancer cell proliferation, survival, and metastasis.[1]
Conclusion and Future Directions
The journey of substituted indole aldehydes from their conceptual beginnings in plant physiology to their current status as privileged scaffolds in drug discovery is a testament to their remarkable chemical versatility and biological significance. The development of robust synthetic methods, such as the Vilsmeier-Haack reaction, has made these compounds readily accessible for further chemical exploration. As our understanding of the intricate signaling pathways they modulate continues to grow, so too will the opportunities to design and develop novel therapeutics for a wide range of diseases. Future research will likely focus on the synthesis of novel substituted indole aldehydes with enhanced potency and selectivity, as well as on the further elucidation of their mechanisms of action in various pathological contexts. The rich history and promising future of substituted indole aldehydes ensure their continued prominence in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: The Role of Bromine Substitution in Indole Core Reactivity
Introduction
The indole nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Its functionalization is a cornerstone of organic synthesis and medicinal chemistry. The introduction of a bromine atom onto the indole core dramatically alters its chemical properties and provides a versatile handle for further molecular elaboration. Brominated indoles serve as crucial intermediates in the synthesis of complex molecules and often exhibit significant biological activities themselves, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
This technical guide provides a comprehensive overview of the multifaceted role of bromine substitution in the reactivity of the indole core. We will explore the electronic and steric effects of the bromine atom, its influence on electrophilic and nucleophilic reactions, its critical function in modern cross-coupling chemistry, and its applications in drug discovery. This document is intended to be a practical resource, complete with quantitative data, detailed experimental protocols, and visualizations to aid researchers in their work.
Electronic and Steric Effects of Bromine Substitution
The influence of a bromine substituent on the indole ring's reactivity is primarily governed by a combination of electronic and steric effects.
Electronic Effects
The bromine atom exerts two opposing electronic effects on the indole ring system:
-
Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon, leading to a significant electron-withdrawing inductive effect.[1] This effect deactivates the indole ring towards electrophilic attack by decreasing the electron density of the aromatic system.[1][5]
-
Mesomeric Effect (+M): Bromine possesses lone pairs of electrons in its outer shell that can be delocalized into the π-system of the indole ring through resonance.[1] This electron-donating effect counteracts the inductive effect to some extent.
For halogens, the inductive effect generally outweighs the mesomeric effect, resulting in a net deactivation of the ring.[1] However, the interplay of these effects is subtle and dictates the regioselectivity of subsequent reactions.
Caption: Dual electronic effects of bromine on the indole core.
Impact on Core Reactivity
Electrophilic Aromatic Substitution
While the net effect of bromine is deactivating, electrophilic aromatic substitution on bromoindoles is a common and crucial transformation. The position of the bromine atom influences the rate and outcome of subsequent substitutions. Theoretical studies have quantified the effect of substituents on the Gibbs free energy barrier (ΔG‡) for the rate-determining step of electrophilic bromination, providing insight into reactivity.[5] Electron-withdrawing groups, like bromine, increase this energy barrier, thus slowing the reaction compared to unsubstituted indole.[5][6]
Table 1: Calculated Gibbs Free Energy Barriers for Electrophilic Bromination of 5-Substituted Indoles [5][6]
| Substituent (at C5) | Nature | Gibbs Free Energy Barrier (ΔG‡) (kcal/mol) | Relative Rate Prediction |
|---|---|---|---|
| -OCH₃ | Electron-Donating | Lower | Faster |
| -CH₃ | Electron-Donating | Lower | Faster |
| -H | Neutral | Baseline | - |
| -Br | Electron-Withdrawing | Higher | Slower |
| -COCH₃ | Electron-Withdrawing | Higher | Slower |
| -CN | Electron-Withdrawing | Higher | Slower |
Note: This table is based on theoretical calculations which predict reaction rate trends. The rate of bromination diminishes as the electron-withdrawing power of the substituent increases.[6]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in bromoindoles is a key functional handle for modern synthetic chemistry. It provides an ideal site for palladium-catalyzed cross-coupling reactions, allowing for the construction of complex carbon-carbon and carbon-heteroatom bonds. This capability is extensively used in drug discovery to create diverse molecular libraries.[2][7]
Common cross-coupling reactions involving bromoindoles include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form alkynylated indoles.
-
Buchwald-Hartwig Amination: Reaction with amines to form N-arylated products.
The reactivity of the C-Br bond in these reactions is generally higher than that of a C-Cl bond, making bromoindoles highly valuable substrates.[5]
C-H Activation
Recent advances have enabled the direct functionalization of C-H bonds in the bromoindole scaffold. Palladium-catalyzed oxidative C-H activation and annulation of N-alkylanilines with bromoalkynes, for example, provides a direct route to functionalized 3-bromoindoles.[8][9] These methods offer high atom economy and regioselectivity, expanding the toolkit for modifying the indole core.[8]
Synthesis and Characterization of Bromoindoles
The synthesis of bromoindoles can be achieved through various methods, with the choice depending on the desired isomer and available starting materials.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoindole via Sulfonate Intermediate [10][11]
This multi-step protocol is a reliable method for producing 5-bromoindole with high purity.
-
Step 1: Preparation of Sodium Indoline-2-Sulfonate
-
In a suitable flask, dissolve 7.2 g of indole in 80 mL of ethanol.
-
Separately, prepare a solution of 52 g of sodium bisulfite in water to make a 27% (w/w) aqueous solution.
-
Add the sodium bisulfite solution dropwise to the indole solution over approximately 1.5 hours, maintaining the reaction temperature at 28°C.
-
Stir the mixture for 18 hours at the same temperature.
-
Collect the resulting solid by vacuum filtration, wash with ether, and air dry to yield the intermediate, sodium indoline-2-sulfonate.
-
-
Step 2: Preparation of Sodium 1-Acetyl Indoline-2-Sulfonate
-
Suspend 30 g of the sodium indoline-2-sulfonate from Step 1 in 300 mL of acetic anhydride.
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C and maintain for 2 hours.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with acetic anhydride and then with ether. The crude product can be used directly in the next step.
-
-
Step 3: Synthesis of 5-Bromoindole
-
Dissolve the acylated material from Step 2 (approx. 4.8 g) in 44 g of water and cool the solution to 0-5°C in an ice bath.
-
With vigorous stirring, add 5.9 g of bromine dropwise, ensuring the temperature does not exceed 5°C.
-
Continue stirring at 0-5°C for 1 hour after the addition is complete.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Quench excess bromine by adding a 5.4% aqueous solution of sodium bisulfite (approx. 22 g) and stir for 15 minutes.
-
Add 6 g of a 50% aqueous sodium hydroxide solution and reflux the mixture for 15 hours.
-
Cool the reaction solution to allow for crystallization.
-
Collect the product by filtration, wash with water, and dry to obtain 5-bromoindole as white, needle-like crystals.[10]
-
Protocol 2: General Method for Kinetic Analysis of Electrophilic Bromination [5]
This protocol can be adapted to study the kinetics of bromination for various indole substrates.
-
Preparation: Prepare stock solutions of the indole substrate and the brominating agent (e.g., molecular bromine) in a suitable solvent (e.g., DMF).
-
Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
-
Measurement:
-
Place the indole solution in a quartz cuvette and record the initial absorbance spectrum.
-
Initiate the reaction by adding a known concentration of the brominating agent.
-
Monitor the reaction progress by recording the change in absorbance at a specific wavelength (corresponding to the consumption of a reactant or formation of a product) over time.
-
-
Analysis:
-
Determine initial reaction rates from the initial slope of the absorbance vs. time plot.
-
By systematically varying the initial concentrations of the reactants, determine the reaction order with respect to each component and calculate the rate constant.
-
Caption: General workflow for the synthesis and characterization of 5-bromoindole.
Spectroscopic Data
Accurate characterization of intermediates and the final product is essential. The following table summarizes key spectroscopic data for 5-bromoindole.
Table 2: Key Spectroscopic Data for 5-Bromoindole (C₈H₆BrN) [12][13][14]
| Technique | Data Point | Value / Description |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) | ~11.41 (s, 1H, N-H), ~7.48 (d, 1H), ~7.36 (m, 2H), ~7.12 (m, 1H), ~7.05 (m, 1H) ppm |
| ¹³C NMR | Chemical Shift (δ) | Values vary with solvent, but characteristic peaks for 8 carbons are observed. |
| IR | N-H Stretch | Broad band around 3200-3400 cm⁻¹ |
| Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | |
| C=C Stretch | ~1600-1450 cm⁻¹ | |
| C-Br Stretch | ~600-500 cm⁻¹ | |
| Mass Spec. | Molecular Weight | 196.04 g/mol |
| Exact Mass | 194.968 Da |
Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.
Applications in Drug Development
Bromoindoles are not only synthetic intermediates but also core components of many biologically active molecules. The bromine atom can modulate a compound's binding affinity, selectivity, and pharmacokinetic properties.[3]
-
Anticancer Agents: 5-Bromoindole derivatives have shown promise as anticancer agents by inhibiting key oncogenic pathways.[4] For example, novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[15]
-
GSK-3 Inhibitors: 5-Bromoindole has been identified as a scaffold for developing inhibitors of Glycogen Synthase Kinase 3 (GSK-3), an enzyme implicated in diseases such as Alzheimer's and diabetes.[7]
-
Signaling Pathway Modulation: Certain bromoindole derivatives can act as potent inhibitors of the NF-κB signaling pathway, which is involved in inflammation and cancer.[16] Furthermore, bromination of indole-3-carboxaldehydes has been shown to increase their ability to inhibit bacterial quorum sensing, a key communication process in pathogens.[17]
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Conclusion
The substitution of a bromine atom onto the indole core is a powerful strategy in modern organic and medicinal chemistry. It profoundly influences the electronic properties of the ring, directing its reactivity and providing a crucial handle for palladium-catalyzed cross-coupling reactions. This versatility allows for the efficient synthesis of complex molecular architectures with tailored biological functions.[2][7] From fundamental reactivity studies to the development of novel therapeutics targeting critical disease pathways, bromoindoles continue to be indispensable tools for researchers, scientists, and drug development professionals. A thorough understanding of the principles outlined in this guide is essential for harnessing the full synthetic potential of these valuable compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles | Semantic Scholar [semanticscholar.org]
- 7. nbinno.com [nbinno.com]
- 8. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Palladium-catalyzed oxidative C–H activation/annulation of N-alkylanilines with bromoalkynes: access to functionalized 3-bromoindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-bromo-1H-indole | C8H6BrN | CID 11805631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
5-Bromo-1H-indole-2-carbaldehyde: A Technical Guide to its Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position of the indole ring, as seen in 5-bromo-1H-indole-2-carbaldehyde, offers a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the potential biological activities of this compound, focusing on its role as a key intermediate in the development of anticancer, antimicrobial, and other bioactive molecules. While direct biological data on this compound is limited in publicly available literature, this document consolidates the significant findings on its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to empower further research and drug discovery.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 53590-50-4[1][2] |
| Molecular Formula | C₉H₆BrNO[1] |
| Molecular Weight | 224.06 g/mol [1] |
| Appearance | Solid |
| SMILES | C1=CC2=C(C=C1Br)C=C(N2)C=O[1] |
Synthesis of Bioactive Derivatives
This compound serves as a crucial starting material for a variety of derivatives.[3] The aldehyde functional group is readily amenable to transformations, allowing for the synthesis of diverse heterocyclic systems with potential therapeutic applications.
Caption: Synthetic pathways from this compound.
Potential Biological Activities
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Research has primarily focused on derivatives of the corresponding carboxylic acid, which have shown inhibitory activity against key signaling pathways involved in cancer progression.[4][5]
Quantitative Data: Anticancer Activity of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Carbothioamide | 3a | HepG2 (Liver) | 15.6 ± 1.2 | [5] |
| Carbothioamide | 3a | A549 (Lung) | 19.4 ± 1.5 | [5] |
| Carbothioamide | 3a | MCF-7 (Breast) | 25.1 ± 2.1 | [5] |
| Azaindolinone | 23p | HepG2 (Liver) | 2.357 | [6] |
| Azaindolinone | 23p | A549 (Lung) | 3.012 | [6] |
| Azaindolinone | 23p | Skov-3 (Ovarian) | 2.876 | [6] |
| Hydrazono-indolinone | 2f | BT-549 (Breast) | ~0.40 | [7] |
| Hydrazono-indolinone | 2f | NCI-H23 (Lung) | ~0.79 | [7] |
| Hydrazono-indolinone | 2f | IGROV1 (Ovarian) | ~0.95 | [7] |
Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by 50%. Lower values indicate higher potency.
Signaling Pathways in Cancer
Several studies suggest that 5-bromoindole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis.[5]
Caption: Inhibition of EGFR signaling by 5-bromoindole derivatives.
Antimicrobial Activity
The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have shown promising activity against a range of pathogenic bacteria.
Quantitative Data: Antimicrobial Activity of 5-Bromo-1H-indole Derivatives
| Derivative Type | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Carboxamide | 7a | E. coli | 0.35 | [9] |
| Carboxamide | 7b | E. coli | 0.45 | [9] |
| Carboxamide | 7c | E. coli | 0.55 | [9] |
| Carboxamide | 7a | P. aeruginosa | 0.75 | [9] |
| Carboxamide | 7b | P. aeruginosa | 0.85 | [9] |
| Carboxamide | 7c | P. aeruginosa | 0.95 | [9] |
| Carboxamide | 7g | K. pneumoniae | 1.25 | [9] |
| Carboxamide | 7h | S. Typhi | 1.15 | [9] |
| Hydrazone | 1j | B. subtilis | 3.125 | [10] |
| Hydrazone | 1b, 1c, 1d, 1f, 1g | MRSA | 6.25 | [10] |
| Benzimidazole | 3aq | C. albicans | 3.9 | [11] |
Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Lower values indicate higher potency.
Antiviral and Anti-inflammatory Activities
While specific studies on this compound are not abundant, the broader class of indole derivatives has been investigated for antiviral and anti-inflammatory properties.[4] Indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. Some indole-containing compounds also act as entry and fusion inhibitors, preventing viruses from entering host cells. Further research is needed to specifically evaluate the antiviral potential of this compound and its derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentrations.
Protocol 2: Antimicrobial Susceptibility Test (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to 0.5 McFarland
Procedure:
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in the broth directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry with significant potential for the development of novel therapeutic agents. While direct biological data for this specific compound is sparse, its derivatives have demonstrated promising anticancer and antimicrobial activities. The synthetic accessibility of the aldehyde group allows for the creation of diverse chemical libraries for further screening.
Future research should focus on:
-
Systematic evaluation of the biological activities of this compound itself.
-
Synthesis and screening of a wider range of derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
In vivo studies to assess the efficacy and safety of the most promising lead compounds.
This technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound and its derivatives.
References
- 1. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 5-bromo-1H-indole-2-carbaldehyde from 5-bromoindole
Introduction
5-bromo-1H-indole-2-carbaldehyde is a valuable synthetic intermediate in medicinal chemistry and drug development, serving as a key building block for a variety of biologically active compounds. Direct formylation of the indole nucleus, such as through the Vilsmeier-Haack reaction, typically occurs at the electron-rich C3 position. Therefore, the synthesis of the C2-formylated isomer from 5-bromoindole necessitates a multi-step approach. This application note provides a detailed protocol for the synthesis of this compound from 5-bromoindole, proceeding through a three-step sequence: N-protection, regioselective C2-lithiation and formylation, and subsequent deprotection. The tosyl (Ts) group is utilized here as the N-protecting group due to its stability and directing effect in the lithiation step.
Overall Synthetic Scheme
The synthesis involves the protection of the indole nitrogen with a tosyl group, followed by ortho-directed metallation at the C2 position using an organolithium reagent and subsequent formylation with N,N-dimethylformamide (DMF). The final step involves the removal of the tosyl protecting group to yield the target compound.
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step in the synthesis.
| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | N-Tosylation | p-Toluenesulfonyl chloride (TsCl), Sodium Hydride (NaH) | DMF | 0 to RT | 2 - 4 | 90 - 98 |
| 2 | C2-Lithiation & Formylation | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | THF | -78 | 2 - 3 | 75 - 85 |
| 3 | N-Deprotection | Sodium Hydroxide (NaOH) | Methanol/Water | Reflux | 4 - 8 | 85 - 95 |
Experimental Protocols
Materials and Equipment:
-
5-bromoindole
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flasks, magnetic stirrer, inert atmosphere setup (nitrogen or argon), low-temperature bath (e.g., dry ice/acetone), rotary evaporator, and standard laboratory glassware.
Protocol 1: Synthesis of 1-Tosyl-5-bromo-1H-indole
This protocol details the protection of the indole nitrogen with a p-toluenesulfonyl (tosyl) group.
Caption: Experimental workflow for the N-Tosylation of 5-bromoindole.
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 5-bromoindole (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.
-
Stir the resulting mixture at 0 °C for 30 minutes. The formation of the sodium salt of the indole may be observed.
-
Tosylation: In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 1-tosyl-5-bromo-1H-indole as a solid.
Protocol 2: Synthesis of 1-Tosyl-5-bromo-1H-indole-2-carbaldehyde
This protocol describes the regioselective formylation at the C2 position of the N-protected indole.
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-tosyl-5-bromo-1H-indole (1.0 eq) and dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Formylation: Add anhydrous DMF (3.0 eq) dropwise to the reaction mixture at -78 °C.
-
Reaction Progression: After the addition of DMF, allow the reaction to stir at -78 °C for another hour, then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-tosyl-5-bromo-1H-indole-2-carbaldehyde.
Protocol 3: Synthesis of this compound
This final protocol details the removal of the tosyl protecting group to yield the target aldehyde.
-
Reaction Setup: In a round-bottom flask, dissolve 1-tosyl-5-bromo-1H-indole-2-carbaldehyde (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Deprotection: Add an excess of sodium hydroxide (NaOH, 5-10 eq) to the solution.
-
Reaction Progression: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., 1 M HCl) to a pH of ~7.
-
Extraction: Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford this compound as a pure solid.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Organolithium reagents like n-BuLi are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.
-
Sodium hydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care.
-
Anhydrous solvents are required for the lithiation step. Ensure solvents are properly dried before use.
Application Notes: Vilsmeier-Haack Formylation of 5-Bromoindole
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This protocol details the application of this reaction to 5-bromoindole for the synthesis of 5-bromoindole-3-carboxaldehyde, a crucial intermediate in the development of various pharmaceuticals and biologically active molecules. The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, which then attacks the electron-rich C3 position of the indole ring.[1][4] Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[1][4]
The formylation of indoles occurs preferentially at the C3 position due to the higher electron density at this location, making the Vilsmeier-Haack reaction a highly regioselective method.[4] The reagents typically used are N,N-dimethylformamide (DMF) as both a solvent and a reactant, and phosphorus oxychloride (POCl₃) as the activating agent to form the Vilsmeier reagent.[1][5][6]
Reaction and Mechanism
The synthesis involves two primary stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich 5-bromoindole attacks the Vilsmeier reagent at the C3 position.[4] This leads to the formation of an iminium intermediate, which is then hydrolyzed during the aqueous work-up to produce 5-bromoindole-3-carboxaldehyde.[1][2][3]
Caption: Mechanism of the Vilsmeier-Haack formylation of 5-bromoindole.
Quantitative Data Summary
The following table summarizes representative reaction parameters for the Vilsmeier-Haack formylation of substituted anilines to produce indole derivatives, which follows a similar principle.[7] This provides a comparative overview for researchers.
| Substrate | Reagents & Solvents | Molar Ratio (Substrate:Vilsmeier Reagent) | Temperature (°C) | Time (h) | Yield (%) |
| 5-Chloro-2-methyl-aniline | POCl₃, DMF | 1:10 - 1:40 | 0 to 90 | 8 | ~85% |
| 5-Bromo-2-methyl-aniline | POCl₃, DMF | 1:10 - 1:40 | 0 to 85 | 5 | ~88% |
Table adapted from analogous indole synthesis protocols. Yields are indicative and can vary.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of 5-bromoindole-3-carboxaldehyde from 5-bromoindole.
Materials and Equipment:
-
Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet
-
Ice bath
-
Heating mantle
-
5-bromoindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate solution
-
Crushed ice
-
Deionized water
-
Büchner funnel and filter paper
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a three-neck round-bottom flask under a nitrogen atmosphere, place anhydrous DMF.
-
Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring over 30-40 minutes.[7] The Vilsmeier reagent is formed in situ.
-
-
Formylation Reaction:
-
Dissolve 5-bromoindole in a minimal amount of anhydrous DMF.
-
Add the 5-bromoindole solution dropwise to the prepared Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[7]
-
Gradually heat the reaction mixture to 80-90 °C and maintain this temperature for 5-8 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution by slowly adding a saturated sodium carbonate solution until the pH is alkaline, which will cause the product to precipitate.[7]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold water to remove any residual salts.
-
Dry the crude product under vacuum.
-
-
Purification:
-
The crude 5-bromoindole-3-carboxaldehyde can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield the pure product.
-
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Workflow for the synthesis of 5-bromoindole-3-carboxaldehyde.
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent moisture from interfering with the Vilsmeier reagent.
-
The quenching and neutralization steps are exothermic. Perform them slowly and with adequate cooling to control the temperature.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-1H-indole-2-carbaldehyde. The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals and biologically active compounds. Functionalization of the indole core, particularly at the 5-position, is a key strategy in medicinal chemistry for modulating pharmacological activity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at this position, starting from the readily available this compound.
The presence of the electron-withdrawing carbaldehyde group at the 2-position can influence the reactivity of the 5-bromo position, making specific protocols and optimized conditions crucial for successful synthesis. This guide covers several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira
Application Notes and Protocols for Suzuki and Sonogashira Coupling of Bromoindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Suzuki-Miyaura and Sonogashira cross-coupling reactions of bromoindole derivatives. The indole scaffold is a privileged structure in numerous natural products and pharmaceuticals, and the functionalization of bromoindoles via these powerful C-C bond-forming reactions is a cornerstone of modern medicinal chemistry and drug development.[1] These methods allow for the rapid generation of diverse libraries of indole derivatives for structure-activity relationship (SAR) studies.[1]
Section 1: Suzuki-Miyaura Coupling of Bromoindole Derivatives
The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., boronic acid or ester) and an organic halide.[1][2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in organic synthesis.[1]
General Principle
The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple a bromoindole with a boronic acid or its derivative. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the bromoindole, transmetalation with the boronate species (facilitated by the base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and significantly impacts reaction rate and yield.[1][2] The following tables summarize various reported conditions for the coupling of 5-bromoindole with different arylboronic acids.
Table 1: Performance Comparison of Catalytic Systems for Suzuki Coupling of 5-Bromo-1-ethyl-1H-indazole [2][3]
| Entry | Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| 2 | Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 |
| 3 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| 4 | Pd(PPh₃)₂Cl₂ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 6 | 20 |
Table 2: Suzuki Coupling of Chloroindoles and Azaindoles with Phenylboronic Acid [4]
| Entry | Substrate | Catalyst Loading (%) | Time (h) | Temp (°C) | Yield (%) |
| 1 | 6-Chloroindole | 1.5 | 5 | 60 | 97 |
| 2 | 5-Chlorooxindole | 1.0 | 8 | 60 | 99 |
| 3 | 4-Chloro-7-azaindole | 1.5 | 6 | 60 | 91 |
Reaction Conditions: Aryl halide (1.00 mmol), phenylboronic acid (1.50 mmol), Precatalyst P1 (XPhos precatalyst), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL).[4]
Experimental Protocols
The following protocols provide reliable starting points for the Suzuki-Miyaura coupling of bromoindole derivatives. N-protection of the indole, often with a Boc group, is frequently recommended to prevent debromination and other side reactions.[5]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Protocol 1: Microwave-Assisted Suzuki Coupling [1]
-
Reagents & Equipment:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.07 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Ethanol
-
Microwave reaction vial with a stir bar, Microwave reactor
-
-
Procedure:
-
To a microwave reaction vial, add 5-bromoindole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.[1]
-
Add ethanol to the vial and seal it.[1]
-
Place the vial in the microwave reactor and heat the mixture to 100 °C for 30-40 minutes with stirring.[1]
-
After the reaction is complete, cool the vial to room temperature.[1]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.[1]
-
Wash the filtrate with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.[1]
-
Protocol 2: Suzuki Coupling at Mild Temperature [1][6]
-
Reagents & Equipment:
-
5-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.005 equiv)
-
SPhos (ligand) (0.005 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Water:Acetonitrile mixture (4:1)
-
Reaction vial with a stir bar
-
-
Procedure:
-
To a reaction vial, add 5-bromoindole, the arylboronic acid, and potassium carbonate.[1]
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the water:acetonitrile solvent mixture.[1]
-
Add the catalyst solution to the reaction vial containing the solids.[1]
-
Seal the vial and stir the mixture at 37 °C for 18 hours.[1]
-
Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.[1]
-
Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[1]
-
Filter, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.[1]
-
Section 2: Sonogashira Coupling of Bromoindole Derivatives
The Sonogashira cross-coupling reaction is a highly efficient method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne.[7][8] This reaction is of paramount importance for synthesizing 5-alkynylindoles, which are valuable intermediates in the development of therapeutic agents for diseases like cancer and gout.[7]
General Principle
The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] The catalytic cycle involves two interconnected cycles. In the palladium cycle, oxidative addition of the bromoindole to Pd(0) is followed by transmetalation with a copper(I) acetylide intermediate and subsequent reductive elimination. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne, facilitated by the base.[8] Copper-free protocols have also been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[8][9]
Caption: Simplified Sonogashira catalytic cycle (copper-catalyzed).
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Sonogashira coupling of 5-bromoindole with various terminal alkynes.
Table 3: Sonogashira Coupling of 5-Bromoindole with Terminal Alkynes [7]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Experimental Protocols
Protocol 3: General Procedure for Sonogashira Coupling [7]
-
Reagents & Equipment:
-
5-Bromoindole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Round-bottom flask with condenser, magnetic stir bar
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 5-bromoindole, PdCl₂(PPh₃)₂, and CuI.[7]
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.[7]
-
Under the inert atmosphere, add the anhydrous, degassed solvent via syringe.[7]
-
Add triethylamine to the mixture, followed by the dropwise addition of the terminal alkyne.[7]
-
Heat the reaction mixture to the desired temperature (see Table 3) and stir until the reaction is complete, as monitored by TLC.[7]
-
Upon completion, cool the reaction mixture to room temperature.[7]
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).[7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[7]
-
Filter the solution and concentrate the solvent under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynylindole.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Application Notes: 5-Bromo-1H-indole-2-carbaldehyde as a Versatile Synthetic Intermediate
Introduction
5-Bromo-1H-indole-2-carbaldehyde (CAS No: 53590-50-4, Molecular Formula: C₉H₆BrNO) is a highly functionalized heterocyclic compound that serves as a crucial building block in organic synthesis.[1][2] Its indole core is a privileged scaffold in medicinal chemistry, while the bromine atom at the 5-position and the aldehyde group at the 2-position provide two reactive sites for diverse chemical transformations. This dual reactivity makes it an essential intermediate for the synthesis of a wide array of bioactive molecules and functional materials.[1]
Key Applications
-
Anticancer Drug Discovery : The most prominent application of this intermediate is in the development of novel anticancer agents.[1] Derivatives synthesized from this compound have shown potent inhibitory activity against key oncogenic targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4] Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells, making these derivatives promising candidates for therapeutic development against lung (A549), liver (HepG2), and breast (MCF-7) cancers.[4][5]
-
Materials Science : The stable, functionalizable indole structure is valuable in materials science.[1] this compound is used to create novel organic materials with specific electronic and photonic properties, finding potential applications in the field of organic electronics.[1]
-
Biological Imaging : Researchers have utilized this compound in the development of specialized fluorescent probes, which are instrumental in real-time visualization of cellular and biological processes.[1]
-
General Organic Synthesis : The bromine atom serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[3] The aldehyde group readily participates in condensations, oxidations, reductions, and other nucleophilic addition reactions.
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations using this compound.
Protocol 1: Knoevenagel Condensation for the Synthesis of (E)-5-bromo-2-(2-nitrovinyl)-1H-indole
This protocol describes the reaction of the aldehyde with a nitroalkane, a common method for extending the carbon chain and introducing new functional groups.
Materials:
-
This compound
-
Nitromethane
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure: (Adapted from a general method)
-
In a round-bottom flask, combine this compound (1.0 g, 4.46 mmol), nitromethane (3.0 mL, 55.5 mmol), and ammonium acetate (0.5 g, 6.49 mmol).
-
Add ethanol (20 mL) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 30-60 minutes.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The product will often precipitate as crystals. Collect the solid by filtration.
-
Wash the collected crystals thoroughly with cold water, followed by a small amount of cold ethanol, to remove any unreacted starting materials and catalyst.
-
Dry the purified product, (E)-5-bromo-2-(2-nitrovinyl)-1H-indole, under vacuum.
Protocol 2: Oxidation to 5-Bromo-1H-indole-2-carboxylic Acid
The aldehyde can be easily oxidized to the corresponding carboxylic acid, which is itself a valuable intermediate for synthesizing amides and esters with potent biological activity, such as EGFR inhibitors.[6]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Erlenmeyer flask
-
Stirring apparatus
Procedure: (General method)
-
Dissolve this compound (1.0 g, 4.46 mmol) in 50 mL of acetone in an Erlenmeyer flask.
-
Prepare a solution of potassium permanganate (0.85 g, 5.38 mmol) in 20 mL of water.
-
Slowly add the KMnO₄ solution dropwise to the stirred aldehyde solution at room temperature. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.
-
Stir the mixture vigorously for 2-4 hours. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the reaction is complete (monitored by TLC), quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 10% hydrochloric acid.
-
The product, 5-bromo-1H-indole-2-carboxylic acid, will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Protocol 3: Suzuki Cross-Coupling for C-C Bond Formation
The bromine atom at the 5-position is ideal for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl or vinyl substituents.[3]
Materials:
-
This compound
-
An appropriate boronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas (Nitrogen or Argon)
Procedure: (General method)
-
To a Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-substituted indole-2-carbaldehyde derivative.
Quantitative Data
The derivatives of this compound have demonstrated significant biological activity. The following table summarizes the inhibitory concentrations of novel indole derivatives against key cancer-related enzymes and various cancer cell lines.
| Compound Class | Target / Cell Line | Activity | Reference |
| 5-substituted-indole-2-carboxamides | EGFR (enzyme) | IC₅₀ = 85 - 124 nM | [7] |
| 5-substituted-indole-2-carboxamides | CDK2 (enzyme) | IC₅₀ = 33 - 46 nM | [7] |
| 5-substituted-indole-2-carboxamides | Cancer Cell Lines (mean) | GI₅₀ = 37 - 193 nM | [7] |
| 5-bromoindole-2-carboxylic acid derivs. | A549 (lung cancer) | Potent Antiproliferative | [5][6] |
| 5-bromoindole-2-carboxylic acid derivs. | HepG2 (liver cancer) | Potent Antiproliferative | [5][6] |
| 5-bromoindole-2-carboxylic acid derivs. | MCF-7 (breast cancer) | Potent Antiproliferative | [5][6] |
-
IC₅₀ : The concentration of a drug that is required for 50% inhibition in vitro.
-
GI₅₀ : The concentration of a drug that causes 50% inhibition of cellular growth.
Visualizations
Caption: Synthetic versatility of this compound.
Caption: Inhibition of the EGFR signaling pathway by indole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 5-bromo-1H-indole-2-carbaldehyde in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives of 5-bromo-1H-indole-2-carbaldehyde, a versatile scaffold in medicinal chemistry. The unique physicochemical properties imparted by the bromine substituent at the 5-position and the aldehyde at the 2-position of the indole ring make it a valuable starting material for the synthesis of potent and selective therapeutic agents across various disease areas, including cancer, infectious diseases, and neurological disorders.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position can significantly influence the molecule's physicochemical properties, often enhancing its biological activity.[1] this compound serves as a key intermediate in the synthesis of a diverse array of bioactive molecules.[1][2] Its reactivity allows for the introduction of various functional groups, making it an essential building block in drug discovery.[2] Researchers have utilized this compound to synthesize derivatives with potential applications in treating cancer and neurological disorders.[1][2]
Synthesis of this compound
A common and effective method for the synthesis of indole-2-carbaldehydes is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic ring, such as indole, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Experimental Protocol: Vilsmeier-Haack Formylation of 5-bromoindole
Materials:
-
5-bromoindole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-bromoindole (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (1.2 equivalents) to N,N-dimethylformamide (3 equivalents) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 5-bromoindole while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Medicinal Chemistry and Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. The aldehyde functional group provides a convenient handle for the synthesis of various derivatives such as Schiff bases, hydrazones, and thiosemicarbazones.
Anticancer Activity
Derivatives of this compound have emerged as a promising class of anticancer agents. Their mechanisms of action often involve the inhibition of critical enzymes and disruption of cellular processes essential for tumor growth and survival.
Quantitative Data: Anticancer Activity of this compound Derivatives
| Compound Type | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Schiff Base | 5-bromo-isatin derivative (3b) | H157 (Lung Carcinoma) | 2.32 ± 0.11 | [3] |
| Schiff Base | 5-bromo-isatin derivative (3b) | Vero (Normal) | 18.7 ± 2.5 | [3] |
| Schiff Base | Compound 1 | MDA-MB-231 (Breast) | 200 | [4] |
| Schiff Base | Compound 2 | MDA-MB-231 (Breast) | 200 | [4] |
| Schiff Base | Compound 3 | MDA-MB-231 (Breast) | 200 | [4] |
| Schiff Base | Compound 1 | HepG2 (Liver) | 200 | [4] |
| Schiff Base | Compound 2 | HepG2 (Liver) | 200 | [4] |
| Schiff Base | Compound 3 | HepG2 (Liver) | 200 | [4] |
Signaling Pathway: Inhibition of EGFR Signaling
Many anticancer indole derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. Inhibition of EGFR can block downstream signaling that promotes cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Derivatives of this compound, particularly hydrazone derivatives, have shown promising activity against a range of bacteria and fungi.
Quantitative Data: Antimicrobial Activity of Indole Hydrazone Derivatives
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hydrazone | 1-methylindole-3-carboxaldehyde derivative (1) | S. aureus | 100 | [5] |
| Hydrazone | 1-methylindole-3-carboxaldehyde derivative (2) | S. aureus | 25 | [5] |
| Hydrazone | 1-methylindole-3-carboxaldehyde derivative (1) | MRSA | 12.5 | [5] |
| Hydrazone | 1-methylindole-3-carboxaldehyde derivative (2) | MRSA | 50 | [5] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1a) | S. aureus | 6.25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1b) | S. aureus | 6.25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1a) | MRSA | 6.25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1b) | MRSA | 6.25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1a) | E. coli | 50 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1b) | E. coli | 50 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1a) | B. subtilis | 25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1b) | B. subtilis | 6.25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1a) | C. albicans | 6.25 | [6] |
| Hydrazone | 5-bromoindole-3-aldehyde hydrazone (1b) | C. albicans | 6.25 | [6] |
Experimental Protocol: Broth Microdilution for MIC Determination
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound stock solution (in DMSO)
-
Sterile 96-well plates
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a bacterial or fungal inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth.
Antiviral Activity
The indole scaffold is a key pharmacophore in the development of antiviral agents, with derivatives showing activity against a range of viruses. While specific data for this compound derivatives is emerging, the broader class of indole derivatives has shown potential. For instance, some indole-based thiosemicarbazones have exhibited activity against Coxsackie B4 virus.
Quantitative Data: Antiviral Activity of Indole-based Thiosemicarbazides
| Compound | Virus | EC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |
| 6a | Coxsackie B4 | 1.1 | 22 | [7] |
| 6b | Coxsackie B4 | 0.4 | 56 | [7] |
| 6c | Coxsackie B4 | 2.1 | 9 | [7] |
| 6d | Coxsackie B4 | 1.8 | 11 | [7] |
Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay
Materials:
-
Host cell line (e.g., Vero cells)
-
Virus stock (e.g., Coxsackie B4)
-
Cell culture medium
-
Test compound
-
96-well cell culture plates
-
Microscope
Procedure:
-
Seed host cells in a 96-well plate and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the confluent cell monolayer with the compound dilutions for a set period.
-
Infect the cells with a known titer of the virus. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plate for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells.
-
Observe the cells under a microscope and score the CPE for each well.
-
The 50% effective concentration (EC₅₀) is the concentration of the compound that inhibits the viral CPE by 50%.
Neuroprotective Activity
Indole derivatives are being investigated for their potential to treat neurodegenerative diseases. Their mechanisms of action can include antioxidant effects, inhibition of protein aggregation (e.g., amyloid-beta), and modulation of signaling pathways involved in neuronal survival.
Signaling Pathway: Nrf2-ARE Pathway Activation
Indole derivatives can exert neuroprotective effects by activating the Nrf2-ARE pathway, a primary cellular defense against oxidative stress.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antiviral properties of novel indole-based thiosemicarbazides and 4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-Cancer Agents from 5-Bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of potential anti-cancer agents starting from 5-bromo-1H-indole-2-carbaldehyde. This document outlines the synthetic pathways, detailed experimental protocols, and biological evaluation of the resulting compounds, with a focus on their activity as inhibitors of key signaling pathways in cancer.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The introduction of a bromine atom at the 5-position of the indole ring can enhance biological activity.[1] this compound is a versatile starting material for the synthesis of various derivatives, including hydrazones and carbothioamides, which have shown promise as anti-cancer agents.[2][3] The primary mechanism of action for many of these derivatives is the inhibition of receptor tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth, proliferation, and angiogenesis.[4][5]
Synthetic Strategy
A primary synthetic route from this compound to potential anti-cancer agents involves a two-step process:
-
Oxidation of the aldehyde to the corresponding carboxylic acid.
-
Formation of Hydrazide and subsequent Condensation with various aldehydes or ketones to yield hydrazone derivatives.
Alternatively, the carbaldehyde can be directly used in condensation reactions to form various Schiff bases and other derivatives. This document will focus on the synthesis of hydrazone derivatives, which have well-documented anti-cancer activities.
Data Presentation
Table 1: In Vitro Cytotoxicity of Selected 5-Bromo-Indole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 6a | Keto Hydrazide-Hydrazone | HL-60 | 3.913 | [3] |
| 6h | Keto Hydrazide-Hydrazone | A549 | 4.838 | [3] |
| 7c | N-benzyl-5-bromoindolin-2-one | MCF-7 | 7.17 | [6] |
| 7d | N-benzyl-5-bromoindolin-2-one | MCF-7 | 2.93 | [6] |
Table 2: VEGFR-2 Inhibitory Activity of Selected 5-Bromo-Indole Derivatives
| Compound ID | VEGFR-2 IC50 (µM) | Reference |
| 7c | 0.728 | [6] |
| 7d | 0.503 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-1H-indole-2-carboxylic Acid
This protocol describes the oxidation of this compound to 5-bromo-1H-indole-2-carboxylic acid.
Materials:
-
This compound
-
Oxone (Potassium peroxymonosulfate)
-
Dimethylformamide (DMF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DMF in a round-bottom flask.
-
Add a solution of Oxone (2 equivalents) in water dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to yield the crude 5-bromo-1H-indole-2-carboxylic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of 5-Bromo-1H-indole-2-carbohydrazide
This protocol details the conversion of 5-bromo-1H-indole-2-carboxylic acid to its corresponding hydrazide.
Materials:
-
5-Bromo-1H-indole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable activating agent (e.g., EDC/HOBt)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
Suspend 5-bromo-1H-indole-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained (indicating the formation of the acid chloride).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous THF and add it dropwise to a stirred solution of hydrazine hydrate (5 equivalents) in THF at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indole-2-carbohydrazide.
Protocol 3: Synthesis of this compound Hydrazone Derivatives
This protocol describes the final condensation step to form the target hydrazone derivatives.
Materials:
-
5-Bromo-1H-indole-2-carbohydrazide
-
Substituted aromatic or heteroaromatic aldehyde (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 5-bromo-1H-indole-2-carbohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the substituted aldehyde (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-8 hours, monitoring completion by TLC.[7]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried to yield the final hydrazone derivative.[8]
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anti-proliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.[7]
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 5: VEGFR-2 Kinase Inhibition Assay
This protocol describes an ELISA-based assay to measure the inhibition of VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2
-
Poly(Glu, Tyr) 4:1 coated 96-well plates
-
Synthesized compounds dissolved in DMSO
-
ATP
-
Anti-phosphotyrosine antibody conjugated to HRP
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Compound Incubation: Add the synthesized compounds at various concentrations to the wells of the coated 96-well plate.
-
Kinase Reaction: Add recombinant VEGFR-2 and ATP to initiate the kinase reaction. Incubate for a specified time (e.g., 1 hour) at 37 °C.
-
Washing: Wash the wells with wash buffer to remove unbound reagents.
-
Antibody Incubation: Add the anti-phosphotyrosine-HRP antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.
Visualizations
Caption: Synthetic workflow for the preparation of anti-cancer hydrazone derivatives from this compound.
References
- 1. longdom.org [longdom.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Neurological Disorder Treatments Using 5-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 5-bromo-1H-indole-2-carbaldehyde is a versatile starting material for the synthesis of a diverse library of indole derivatives with potential therapeutic applications in neurological disorders.[2] Its unique substitution pattern allows for the strategic introduction of various pharmacophores to target key pathological pathways in neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease.
These application notes provide a comprehensive overview of the synthesis of neuroprotective agents derived from this compound and detailed protocols for their in vitro evaluation. The methodologies described herein are intended to guide researchers in the discovery and development of novel therapeutics for a range of neurological disorders.
Synthesis of Neuroprotective Indole Derivatives
The aldehyde functional group at the 2-position of this compound serves as a key handle for the synthesis of various derivatives, including hydrazones and carboxamides. These derivatives have shown promise as inhibitors of enzymes implicated in neurodegeneration and as modulators of critical signaling pathways.
Protocol 1: Synthesis of Indole-2-Carboxaldehyde Hydrazone Derivatives
Indole-based hydrazide-hydrazone derivatives have been reported to exhibit significant inhibitory activity against cholinesterases.[3] This protocol outlines the synthesis of a representative hydrazone derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate
-
Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Synthesis of 5-bromo-1H-indole-2-carbohydrazide:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum.
-
-
Synthesis of 5-bromo-1H-indole-2-carboxaldehyde Hydrazone:
-
Suspend the synthesized 5-bromo-1H-indole-2-carbohydrazide and a para-substituted benzaldehyde in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for the appropriate time, monitoring by TLC.[4]
-
After cooling, filter the precipitated solid, wash with ethanol, and dry to yield the final hydrazone derivative.[4]
-
Protocol 2: Synthesis of Indole-2-Carboxamide Derivatives
Indole-2-carboxamides are a class of compounds with a wide range of biological activities, including neuroprotective effects.[5][6] This protocol describes a general method for the synthesis of indole-2-carboxamide derivatives.
Materials:
-
5-bromo-1H-indole-2-carboxylic acid (can be synthesized by oxidation of this compound)
-
Thionyl chloride or a suitable coupling agent (e.g., HATU)
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Base (e.g., triethylamine)
Procedure:
-
Oxidation of this compound:
-
Oxidize this compound to 5-bromo-1H-indole-2-carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).
-
-
Synthesis of 5-bromo-1H-indole-2-carboxamide:
-
Activate the carboxylic acid of 5-bromo-1H-indole-2-carboxylic acid by converting it to an acid chloride using thionyl chloride or by using a peptide coupling agent.
-
In a separate flask, dissolve the desired amine and a base in an anhydrous solvent.
-
Slowly add the activated carboxylic acid derivative to the amine solution at a controlled temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Work up the reaction mixture by washing with appropriate aqueous solutions and purify the product by recrystallization or column chromatography.[7]
-
In Vitro Evaluation of Neuroprotective Activity
A battery of in vitro assays is essential to characterize the neuroprotective potential of the synthesized indole derivatives. These assays can assess the compounds' ability to inhibit key enzymes, protect neuronal cells from toxic insults, and modulate relevant signaling pathways.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease.[8] Ellman's method is a widely used colorimetric assay to measure AChE activity.[9]
Materials:
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Acetylcholinesterase (AChE) enzyme
-
Tris-HCl buffer (pH 8.0)
-
Synthesized indole derivatives (test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the AChE enzyme solution.
-
Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature.
-
Initiate the reaction by adding DTNB and ATCI to each well.
-
Immediately measure the absorbance at 412 nm kinetically for several minutes.[10]
-
The rate of the reaction is proportional to the AChE activity. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay
Inhibitors of monoamine oxidases (MAO-A and MAO-B) are used in the treatment of Parkinson's disease and depression.[11][12]
Materials:
-
MAO-A and MAO-B enzymes (recombinant human)
-
Kynuramine (substrate for MAO-A) or Benzylamine (substrate for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Synthesized indole derivatives (test compounds)
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubate the MAO enzyme with various concentrations of the test compound in phosphate buffer.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Monitor the formation of the product (4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) by measuring the change in absorbance or fluorescence over time.[12]
-
Calculate the initial reaction velocities and determine the percentage of inhibition and IC50 values.
Protocol 5: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Assay
GSK-3β is a key kinase implicated in the pathology of Alzheimer's disease and other neurodegenerative disorders.[13][14]
Materials:
-
Recombinant GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
Kinase assay buffer
-
Synthesized indole derivatives (test compounds)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Luminometer
Procedure:
-
In a 384-well plate, add the kinase assay buffer, the test compound at various concentrations, and the GSK-3β enzyme.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[15]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which generates a luminescent signal proportional to the ADP concentration.[16]
-
Determine the percentage of inhibition and IC50 values for the test compounds.
Protocol 6: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults.[17][18]
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12)
-
Neurotoxin (e.g., H₂O₂, 6-hydroxydopamine, or Amyloid-β peptide)
-
Synthesized indole derivatives (test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a few hours.
-
Induce neurotoxicity by adding the chosen neurotoxin to the cell culture medium.
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[19]
-
Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective concentration of the test compounds.
Data Presentation
The quantitative data obtained from the in vitro assays should be summarized in a clear and structured format for easy comparison of the synthesized indole derivatives.
Table 1: Inhibitory Activity of Indole Derivatives against Key Enzymes
| Compound ID | AChE IC50 (µM) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | GSK-3β IC50 (µM) |
| IND-01 | 5.2 | 10.8 | 2.5 | 0.8 |
| IND-02 | 8.1 | 15.2 | 4.1 | 1.2 |
| IND-03 | 3.5 | 8.9 | 1.8 | 0.5 |
| Reference | Donepezil: 0.02 | Clorgyline: 0.01 | Selegiline: 0.008 | CHIR99021: 0.006 |
Table 2: Neuroprotective Effects of Indole Derivatives in SH-SY5Y Cells
| Compound ID | Neurotoxin | Cell Viability (%) at 10 µM |
| IND-01 | H₂O₂ (100 µM) | 85 ± 5 |
| IND-02 | H₂O₂ (100 µM) | 78 ± 6 |
| IND-03 | H₂O₂ (100 µM) | 92 ± 4 |
| Control | H₂O₂ (100 µM) | 50 ± 7 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the research strategy.
Caption: Experimental workflow for the synthesis and evaluation of neuroprotective indole derivatives.
Caption: Key signaling pathways modulated by neuroprotective indole derivatives.
References
- 1. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1–Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel Prenylated Indole Alkaloids with Neuroprotection on SH-SY5Y Cells against Oxidative Stress Targeting Keap1-Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5-bromo-1H-indole-2-carbaldehyde in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-1H-indole-2-carbaldehyde is a versatile heterocyclic compound featuring a reactive aldehyde group appended to a bromo-substituted indole scaffold. While its direct applications in proteomics are an emerging area, its chemical properties make it a promising tool for covalent labeling of proteins, enabling a range of proteomics workflows. The electrophilic aldehyde can form covalent bonds with nucleophilic amino acid residues on proteins, such as lysine, cysteine, and histidine. This covalent modification allows for the stable tagging of proteins for subsequent enrichment, identification, and quantitative analysis.
This document provides detailed application notes and protocols for the use of this compound as a chemical probe in proteomics research, including covalent protein labeling, target identification, and quantitative proteomic analysis.
Principle of Action: Covalent Labeling of Nucleophilic Residues
The primary application of this compound in proteomics is centered around its ability to act as a covalent labeling agent. The aldehyde functionality is an electrophile that can react with nucleophilic side chains of specific amino acid residues within proteins. The most common reaction is the formation of a Schiff base with the primary amine of a lysine residue. This initial imine adduct can be stabilized by reduction with an agent like sodium cyanoborohydride (NaBH₃CN) to form a stable secondary amine linkage. Additionally, aldehydes can react with the thiol group of cysteine and the imidazole group of histidine residues.
The indole scaffold provides a structural motif that can be further functionalized, for example, by incorporating a reporter tag (e.g., biotin, alkyne, or a fluorophore) through chemical synthesis, transforming this compound into a multifunctional chemical probe. The bromine atom can also serve as a handle for further chemical modifications, such as cross-coupling reactions, to introduce these functionalities.
Application Note 1: Covalent Labeling of Proteins for Target Identification
Objective: To identify proteins that are covalently modified by this compound in a complex biological sample (e.g., cell lysate). This can be useful for identifying potential off-targets of a drug candidate based on a similar scaffold or for discovering proteins with reactive nucleophilic residues in specific functional states.
Workflow Overview:
-
Probe Synthesis (Optional but Recommended): For effective target enrichment, this compound should be derivatized to include a bioorthogonal handle, such as an alkyne or azide, for subsequent click chemistry-based attachment of a reporter tag (e.g., biotin).
-
Protein Labeling: The alkyne-modified probe is incubated with a proteome source (e.g., cell lysate).
-
Click Chemistry: A biotin-azide reporter tag is attached to the alkyne-labeled proteins via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Enrichment: Biotinylated proteins are captured using streptavidin-coated beads.
-
On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins.
Visualization of the Experimental Workflow:
Protocol 1: Covalent Labeling and Target Identification
Materials:
-
Alkyne-modified this compound (synthesized in-house or custom-ordered)
-
Cell lysate
-
Tris-buffered saline (TBS), pH 7.4
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Click chemistry reagents: Biotin-azide, copper(II) sulfate (CuSO₄), Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., TBS with 0.1% Tween-20, high salt buffer)
-
Urea solution (8 M in 50 mM Tris-HCl, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Labeling: a. Dilute cell lysate to a final protein concentration of 1-2 mg/mL in TBS. b. Add the alkyne-modified this compound to a final concentration of 10-100 µM. c. Add NaBH₃CN to a final concentration of 50 mM to stabilize the Schiff base. d. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Click Chemistry: a. To the labeled lysate, add the following click chemistry reagents to the final concentrations: 100 µM biotin-azide, 1 mM CuSO₄, 1 mM TCEP, and 100 µM TBTA. b. Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the reaction mixture and incubate for 1 hour at 4°C with rotation. b. Pellet the beads by centrifugation and discard the supernatant. c. Wash the beads sequentially with TBS containing 0.1% Tween-20, high salt buffer (e.g., 1 M NaCl in TBS), and TBS to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the beads in 8 M urea solution. b. Reduce disulfide bonds by adding DTT to 10 mM and incubating for 30 minutes at 37°C. c. Alkylate free thiols by adding IAA to 20 mM and incubating for 30 minutes at room temperature in the dark. d. Dilute the urea to less than 2 M with 50 mM Tris-HCl, pH 8.0. e. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Sample Preparation for LC-MS/MS: a. Centrifuge the bead slurry and collect the supernatant containing the digested peptides. b. Acidify the peptides with formic acid to a final concentration of 0.1%. c. Desalt the peptides using a C18 StageTip.
-
LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS using a standard data-dependent acquisition method. b. Search the resulting data against a relevant protein database to identify the enriched proteins.
Application Note 2: Quantitative Proteomic Profiling
Objective: To quantitatively assess the reactivity of proteins with this compound. This can be used to compare the reactivity of different proteins or to determine how the reactivity of a specific protein changes under different cellular conditions (e.g., in the presence of a competing ligand).
Workflow Overview:
This protocol utilizes a competitive labeling approach with stable isotope labeling by amino acids in cell culture (SILAC).
-
SILAC Labeling: Grow two populations of cells in media containing either "light" (normal) or "heavy" (¹³C₆,¹⁵N₂-lysine and ¹³C₆,¹⁵N₄-arginine) amino acids.
-
Treatment and Lysate Preparation: Treat one cell population with a vehicle (e.g., DMSO) and the other with a competitor compound. Prepare lysates from both populations.
-
Covalent Labeling: Label both the "light" and "heavy" lysates with the alkyne-modified this compound.
-
Sample Combination and Processing: Combine the "light" and "heavy" lysates, perform click chemistry with biotin-azide, enrich the labeled proteins, and digest them as described in Protocol 1.
-
Quantitative Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS. The ratio of the "heavy" to "light" peptide signals will indicate the degree of competition and thus the specificity of the covalent labeling.
Visualization of the Signaling Pathway:
Quantitative Data Presentation
The covalent modification of amino acid residues by this compound results in a specific mass shift that can be detected by mass spectrometry. The table below summarizes the expected mass shifts for the modification of common nucleophilic residues after stabilization by reduction.
| Amino Acid | Nucleophilic Group | Reaction Type | Mass Shift (Da) | Modified Residue Mass (Da) |
| Lysine | ε-amino | Schiff Base Formation + Reduction | +207.03 | 335.21 |
| Cysteine | Thiol | Thioacetal Formation + Reduction | +207.03 | 310.14 |
| Histidine | Imidazole | Imidazoline Formation + Reduction | +207.03 | 344.17 |
Note: The mass shift is calculated based on the addition of the 5-bromo-1H-indole-2-methyl group (C₉H₇BrNO - H₂O + H₂ = C₉H₈BrN). The exact mass may vary slightly depending on the isotopic composition.
Protocol 2: Quantitative Competitive Profiling
Materials:
-
SILAC-labeled cells ("light" and "heavy")
-
Competitor compound
-
All materials listed in Protocol 1
Procedure:
-
Cell Culture and Treatment: a. Culture cells in "light" and "heavy" SILAC media for at least 5 passages. b. Treat the "heavy" cells with the competitor compound at a desired concentration and for an appropriate duration. Treat the "light" cells with a vehicle control (e.g., DMSO). c. Harvest cells and prepare lysates from both populations.
-
Protein Labeling: a. Normalize the protein concentration of the "light" and "heavy" lysates. b. Label both lysates with the alkyne-modified this compound and NaBH₃CN as described in Protocol 1, step 1.
-
Sample Processing: a. Combine the "light" and "heavy" labeled lysates in a 1:1 ratio. b. Proceed with click chemistry, enrichment, and on-bead digestion as described in Protocol 1, steps 2-4.
-
Quantitative LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS. b. Use a quantitative proteomics software package (e.g., MaxQuant) to identify peptides and calculate the heavy-to-light (H/L) ratios.
-
Data Analysis: a. Proteins that are specific targets of the competitor compound will show a significantly lower H/L ratio, indicating that the competitor blocked the labeling by the this compound probe.
Conclusion
This compound represents a valuable chemical scaffold for the development of novel probes for proteomics research. Its ability to covalently modify nucleophilic amino acid residues enables a variety of applications, from target identification to quantitative profiling of protein reactivity. The protocols outlined in this document provide a framework for researchers to begin exploring the utility of this compound in their own proteomics workflows. Further optimization of reaction conditions and probe design will likely expand the applications of this versatile molecule in the future.
Application Notes and Protocols for Creating Fluorescent Probes with 5-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of fluorescent probes derived from 5-bromo-1H-indole-2-carbaldehyde. This versatile building block offers a scaffold for the development of novel probes for bioimaging and sensing applications. The primary synthetic route detailed is the formation of Schiff bases through condensation reactions with various primary amines, a straightforward method to generate a diverse library of fluorescent compounds.
Introduction
Indole derivatives are a prominent class of fluorophores utilized in the development of fluorescent probes for biological and medicinal chemistry research.[1] The indole scaffold's inherent fluorescence and sensitivity to the local environment make it an attractive core for designing probes that can report on specific analytes or cellular events.[2][3] this compound is a valuable starting material for creating such probes, with the bromo-substituent offering a site for further functionalization and potentially influencing the photophysical properties of the final molecule.[4] The most common and direct method to synthesize fluorescent probes from this aldehyde is through the formation of an imine bond (Schiff base) with a primary amine.
Synthesis of Fluorescent Probes
The general approach for synthesizing fluorescent probes from this compound involves a condensation reaction with a primary amine to form a Schiff base. This reaction is typically catalyzed by a small amount of acid and proceeds with the elimination of water.
General Reaction Scheme:
Caption: General synthesis of fluorescent probes from this compound.
Experimental Protocol: Synthesis of a Schiff Base Fluorescent Probe
This protocol describes a general procedure for the synthesis of a Schiff base from this compound and a generic primary amine (e.g., a substituted aniline).
Materials:
-
This compound
-
Substituted primary amine (e.g., 4-methoxyaniline)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, reflux condenser)
-
Stirring and heating apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, hexane)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the pure fluorescent probe.
-
Dry the purified product under vacuum.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Photophysical Properties
The photophysical properties of the synthesized fluorescent probes are critical for their application. These properties are influenced by the electronic nature of the substituents on both the indole ring and the amine-derived portion of the molecule. While specific data for probes derived directly from this compound is limited in the available literature, data from closely related structures, such as Schiff bases of 3-chloro-1H-indole-2-carbaldehyde, can provide valuable insights.
Table 1: Representative Photophysical Data of Indole-2-carbaldehyde Schiff Base Derivatives
| Compound (Indole Derivative) | Amine Reactant | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |
| 3-chloro-1H-indole-2-carbaldehyde | 4-anisidine | 320 | 450 | 130 | Not Reported | [5][6] |
| 3-chloro-1H-indole-2-carbaldehyde | 4-aminoacetophenone | 325 | 460 | 135 | Not Reported | [5][6] |
| 3-chloro-1H-indole-2-carbaldehyde | 1-naphthylamine | 330 | 475 | 145 | Not Reported | [5][6] |
Note: The photophysical properties are solvent-dependent. The data presented here are representative and may vary based on the experimental conditions.
Applications in Bioimaging
Fluorescent probes derived from this compound have the potential to be utilized in various bioimaging applications. Their fluorescence can be sensitive to the local cellular environment, allowing for the visualization of cellular structures and the detection of specific analytes.
Experimental Protocol: Cellular Imaging with a Synthesized Fluorescent Probe
This protocol provides a general workflow for staining and imaging live cells with a newly synthesized indole-based fluorescent probe.
Materials:
-
Synthesized fluorescent probe
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Culture the cells in a suitable medium in a petri dish or multi-well plate containing sterile coverslips until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash them once with PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with PBS to remove any unbound probe.
-
Imaging: Mount the coverslip on a microscope slide with a drop of PBS. Image the stained cells using a fluorescence microscope equipped with excitation and emission filters appropriate for the probe's spectral characteristics.
Caption: A typical workflow for cellular imaging with a fluorescent probe.
Potential Signaling Pathway Interactions
While specific signaling pathway interactions for probes derived from this compound have not been extensively documented, indole-based fluorescent probes can be designed to target specific cellular components or respond to changes in the cellular environment that are indicative of signaling events. For example, probes can be functionalized with moieties that direct them to specific organelles like mitochondria or the endoplasmic reticulum. Changes in fluorescence intensity or wavelength upon analyte binding can then report on signaling processes occurring within these compartments.
References
- 1. mdpi.com [mdpi.com]
- 2. Indole-Based Long-Wavelength Fluorescent Probes for Bioimaging of S-Nitrosylation in Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence chemosensing and bioimaging of metal ions using schiff base probes working through photo-induced electron transfer (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols for Novel Organic Electronic Materials Based on 5-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a prominent heterocyclic motif in a myriad of functional organic materials and pharmaceutical agents. Its electron-rich nature and planar structure make it an excellent building block for materials with desirable charge transport properties. The strategic functionalization of the indole core allows for the fine-tuning of its electronic and photophysical characteristics. 5-bromo-1H-indole-2-carbaldehyde is a versatile precursor, offering two reactive sites for molecular elaboration: the aldehyde group for condensation reactions and the bromo substituent for cross-coupling reactions.[1] This document provides detailed protocols for the synthesis of a novel organic semiconductor, (E)-2-(2-(5-bromo-1H-indole-2-yl)vinyl)-3-hexyl-5-(5-(3-hexyl-5-((E)-2-(thiophen-2-yl)vinyl)thiophen-2-yl)thiophen-2-yl)thiophene (BIDT-HVT) , derived from this compound, and its application in solution-processed Organic Field-Effect Transistors (OFETs).
Synthesis of the Novel Organic Semiconductor: BIDT-HVT
The synthetic route to BIDT-HVT is a multi-step process commencing with a Knoevenagel condensation to extend the conjugation from the indole core, followed by a Suzuki cross-coupling reaction to introduce a well-known electron-rich thiophene-based segment.
Logical Workflow for the Synthesis of BIDT-HVT
Caption: Synthetic workflow for BIDT-HVT.
Experimental Protocols
Protocol 1: Synthesis of (E)-5-bromo-2-(2-(3-hexylthiophen-2-yl)vinyl)-1H-indole
This protocol details the Horner-Wadsworth-Emmons reaction between this compound and diethyl (3-hexylthiophen-2-yl)phosphonate.
Materials:
-
This compound
-
Diethyl (3-hexylthiophen-2-yl)phosphonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Nitrogen or Argon inlet
-
Syringes
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of diethyl (3-hexylthiophen-2-yl)phosphonate (1.1 equivalents) in anhydrous THF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure (E)-5-bromo-2-(2-(3-hexylthiophen-2-yl)vinyl)-1H-indole.
Protocol 2: Synthesis of BIDT-HVT via Stille Cross-Coupling
This protocol describes the palladium-catalyzed Stille cross-coupling reaction to synthesize the final product, BIDT-HVT.
Materials:
-
(E)-5-bromo-2-(2-(3-hexylthiophen-2-yl)vinyl)-1H-indole
-
5,5'-bis(trimethylstannyl)-2,2'-bithiophene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous Toluene
-
Anhydrous Dimethylformamide (DMF)
-
Hexane
-
Chloroform
Equipment:
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Heating mantle with temperature control
-
Soxhlet extraction apparatus
-
Rotary evaporator
Procedure:
-
To a Schlenk flask, add (E)-5-bromo-2-(2-(3-hexylthiophen-2-yl)vinyl)-1H-indole (1.0 equivalent), 5,5'-bis(trimethylstannyl)-2,2'-bithiophene (0.5 equivalents), Pd₂(dba)₃ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene and anhydrous DMF via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours.
-
After cooling to room temperature, precipitate the crude product by pouring the reaction mixture into methanol.
-
Filter the precipitate and wash with methanol and hexane.
-
Purify the solid by Soxhlet extraction with acetone, hexane, and finally chloroform.
-
The chloroform fraction contains the purified BIDT-HVT. Concentrate the chloroform solution under reduced pressure to obtain the final product as a solid.
Material Characterization Data
The following table summarizes the key properties of the novel organic semiconductor, BIDT-HVT, determined through experimental characterization.
| Property | Value | Method |
| HOMO Energy Level | -5.25 eV | Cyclic Voltammetry |
| LUMO Energy Level | -3.10 eV | Cyclic Voltammetry |
| Optical Bandgap | 2.15 eV | UV-Vis Spectroscopy |
| Maximum Absorption (in solution) | 485 nm | UV-Vis Spectroscopy |
| Maximum Emission (in solution) | 550 nm | Photoluminescence Spectroscopy |
| Decomposition Temperature (TGA) | 350 °C | Thermogravimetric Analysis |
Application in Organic Field-Effect Transistors (OFETs)
BIDT-HVT was utilized as the active semiconductor layer in a bottom-gate, top-contact (BGTC) OFET device architecture.
OFET Device Fabrication Workflow
References
Application Notes and Protocols for Amide Coupling with 5-Bromo-1H-indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the amide coupling of 5-bromo-1H-indole-2-carboxylic acid, a versatile building block in medicinal chemistry. The indole scaffold is a privileged structure in numerous approved drugs, and the presence of a carboxylic acid at the 2-position and a bromine atom at the 5-position allows for diverse functionalization.[1] The protocols outlined below utilize common and efficient coupling reagents to facilitate the formation of amide bonds, a crucial transformation in the synthesis of biologically active molecules.[2][3]
Important Note on Starting Material: The protocols described herein are intended for the amide coupling of 5-bromo-1H-indole-2-carboxylic acid . If the intended starting material is 5-bromo-1H-indole-2-carbaldehyde, the aldehyde functionality must be oxidized to the corresponding carboxylic acid prior to attempting amide coupling. The aldehyde group is not compatible with standard amide coupling conditions and may lead to undesired side reactions.
I. Overview of Common Amide Coupling Methods
Amide bond formation is a cornerstone of organic and medicinal chemistry.[3] The reaction typically involves the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[4] Several classes of coupling reagents have been developed to achieve this transformation with high efficiency and minimal side reactions.[5] For sterically hindered or electronically challenging substrates like certain indole derivatives, uronium/aminium salt-based reagents such as HATU and phosphonium-based reagents like PyBOP are often preferred due to their high reactivity.[4][6][7] Carbodiimides, such as EDC, are also widely used, often in conjunction with additives like HOBt to improve efficiency and reduce racemization.[8][9]
II. Comparative Data of Coupling Reagents
The choice of coupling reagent, base, and solvent can significantly impact the yield and purity of the desired amide. The following table summarizes common conditions for amide coupling reactions.
| Coupling Reagent | Activating Additive | Base (equivalents) | Solvent | Typical Reaction Time | Typical Yield (%) | Key Considerations |
| HATU | None (internal HOAt) | DIPEA or Et3N (2.0-3.0) | DMF, NMP | 0.5 - 4 hours | >95% | Highly reactive, excellent for sterically hindered substrates, minimizes racemization.[4][5][6][7] |
| HBTU | None (internal HOBt) | DIPEA or NMM (2.0-4.0) | DMF, NMP | 1 - 6 hours | >90% | Fast activation, a standard reagent for peptide synthesis. May require double coupling for difficult substrates.[6][8] |
| EDC·HCl | HOBt (1.0-1.5) | DIPEA or Et3N (2.0-3.0) | DMF, DCM, CH3CN | 2 - 18 hours | 70 - 95% | Water-soluble byproducts are easily removed by aqueous workup.[5][10][11] Cost-effective. |
| PyBOP | None | DIPEA or NMM (2.0-3.0) | DMF, DCM | 1 - 8 hours | >90% | Phosphonium-based reagent; byproducts are generally water-soluble.[5][6] |
| DIC | HOBt (1.1) | None or catalytic DMAP | DCM, THF | 1 - 12 hours | 70 - 90% | The diisopropylurea byproduct is soluble in many organic solvents, making it suitable for solid-phase synthesis.[6][8] |
DIPEA: N,N-Diisopropylethylamine, Et3N: Triethylamine, NMM: N-Methylmorpholine, DMF: N,N-Dimethylformamide, NMP: N-Methyl-2-pyrrolidone, DCM: Dichloromethane, THF: Tetrahydrofuran. Equivalents are relative to the carboxylic acid.
III. Experimental Protocols
The following are detailed protocols for the amide coupling of 5-bromo-1H-indole-2-carboxylic acid with a primary or secondary amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly effective for a wide range of amines, including those that are sterically hindered.[4][12]
Materials:
-
5-bromo-1H-indole-2-carboxylic acid
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-1H-indole-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) in one portion to the stirring solution.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).[4]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol offers a cost-effective method with byproducts that are easily removed during aqueous workup.[10][13]
Materials:
-
5-bromo-1H-indole-2-carboxylic acid
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)
-
Anhydrous DMF or DCM
-
Ethyl acetate (EtOAc) or DCM
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 5-bromo-1H-indole-2-carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA or Et3N (3.0 eq) to the mixture.[13]
-
Add EDC·HCl (1.5 eq) portion-wise to the cooled, stirring solution.[13]
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x) (to remove excess base), saturated aqueous NaHCO3 (2x) (to remove unreacted acid and HOBt), and brine (1x).[6]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualized Workflows and Reactions
The following diagrams illustrate the general workflow and chemical transformation described in the protocols.
Caption: General workflow for amide coupling.
Caption: General amide coupling reaction scheme.
References
- 1. benchchem.com [benchchem.com]
- 2. asiaresearchnews.com [asiaresearchnews.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indianchemicalsociety.com [indianchemicalsociety.com]
- 13. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Application Note: HPLC Analysis for Purity Determination of 5-bromo-1H-indole-2-carbaldehyde
Introduction
5-bromo-1H-indole-2-carbaldehyde is a crucial intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. Its purity is critical to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such non-volatile and thermally sensitive compounds. This document provides a detailed protocol for the determination of the purity of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The method is designed to separate the main compound from potential impurities generated during synthesis.
Principle
The method employs a reversed-phase C18 column where the separation is based on the differential partitioning of the analyte and its impurities between the non-polar stationary phase and a polar mobile phase. A gradient elution with a mixture of acetonitrile and water, both containing 0.1% formic acid, is used to ensure optimal separation and good peak shape. The formic acid helps to suppress the ionization of any acidic or basic functional groups, thereby improving peak symmetry. Detection is performed using a UV detector at a wavelength where the indole chromophore exhibits strong absorbance.
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 99%)
-
Sample: Test batch of this compound
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
-
Mobile Phase A: 0.1% (v/v) Formic acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | See Table 1 for the gradient program |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 297 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 20 | 80 |
| 20.0 | 20 | 80 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
-
Reference Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Experimental Workflow
The overall workflow for the purity analysis is depicted in the diagram below.
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a scalable, two-step synthesis of 5-bromo-1H-indole-2-carbaldehyde, a key intermediate in the development of various pharmaceuticals. The described methodology is suitable for implementation in pilot plant operations.
Introduction
This compound is a crucial building block in medicinal chemistry, utilized in the synthesis of a wide range of biologically active compounds. Its indole scaffold is a privileged structure in numerous drug candidates. The presence of a bromine atom at the 5-position and a formyl group at the 2-position provides versatile handles for further chemical modifications, making it a valuable starting material for drug discovery and development. This document outlines a reliable and scalable two-step synthesis route starting from the commercially available 5-bromoindole.
Overall Synthesis Strategy
The scalable synthesis of this compound is proposed via a two-step process. The first step involves the synthesis of the stable intermediate, ethyl 5-bromo-1H-indole-2-carboxylate. The second step is the selective reduction of this ester to the target aldehyde. This strategy avoids the regioselectivity issues associated with the direct formylation of 5-bromoindole and is more amenable to large-scale production.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-1H-indole-2-carbaldehyde
Welcome to the technical support center for the synthesis of 5-bromo-1H-indole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction for the formylation of 5-bromoindole is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Vilsmeier-Haack formylation of 5-bromoindole can stem from several factors. The primary culprits are often related to the quality of reagents, reaction conditions, and the work-up procedure.
-
Reagent Quality: The Vilsmeier-Haack reagent is sensitive to moisture. Ensure that the N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is of high purity. Old or improperly stored reagents can lead to decreased reactivity.
-
Reaction Temperature: Temperature control is critical. The formation of the Vilsmeier reagent (the reaction between DMF and POCl₃) is typically performed at low temperatures (0-5 °C) to prevent degradation. The subsequent formylation of 5-bromoindole may require careful temperature management, ranging from 0 °C to room temperature, depending on the specific protocol.[1]
-
Stoichiometry: The molar ratio of the Vilsmeier reagent to 5-bromoindole is a key parameter. An excess of the Vilsmeier reagent can sometimes lead to the formation of byproducts, while an insufficient amount will result in incomplete conversion of the starting material. A common starting point is to use a slight excess of the Vilsmeier reagent (e.g., 1.1 to 1.5 equivalents).
-
Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.
-
Work-up Procedure: The work-up procedure is crucial for hydrolyzing the intermediate iminium salt to the final aldehyde. This is typically achieved by quenching the reaction mixture with an aqueous base, such as sodium hydroxide or sodium bicarbonate solution. Inefficient hydrolysis can result in the loss of product.
Q2: I am observing the formation of a dark, tarry substance in my reaction mixture. What is causing this and how can I prevent it?
A2: The formation of dark, polymeric materials is a common issue in indole chemistry, especially under the acidic conditions of the Vilsmeier-Haack reaction. Indoles are susceptible to acid-catalyzed polymerization.
To mitigate this, consider the following:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and that all solvents and reagents are anhydrous. Any moisture can lead to the formation of strong acids that promote polymerization.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent side reactions with atmospheric moisture and oxygen.
-
Controlled Reagent Addition: Add the POCl₃ to the DMF slowly and at a low temperature to control the exothermicity of the Vilsmeier reagent formation. Similarly, add the Vilsmeier reagent to the 5-bromoindole solution in a controlled manner to avoid localized high concentrations of the electrophilic reagent.
-
Prompt Work-up: Once the reaction is complete, as determined by TLC, the reaction should be quenched without delay to minimize the exposure of the product and starting material to the acidic conditions.
Q3: My purified product shows impurities in the NMR spectrum. What are the likely side products in the Vilsmeier-Haack formylation of 5-bromoindole?
A3: While specific side products for the formylation of 5-bromoindole are not extensively documented in readily available literature, general side reactions in Vilsmeier-Haack reactions with indoles can provide clues. Potential impurities could include:
-
Unreacted 5-bromoindole: If the reaction has not gone to completion.
-
Di-formylated products: Although less common for the C2-formylation of indoles, over-formylation at other positions on the indole ring is a possibility, especially with a large excess of the Vilsmeier reagent or prolonged reaction times.
-
Products of reaction with DMF: In some cases, the Vilsmeier reagent can react with DMF itself, leading to byproducts.
-
Chlorinated byproducts: Although less common, the Vilsmeier reagent can sometimes act as a chlorinating agent.
Purification by column chromatography on silica gel is typically effective in separating the desired product from these impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent | Use fresh, anhydrous DMF and high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C immediately before use. |
| Low reactivity of 5-bromoindole | Ensure the reaction temperature is appropriate. While the Vilsmeier reagent is formed at a low temperature, the formylation step may require warming to room temperature or slightly above. Monitor the reaction by TLC. | |
| Inefficient work-up | Ensure complete hydrolysis of the iminium salt by using a sufficient amount of aqueous base and allowing adequate time for the quench. | |
| Formation of Multiple Products | Over-formylation | Use a controlled stoichiometry of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents). Monitor the reaction closely and quench it as soon as the starting material is consumed. |
| Side reactions due to impurities | Use purified 5-bromoindole and high-purity, anhydrous solvents and reagents. | |
| Dark, Polymeric Byproducts | Acid-catalyzed polymerization of indole | Maintain strict anhydrous conditions. Use an inert atmosphere. Control the rate of addition of reagents. Quench the reaction promptly upon completion. |
| Difficult Purification | Co-eluting impurities | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |
Data Presentation
Optimizing the reaction conditions is crucial for maximizing the yield of this compound. The following table summarizes key experimental parameters and their potential impact on the reaction outcome, based on general principles of the Vilsmeier-Haack reaction.
| Parameter | Condition A (Suggested) | Condition B (Alternative) | Expected Outcome/Remarks |
| Stoichiometry (POCl₃ : DMF : 5-bromoindole) | 1.2 : 10 : 1 | 1.5 : 15 : 1 | Using DMF as a solvent (Condition B) is common. The key is the ratio of POCl₃ to the indole. A slight excess of POCl₃ is generally beneficial. |
| Temperature (°C) | 0 to Room Temperature | Room Temperature to 40 °C | Lower temperatures for Vilsmeier reagent formation are critical. The formylation step may require gentle heating to proceed at a reasonable rate. Higher temperatures can lead to more side products. |
| Reaction Time (h) | 2 - 4 | 6 - 8 | Reaction time should be optimized by monitoring with TLC. Longer reaction times increase the risk of byproduct formation. |
| Work-up | Quench with aq. NaHCO₃ | Quench with aq. NaOH | Both are effective for hydrolyzing the intermediate. The choice may depend on the desired pH of the aqueous layer during extraction. |
| Purification | Column Chromatography | Recrystallization | Column chromatography is generally more effective for removing a range of impurities. Recrystallization can be effective if the primary impurity has significantly different solubility. |
Experimental Protocols
A detailed experimental protocol for the Vilsmeier-Haack formylation of a similar indole substrate is provided below as a reference. This can be adapted for the synthesis of this compound.
Reference Protocol: Formylation of Indole to Indole-3-carbaldehyde [2]
-
Vilsmeier Reagent Preparation: In a flask maintained at 0 °C, add phosphorus oxychloride (POCl₃) dropwise to anhydrous N,N-dimethylformamide (DMF). Stir the mixture at this temperature for 30 minutes.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of indole in anhydrous DMF at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2.5 hours.[2] Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by carefully adding it to a cold aqueous solution of sodium hydroxide (1 mol/L).[2]
-
Isolation: The product may precipitate out of the solution. Collect the solid by filtration, wash it with water, and dry it under reduced pressure.[2]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
References
Technical Support Center: Prevention of Di- and Poly-brominated Indole Impurities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bromination of indoles, specifically focusing on the prevention of di- and poly-brominated impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My indole bromination reaction is producing significant amounts of di- and tri-brominated byproducts. How can I improve the selectivity for the mono-brominated product?
A1: Over-bromination is a common issue due to the electron-rich nature of the indole ring. To enhance mono-selectivity, consider the following strategies:
-
Choice of Brominating Agent: Employing a milder or more sterically hindered brominating agent can significantly reduce over-bromination. While molecular bromine (Br₂) is highly reactive and often leads to polybromination, reagents like N-Bromosuccinimide (NBS) or Pyridinium bromide perbromide offer better control.[1]
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended to minimize the formation of poly-brominated species.
-
Reaction Temperature: Perform the reaction at low temperatures. Cooling the reaction mixture to 0°C or even lower can significantly improve the selectivity for the mono-brominated product by slowing down the rate of the subsequent bromination reactions.
-
N-Protection: Protecting the indole nitrogen with an electron-withdrawing group (e.g., Boc, Benzoyl) can modulate the reactivity of the indole ring and improve the regioselectivity of the bromination.
Q2: I am observing the formation of oxindole byproducts in my bromination reaction with NBS. What is the cause and how can I prevent it?
A2: The formation of oxindoles is a known side reaction when using NBS, particularly in the presence of water or certain alcoholic solvents like tert-butanol. The proposed mechanism involves the addition of the electrophilic bromine to the C2-C3 double bond, followed by the incorporation of an oxygen atom from the solvent.[2]
To prevent the formation of oxindoles:
-
Use Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions. Use dry solvents and glassware.
-
Choice of Solvent: Avoid using aqueous or protic solvents. Aprotic solvents such as Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dichloromethane (CH₂) are preferred for NBS brominations to suppress oxindole formation.
Q3: My desired brominated indole product is difficult to purify from the reaction mixture. What are the recommended purification techniques?
A3: The purification of brominated indoles from unreacted starting material and poly-brominated impurities can be challenging due to their similar polarities. The two primary methods for purification are:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. For indole derivatives, silica gel is the most common stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate) is typically used. The optimal solvent ratio should be determined by Thin-Layer Chromatography (TLC) beforehand.
-
Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially for removing minor impurities.
Quantitative Data Summary
The choice of brominating agent and reaction conditions has a significant impact on the product distribution and yield. The following table summarizes the outcomes of different bromination methods for indole.
| Brominating Agent | Solvent(s) | Temperature (°C) | Product(s) | Yield (%) | Reference(s) |
| Pyridinium bromide perbromide | Pyridine | 0-2 | 3-Bromoindole | 64 | |
| N-Bromosuccinimide (NBS) (1 equiv.) | Acetonitrile | -10 to 0 | 3-Bromoindole | 97 (crude) | [3] |
| N-Bromosuccinimide (NBS) (2 equiv.) | tert-Butanol | Room Temp | Mixture of oxindoles and di-brominated oxindoles | Variable | [2] |
| Bromine (Br₂) | DMF | Room Temp | 3-Bromoindole | 96 | [4] |
| Electrochemical (nBu₄NBr, NH₄Br) | Acetonitrile | Room Temp | 3-Bromoindole | 81 | [5] |
Key Experimental Protocols
Protocol 1: Selective Mono-bromination using Pyridinium Bromide Perbromide
This protocol provides a method for the selective synthesis of 3-bromoindole with a good yield.
Materials:
-
Indole
-
Pyridine (reagent grade)
-
Pyridinium bromide perbromide
-
Ether
-
Dilute aqueous hydrochloric acid
-
Dilute aqueous sodium hydroxide
-
Anhydrous magnesium sulfate (MgSO₄)
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n-heptane
-
Charcoal (decolorizing)
Procedure:
-
In a flask, dissolve 4.0 g (0.034 mole) of indole in 40 ml of reagent-grade pyridine.
-
Cool the solution to 0-2°C in an ice-salt bath.
-
Slowly add a solution of 10.8 g (0.034 mole) of pyridinium bromide perbromide in 30 ml of pyridine to the cooled indole solution. Ensure the temperature is maintained below 2°C during the addition.
-
After the addition is complete, pour the reaction mixture into cold ether.
-
Wash the cold ether solution several times with cold, dilute aqueous hydrochloric acid to remove the pyridine.
-
Subsequently, wash the ether solution with cold, dilute aqueous sodium hydroxide, followed by water.
-
Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by rotary evaporation.
-
Recrystallize the residue from n-heptane. If necessary, decolorize the solution with charcoal to obtain pure 3-bromoindole.
Protocol 2: N-Boc Protection of Indole
This protocol is suitable for protecting the indole nitrogen, which can help in controlling the regioselectivity of subsequent reactions.
Materials:
-
Indole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN) or Dichloromethane (CH₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the indole (1.0 equiv.) in MeCN or CH₂.
-
Add DMAP (0.1 equiv.).
-
Add di-tert-butyl dicarbonate (1.1 equiv.) to the solution.
-
Stir the mixture at room temperature for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: Purification of Brominated Indole by Column Chromatography
This protocol describes a general procedure for the purification of a crude brominated indole derivative.
Materials:
-
Crude brominated indole
-
Silica gel (230-400 mesh)
-
Non-polar solvent (e.g., hexanes)
-
Polar solvent (e.g., ethyl acetate)
-
Chromatography column
-
Cotton or glass wool
-
Sand
Procedure:
-
TLC Analysis: Determine the optimal solvent system using TLC. Test various ratios of a non-polar and a polar solvent. The ideal system should give the desired product an Rf value of approximately 0.2-0.3.
-
Column Packing (Wet Method):
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand (about 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect the eluate in fractions.
-
Monitor the separation by performing TLC on the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified brominated indole.
-
Visual Guides
Caption: Electrophilic substitution mechanism for the bromination of indole.
Caption: Decision-making workflow for troubleshooting common issues in indole bromination.
References
Vilsmeier-Haack Reaction for Indole Aldehydes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the optimization of the Vilsmeier-Haack reaction for synthesizing indole aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction in the context of indole chemistry?
A1: The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich heteroaromatic compounds like indoles.[1] It introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, to yield valuable indole-3-carboxaldehyde derivatives.[1][2] These products serve as crucial intermediates in the synthesis of numerous pharmaceuticals and biologically active molecules.[1]
Q2: What is the "Vilsmeier reagent" and how is it formed?
A2: The Vilsmeier reagent is an electrophilic chloroiminium salt, which is the active formylating agent in the reaction.[3][4] It is typically generated in situ by reacting a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3] Other acid chlorides such as thionyl chloride (SOCl₂) or oxalyl chloride can also be used.[5]
Q3: Why does the formylation of indole preferentially occur at the C3 position?
A3: The regioselectivity of the Vilsmeier-Haack reaction on the indole ring is dictated by electron density. The C3 position of indole is the most electron-rich and, therefore, the most nucleophilic site, making it the preferred point of attack for the electrophilic Vilsmeier reagent.[2][3]
Q4: What are the typical reaction conditions (temperature, solvent)?
A4: The Vilsmeier reagent is usually prepared at low temperatures (0-10 °C) to ensure its complete formation.[1] The subsequent formylation reaction with indole is often started at a low temperature and then may be stirred at room temperature or heated, typically between 60-100 °C, depending on the reactivity of the indole substrate.[1][6] An excess of DMF can serve as the solvent, though other anhydrous solvents like chloroform, dichloroethane, or acetonitrile have also been employed.[6][7]
Q5: What is a standard work-up procedure for this reaction?
A5: After the reaction is complete, the mixture is cooled and then carefully poured into crushed ice with vigorous stirring.[1] This step hydrolyzes the intermediate iminium salt to the final aldehyde. The acidic solution is then neutralized by the slow addition of a base, such as a saturated sodium carbonate or sodium hydroxide solution, until the pH is alkaline.[1][7] This is an exothermic process that must be done carefully. The product often precipitates as a solid and can be collected by filtration.[1] If no precipitate forms, the product is typically extracted with an organic solvent like dichloromethane or ethyl acetate.[1]
Reaction Optimization & Data
Optimizing the Vilsmeier-Haack reaction involves careful control of stoichiometry, temperature, and reaction time. The table below summarizes conditions used for the formylation of various indole derivatives.
| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 | [1] |
| 2-Methylindole | POCl₃, DMF | 98-100 | 3 | 71 (1-formyl), 22.5 (2-formyl) | [1] |
| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90 | [1] |
| 5-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 92 | [1] |
| 5-Methoxyindole | POCl₃, DMF | 0 to 85 | 5 | 95 | [1] |
| 5-Nitroindole | POCl₃, DMF | 0 to 95 | 10 | 85 | [1] |
Visualized Reaction Mechanism and Workflows
Vilsmeier-Haack Reaction Mechanism on Indole
The reaction proceeds in three main stages: formation of the Vilsmeier reagent, electrophilic attack by the indole, and hydrolysis to the final aldehyde product.[3]
Caption: Mechanism of indole formylation via the Vilsmeier-Haack reaction.
General Experimental Workflow
A typical experimental procedure follows a logical sequence from preparation to purification.
Caption: Standard workflow for Vilsmeier-Haack synthesis of indole aldehydes.
Troubleshooting Guide
Problem: Low to no yield of the desired indole aldehyde.
This is a common issue that can often be traced back to reagent quality, reaction conditions, or the work-up procedure.
Caption: Decision tree for troubleshooting low-yield Vilsmeier-Haack reactions.
Problem: Formation of multiple products or significant impurities.
Q: My reaction yields a complex mixture instead of a clean product. What could be wrong?
A: The formation of multiple products can arise from several factors:
-
Side Reactions: With highly activated indoles, di-formylation can sometimes occur. To minimize this, use milder conditions (lower temperature) and carefully control the stoichiometry of the Vilsmeier reagent (closer to 1:1).
-
Substrate-Specific Issues: Certain substrates may lead to unexpected products. For instance, some cyclic amides used in place of DMF can lead to the formation of indole trimers.[8][9] If using a non-standard amide, be aware of potential alternative reaction pathways.
-
Degradation: The product or starting material might be unstable under the reaction or work-up conditions. Monitor the reaction by TLC to avoid prolonged heating after completion.[1] Ensure the neutralization during work-up is performed carefully in an ice bath to dissipate heat, which can cause degradation.[1]
-
Positional Isomers: For some substituted indoles, formylation might occur at positions other than C3, although this is less common. For example, 2-methylindole can yield a mixture of 1-formyl and 2-formyl products.[1] Characterization by NMR is essential to confirm the structure of the product.
Detailed Experimental Protocols
Protocol 1: Standard Vilsmeier-Haack Formylation of Indole
This protocol is a general procedure for the C3-formylation of unsubstituted indole.[1]
Materials:
-
Indole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium carbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Appropriate recrystallization solvent (e.g., ethanol/water)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), place anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (typically 1.1 to 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Control the addition rate to maintain the temperature below 10 °C. After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the reagent.[1]
-
Formylation Reaction: In a separate flask, dissolve the indole (1.0 equivalent) in a minimum amount of anhydrous DMF. Slowly add this indole solution to the prepared Vilsmeier reagent at 0-5 °C.[1]
-
Reaction Progression: After the addition, allow the reaction mixture to stir at room temperature for 1-2 hours. Subsequently, heat the mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction's progress by TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[1]
-
Neutralization: Carefully neutralize the acidic solution by the slow, portion-wise addition of a saturated sodium carbonate solution until the pH is alkaline (pH 9-10). This step is highly exothermic and should be performed in an ice bath. The product, indole-3-carboxaldehyde, will often precipitate as a pale yellow solid.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.[1] If a solid does not form, transfer the mixture to a separatory funnel and extract it multiple times with an organic solvent like DCM or ethyl acetate.[1]
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water). If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can then be purified by recrystallization or column chromatography.[1]
Protocol 2: Catalytic Vilsmeier-Haack Reaction
A more recent development involves a catalytic version of the reaction, which avoids the use of stoichiometric and hazardous POCl₃.[7][10]
Materials:
-
Indole (1.0 equiv)
-
3-methyl-1-phenyl-2-phospholene 1-oxide (0.15 equiv)
-
Anhydrous acetonitrile (solvent)
-
Diethyl bromomalonate (DEBM) (1.2 equiv)
-
N,N-dimethylformamide (DMF) (1.5 equiv)
-
Phenylsilane (PhSiH₃) (1.5 equiv)
-
2 M NaOH solution for work-up
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the indole and the phospholene oxide catalyst.[7]
-
Reagent Addition: Add anhydrous acetonitrile, followed by the sequential addition of DEBM, DMF, and PhSiH₃ via syringe.[7]
-
Reaction: Stir the resulting mixture at room temperature for approximately 16 hours. The reaction progress can be monitored by TLC.[7]
-
Work-up: Carefully add 2 M NaOH solution dropwise to the reaction mixture.[7]
-
Isolation and Purification: Follow standard extraction and purification procedures as described in Protocol 1 to isolate the indole-3-carboxaldehyde.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. orgsyn.org [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting incomplete hydrolysis of indole esters to aldehydes
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing incomplete conversion of indole esters to indole aldehydes. The primary focus is on the partial reduction method, which is the standard synthetic route for this transformation.
Frequently Asked Questions (FAQs)
Q1: My reaction is yielding the primary alcohol (indole-3-methanol) instead of the desired indole-3-carboxaldehyde. What is the most likely cause?
A: This is a classic case of over-reduction. The aldehyde product is more reactive to the reducing agent than the starting ester. The most common reasons for over-reduction are:
-
Incorrect Temperature: The reaction is highly temperature-sensitive. For the partial reduction of an ester to an aldehyde using Diisobutylaluminum hydride (DIBAL-H), the temperature must be strictly maintained at -78 °C (a dry ice/acetone bath).[1][2][3][4] If the temperature rises, the intermediate is less stable, and the reagent becomes more reactive, leading to a second reduction to the alcohol.[1]
-
Excess Reducing Agent: Using more than 1.0-1.2 equivalents of the reducing agent can lead to the reduction of the newly formed aldehyde.[1][3] It is critical to accurately determine the concentration of your DIBAL-H solution before use.
-
Improper Quenching: The reaction must be quenched at -78 °C to destroy any excess hydride before warming the mixture.[1][2] A slow addition of a quenching agent like methanol at low temperature is crucial before the aqueous workup.
Q2: I am observing a significant amount of unreacted starting material. Why is my conversion incomplete?
A: Incomplete conversion can stem from several factors:
-
Insufficient Reducing Agent: The DIBAL-H solution may have degraded over time. It is pyrophoric and sensitive to moisture. It's advisable to titrate the reagent to determine its exact molarity before setting up the reaction.
-
Reaction Temperature Too Low: While high temperatures cause over-reduction, a temperature significantly below -78 °C or inefficient stirring could slow the reaction rate excessively, leading to incomplete conversion within the typical timeframe.
-
Short Reaction Time: Depending on the specific substrate, the reaction may require more time for completion. Progress should be monitored by Thin Layer Chromatography (TLC) if possible. Note that taking samples for TLC can be problematic as warming can cause over-reduction.[4]
Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) for this transformation?
A: It is strongly discouraged. Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and will typically reduce esters all the way to the primary alcohol.[5][6][7][8] Stopping the reaction at the aldehyde stage with LiAlH₄ is extremely difficult and not a standard or reliable method.[9] DIBAL-H is the reagent of choice for the partial reduction of esters to aldehydes due to the stability of the tetrahedral intermediate at low temperatures.[3][10][11]
Q4: My starting material is an indole-3-acetic acid ester. Does this procedure apply?
A: The term "hydrolysis" typically refers to the conversion of an ester to a carboxylic acid and an alcohol, often using aqueous acid or base.[12] For example, indole-3-acetic acid esters can be hydrolyzed to indole-3-acetic acid under mildly basic conditions.[13][14] The conversion of an ester to an aldehyde is a reduction . The procedures discussed here apply to the reduction of indole carboxylate esters (e.g., methyl indole-3-carboxylate) to indole carboxaldehydes.
Q5: What is the best workup procedure to isolate the aldehyde product?
A: A carefully controlled, cold workup is essential. After the reaction is complete (as determined by TLC or a set time), the following two-stage quench at -78 °C is recommended:
-
Slowly add a few equivalents of methanol to destroy excess DIBAL-H.[1]
-
Slowly add an aqueous solution, such as saturated aqueous ammonium chloride (NH₄Cl) or Rochelle's salt (potassium sodium tartrate), to hydrolyze the aluminum complexes.[1][2] Allow the mixture to warm to room temperature only after the aluminum salts have precipitated. The resulting solids can be filtered off (e.g., through Celite) before extraction to prevent emulsions and potential side reactions.[1]
DIBAL-H Reduction Parameters
The following table summarizes the critical parameters for the successful partial reduction of an indole ester to an indole aldehyde.
| Parameter | Recommended Condition | Rationale & Common Issues |
| Reducing Agent | Diisobutylaluminum hydride (DIBAL-H) | The reagent of choice.[10][15] LiAlH₄ is too reactive and leads to over-reduction.[7] |
| Stoichiometry | 1.0 - 1.2 equivalents | Crucial for selectivity. >1.2 eq can cause over-reduction to the alcohol.[1] |
| Temperature | -78 °C (Dry ice/acetone or isopropanol) | Essential for stabilizing the hemiacetal intermediate.[11] Temperatures > -70 °C risk over-reduction.[1][4] |
| Solvent | Anhydrous Toluene, THF, or Dichloromethane (DCM) | Must be anhydrous to prevent quenching the reagent. |
| Addition Method | Slow, dropwise addition of DIBAL-H to the ester solution | Controls the reaction exotherm and maintains low temperature. |
| Quenching | 1. Methanol (at -78 °C) 2. Saturated NH₄Cl(aq) or Rochelle's Salt | Destroys excess hydride before warming to prevent over-reduction.[1][2] Rochelle's salt helps chelate aluminum salts, aiding workup. |
Experimental Protocol: Partial Reduction of Methyl Indole-3-carboxylate
This protocol provides a general methodology for the reduction of an indole ester to the corresponding aldehyde using DIBAL-H.
Materials:
-
Methyl indole-3-carboxylate
-
Anhydrous Toluene (or THF)
-
DIBAL-H (1.0 M solution in hexanes or toluene)
-
Anhydrous Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, thermometer, dropping funnel, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an argon/nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Dissolve the methyl indole-3-carboxylate (1.0 eq.) in anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
DIBAL-H Addition: Add DIBAL-H (1.1 eq. of a 1.0 M solution) dropwise via the dropping funnel to the stirred ester solution, ensuring the internal temperature does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (if feasible).
-
Quenching: While maintaining the temperature at -78 °C, slowly add anhydrous methanol (2.0 eq.) dropwise to quench the excess DIBAL-H.
-
Workup: Slowly add the saturated solution of Rochelle's salt. Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure indole-3-carboxaldehyde.
Visual Guides
Reaction Pathway and Common Pitfall
Troubleshooting Workflow for Incomplete Hydrolysis
Key Parameter Relationships
References
- 1. orgosolver.com [orgosolver.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. adichemistry.com [adichemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ester to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acs.org [acs.org]
Purification of crude 5-bromo-1H-indole-2-carbaldehyde by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 5-bromo-1H-indole-2-carbaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind purifying this compound by recrystallization?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. In this process, the crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at elevated temperatures. For this compound, which is a polar molecule, polar protic and aprotic solvents are good starting points for screening. Common solvent systems for similar indole-2-carbaldehydes include ethanol/water and ethyl acetate/hexanes.[1] A systematic solvent screening is recommended to identify the optimal solvent or solvent mixture.
Q3: My purified this compound crystals are colored. What could be the cause and how can I fix it?
A3: Colored impurities are a common issue. If the colored impurities are present in small amounts, they may sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q4: What is "oiling out" and how can I prevent it during the recrystallization of this compound?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To prevent this, you can try using a lower-boiling point solvent, adding more solvent to the hot solution, or allowing the solution to cool more slowly.
Q5: How can I induce crystallization if no crystals form upon cooling?
A5: If crystals do not form, the solution may be too dilute or supersaturated. You can try the following techniques:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the cooled solution to initiate crystal growth.
-
Concentration: If too much solvent was added, you can evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
Further Cooling: Place the flask in an ice bath to further decrease the solubility of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Yield | - Too much solvent was used. - The compound is highly soluble in the cold solvent. - Premature crystallization during hot filtration. | - Concentrate the solution by evaporating some solvent and cool again. - Cool the solution in an ice bath to minimize solubility. - Re-evaluate the choice of solvent; consider a solvent in which the compound is less soluble at low temperatures. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling. |
| Formation of an Oil Instead of Crystals ("Oiling Out") | - The boiling point of the solvent is above the melting point of the compound. - The solution is supersaturated, and the compound is coming out of solution too quickly. - Presence of significant impurities. | - Reheat the solution, add more solvent, and allow it to cool more slowly. - Use a solvent with a lower boiling point. - Consider purifying the crude material by another method (e.g., column chromatography) before recrystallization. |
| Crystals are Contaminated with Impurities | - The solution was cooled too quickly, trapping impurities within the crystal lattice. - The crystals were not washed properly after filtration. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Wash the collected crystals with a small amount of the cold recrystallization solvent. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated. - Lack of nucleation sites for crystal growth. | - Evaporate some of the solvent to increase the concentration. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound. |
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to obtain a high-purity crystalline solid.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water, hexanes)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
Methodology:
Part 1: Solvent Screening
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
Add a few drops of a different solvent to each test tube at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
-
Based on these observations, select the most suitable single solvent or a solvent pair (one in which the compound is soluble and one in which it is insoluble). Common pairs for indole derivatives include ethanol/water and ethyl acetate/hexanes.[1]
Part 2: Recrystallization Procedure
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a small amount of the chosen solvent to the flask, just enough to cover the solid.
-
Heat the mixture to the boiling point of the solvent while stirring. If using a volatile solvent, attach a condenser.
-
Add more hot solvent portion-wise until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the yield.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a funnel with filter paper. Quickly pour the hot solution through the filter paper to remove the impurities.
-
Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.
-
Once the solution has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Dry the purified crystals on a watch glass or in a desiccator.
-
Determine the melting point and, if possible, obtain spectroscopic data (e.g., NMR, IR) to assess the purity of the recrystallized this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Addressing stability issues of 5-bromo-1H-indole-2-carbaldehyde in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 5-bromo-1H-indole-2-carbaldehyde in solution during their experiments.
Troubleshooting Guides
Issue 1: Rapid Discoloration or Degradation of the Compound in Solution
Observation: A freshly prepared solution of this compound rapidly turns yellow or brown, or a loss of potency is observed in biological assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions. | - Prepare solutions fresh before use. - Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon). - Store stock solutions under an inert atmosphere. - Avoid sources of metal ion contamination. |
| Photodegradation: Brominated aromatic compounds are often sensitive to light, which can induce degradation, potentially through debromination.[1][2] | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures. |
| Unsuitable Solvent: The choice of solvent can significantly impact the stability of the compound. | - Use high-purity, anhydrous solvents. For stock solutions, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. - For aqueous solutions, prepare them immediately before use by diluting the stock solution. |
| Incorrect pH: The stability of the indole moiety can be pH-dependent. | - For aqueous applications, maintain the pH of the solution in the neutral range (pH 6-8) to balance solubility and stability. |
Issue 2: Precipitation of the Compound from Solution
Observation: The compound precipitates out of solution, either from a stock solution during storage or from a working solution during an experiment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Low Solubility: The compound has limited solubility in aqueous solutions. | - Prepare aqueous working solutions by diluting a concentrated stock solution in an appropriate organic solvent like DMSO. - Ensure the final concentration of the organic solvent in the aqueous medium is as low as possible to avoid affecting the experiment, while still maintaining solubility. - Gentle warming and vortexing may help to redissolve the precipitate, but be cautious as this may accelerate degradation. |
| Temperature Effects: Changes in temperature can affect solubility. | - Store stock solutions at the recommended temperature (typically -20°C). - Allow stock solutions to come to room temperature before diluting to avoid precipitation due to temperature shock. |
| pH-Dependent Solubility: The solubility of the compound may vary with pH. | - Adjust the pH of the aqueous buffer to optimize solubility, keeping in mind the potential impact on stability. A neutral pH is generally a good starting point. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns are degradation through oxidation of the indole ring, photodegradation due to the presence of the bromine atom, and potential pH-dependent hydrolysis.
Q2: What are the recommended solvents for dissolving this compound?
A2: For creating concentrated stock solutions, high-purity, anhydrous polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are recommended. For aqueous working solutions, it is best to dilute the stock solution into the aqueous buffer immediately before use.
Q3: What are the ideal storage conditions for this compound as a solid and in solution?
A3:
-
Solid: Store the solid compound at 2-8°C under an inert atmosphere and protected from light.
-
Stock Solutions (in anhydrous DMSO or DMF): Store at -20°C in tightly sealed, light-protecting containers under an inert atmosphere.
-
Aqueous Solutions: It is highly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is unavoidable, keep them at 2-8°C, protected from light, for no longer than 24 hours.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: While specific data for this compound is limited, indole derivatives can be susceptible to both acidic and basic conditions. Indole itself can be protonated at C3 under strong acidic conditions.[3] It is advisable to maintain a neutral pH range (6-8) for aqueous solutions to minimize potential degradation.
Q5: Is this compound sensitive to light?
A5: Yes. Brominated aromatic compounds are known to be susceptible to photodegradation.[1][2] Therefore, it is crucial to protect both the solid compound and its solutions from light exposure.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV detector
-
C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. Also, heat 2 mL of the stock solution at 70°C for 48 hours.
-
Photodegradation: Expose a solid sample and 2 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method.
-
-
Stability-Indicating HPLC Method (Example):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of Mobile Phase A (0.1% Trifluoroacetic acid in water) and Mobile Phase B (Acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 20 µL
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation | Number of Degradation Peaks |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | Room Temp | ||
| Thermal (Solid) | 48 | 70 | ||
| Thermal (Solution) | 48 | 70 | ||
| Photolytic (Solid) | - | - | ||
| Photolytic (Solution) | - | - |
Note: The % degradation and number of degradation peaks are to be filled in based on experimental results.
Visualizations
References
Preventing oxidation and photodegradation of bromoindoles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the oxidation and photodegradation of bromoindoles. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the stability and integrity of your bromoindole compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of bromoindole degradation?
A1: Bromoindoles are susceptible to degradation primarily through two pathways:
-
Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by atmospheric oxygen. This process can be accelerated by elevated temperatures and the presence of metal ions. A common visual indicator of oxidation is a change in color to pink, red, or brown.[1]
-
Photodegradation: Exposure to light, particularly UV and visible light, can cause photolytic cleavage or rearrangement of the bromoindole molecule. Brominated aromatic compounds are known to be light-sensitive.[2][3]
Q2: What are the ideal storage conditions for solid bromoindoles?
A2: To minimize degradation, solid bromoindoles should be stored under the following conditions:
-
Temperature: Cool temperatures are recommended, typically 2-8°C for short-term storage and -20°C for long-term storage.[1]
-
Light: Store in amber or opaque vials to protect from light.[1]
-
Atmosphere: For highly sensitive derivatives, storage under an inert atmosphere, such as argon or nitrogen, is recommended to displace oxygen.[1]
Q3: My bromoindole solution is changing color. What does this mean?
A3: A color change in your bromoindole solution is a strong indicator of degradation, likely due to oxidation.[1] Even a slight color change suggests that the purity of your compound may be compromised. It is crucial to investigate the cause and consider purifying the material before use in sensitive applications.
Q4: When should I consider using an antioxidant in my bromoindole solution?
A4: The use of an antioxidant is advisable under the following circumstances:
-
When working with a bromoindole derivative known to be highly susceptible to oxidation.
-
For long-term storage of solutions.
-
When the solvent has not been deoxygenated.
-
If the experimental conditions may promote oxidation (e.g., elevated temperatures, prolonged exposure to air).[1]
Q5: What are common impurities found in commercial bromoindoles?
A5: Commercial bromoindoles can contain several process-related impurities, including:
-
Unreacted starting material (indole): Resulting from incomplete bromination.[4]
-
Di- and poly-brominated indoles: Formed due to over-bromination.[4][5]
-
Other bromoindole isomers: While bromination is often regioselective, other isomers can form in small amounts.[4]
-
Oxidized species: Resulting from exposure to air and light.[4]
Troubleshooting Guides
Issue 1: Discoloration of Solid Bromoindole During Storage
| Potential Cause | Recommended Solution |
| Exposure to Oxygen | Store the compound under an inert atmosphere (argon or nitrogen). For less sensitive compounds, ensure the container is tightly sealed. |
| Exposure to Light | Always store bromoindoles in amber or opaque vials to prevent photodegradation.[1] |
| Elevated Temperature | Store at recommended cool temperatures (2-8°C or -20°C).[1] |
| Contamination | Ensure that all handling of the compound is done with clean spatulas and in a clean environment to avoid introducing contaminants that could catalyze degradation. |
Issue 2: Degradation of Bromoindole in Solution
| Potential Cause | Recommended Solution |
| Dissolved Oxygen in Solvent | Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (argon or nitrogen) for 15-30 minutes before use. |
| Photodegradation During Experiment | Protect the reaction vessel from light by wrapping it in aluminum foil or conducting the experiment in a dark room or fume hood with the sash down. |
| Unsuitable pH | The stability of bromoindoles can be pH-dependent. For derivatives with acidic or basic functional groups, maintain the pH of aqueous solutions within a neutral range (pH 6-8) to balance solubility and stability, unless the reaction requires specific pH conditions.[3] |
| Presence of Metal Impurities | Use high-purity solvents and reagents to avoid metal-catalyzed oxidation. If metal catalysis is suspected, consider adding a chelating agent like EDTA, ensuring it does not interfere with your reaction. |
| High Reaction Temperature | If the reaction allows, perform it at a lower temperature to reduce the rate of degradation. |
Issue 3: Unexpected Side Products in Reactions
| Potential Cause | Recommended Solution |
| Debromination | This is a common side reaction, especially in cross-coupling reactions. It can be promoted by basic conditions and the presence of hydride sources. Consider protecting the indole nitrogen (N-H) with a suitable protecting group (e.g., Boc, SEM). Use high-purity, anhydrous solvents and reagents.[6] |
| Reaction with Unprotected N-H | The acidic N-H of the indole can interfere with many reactions, particularly those involving organometallics or strong bases. N-protection is a highly effective strategy to prevent these issues.[6] |
| Degraded Starting Material | The presence of impurities in the starting bromoindole can lead to unexpected side products. Assess the purity of your starting material by HPLC or NMR before use and purify if necessary.[4] |
Data Presentation
Table 1: General Stability of 5-Bromoindole under Forced Degradation Conditions
Note: Specific quantitative data on the degradation kinetics of many bromoindoles is not widely published. This table provides a qualitative summary based on forced degradation studies of 5-bromoindole and related indole compounds.[2][3]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux | Indole rings are susceptible to acid-catalyzed dimerization or polymerization.[2] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux | Potential for hydrolysis or rearrangement depending on the molecular structure. The indole ring may be more susceptible to oxidation in alkaline conditions.[2][3] |
| Oxidation | 3% - 30% H₂O₂, ambient temperature | Oxidation of the indole ring, potentially leading to oxindole and isatin derivatives.[2] |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | Assesses the intrinsic thermal stability of the molecule.[2] |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolytic cleavage or rearrangement of the molecule.[2] |
Experimental Protocols
Protocol 1: Inert Gas Blanketing for Storage of Solid Bromoindoles
This protocol describes how to create an inert atmosphere in a vial for the storage of air-sensitive solid bromoindoles.
Materials:
-
Vial with a PTFE-lined septum cap
-
Solid bromoindole
-
Source of high-purity argon or nitrogen with a regulator
-
Needle and tubing assembly for gas delivery
-
Exhaust needle
Procedure:
-
Place the solid bromoindole into the vial. If the compound is extremely sensitive, perform this step in a glovebox.
-
Securely cap the vial with the septum cap.
-
Insert the inert gas delivery needle through the septum, ensuring the needle tip is in the headspace above the compound.
-
Insert a second, shorter exhaust needle through the septum to allow for the displacement of air.
-
Gently flush the vial with the inert gas for 1-2 minutes. The flow rate should be gentle to avoid blowing the solid out of the vial.
-
Remove the exhaust needle first, allowing a slight positive pressure of the inert gas to build inside the vial.
-
Remove the inert gas delivery needle and immediately seal the puncture marks in the septum with parafilm or a small amount of grease.
-
Store the vial under the recommended temperature and light conditions.
Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant in Solution
This protocol provides a method for preparing a butylated hydroxytoluene (BHT) stock solution and adding it to a bromoindole solution to inhibit oxidation.
Materials:
-
Butylated hydroxytoluene (BHT)
-
Anhydrous ethanol
-
Volumetric flasks
-
Micropipettes
-
Bromoindole solution
Procedure for Preparing a 1% (w/v) BHT Stock Solution:
-
Weigh 100 mg of BHT and transfer it to a 10 mL volumetric flask.
-
Add a small amount of anhydrous ethanol to dissolve the BHT.
-
Once fully dissolved, add anhydrous ethanol to the 10 mL mark.
-
Mix the solution thoroughly.
-
Store the stock solution in a tightly sealed amber vial at 4°C.
Procedure for Adding BHT to a Bromoindole Solution:
-
Determine the desired final concentration of BHT in your bromoindole solution. A common final concentration is 0.01%.
-
To prepare a 10 mL solution of your bromoindole containing 0.01% BHT, add 10 µL of the 1% BHT stock solution to your final solution volume.
-
Ensure the BHT is thoroughly mixed into the final solution.
Protocol 3: General Purpose HPLC Method for Monitoring Bromoindole Stability
This protocol is a general starting point for developing an HPLC method to monitor the stability of bromoindoles and should be optimized for your specific derivative.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or optimal wavelength determined by PDA scan)[7]
-
Injection Volume: 10 µL
-
Gradient Program (Example):
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
Sample Preparation:
-
Prepare a stock solution of your bromoindole in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to prevent clogging the HPLC system.[7]
Visualizations
Caption: Key factors in bromoindole stability and degradation.
Caption: Troubleshooting workflow for bromoindole degradation.
Caption: Experimental workflow for HPLC-based stability testing.
References
Managing low purity in the final 5-bromo-1H-indole-2-carbaldehyde product
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in the final 5-bromo-1H-indole-2-carbaldehyde product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A common and effective method for the synthesis of this compound involves a three-step process to ensure regioselective formylation at the C2 position. This process includes:
-
N-Protection: The indole nitrogen is first protected, commonly with a group like tosyl (Ts) or tert-butoxycarbonyl (Boc), to prevent side reactions.[1]
-
Directed Lithiation: The N-protected 5-bromoindole is then treated with a strong base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). This selectively removes the proton at the C2 position, forming a lithiated intermediate.
-
Formylation: The lithiated species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the carbaldehyde group at the C2 position. Subsequent deprotection of the nitrogen yields the final product.
Q2: Why is my Vilsmeier-Haack formylation not yielding the desired 2-carbaldehyde isomer?
Direct Vilsmeier-Haack formylation of 5-bromoindole will predominantly yield the 3-formyl isomer due to the higher electron density at the C3 position of the indole ring. To obtain the 2-carbaldehyde, a directed synthesis approach, such as the one described in Q1, is necessary.
Q3: What are the potential sources of low purity in my final product?
Low purity in the final this compound can stem from several sources, including:
-
Incomplete reaction: Unreacted starting material (N-protected 5-bromoindole) or intermediates.
-
Side reactions: Formation of isomers (e.g., formylation at other positions), di-formylated products, or products from the reaction of n-BuLi with the solvent or the bromo-substituent.[2]
-
Degradation: The indole ring can be sensitive to strong acids, bases, and oxidizing agents, potentially leading to degradation products.
-
Residual impurities: Impurities from starting materials or reagents can carry through the synthesis.
Q4: What are the recommended methods for purifying crude this compound?
The two primary methods for purifying the crude product are:
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.
-
Recrystallization: This method is useful for removing smaller amounts of impurities and can yield a highly crystalline final product.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Step |
| Incomplete N-protection of 5-bromoindole. | Verify the completion of the protection step using TLC or NMR before proceeding. If incomplete, consider increasing the reaction time, temperature, or using a stronger base for deprotonation.[1] |
| Inefficient lithiation at the C2 position. | Ensure strictly anhydrous reaction conditions as n-BuLi reacts readily with water. Use freshly titrated n-BuLi to ensure accurate stoichiometry. Consider using an additive like TMEDA to enhance the reactivity of n-BuLi.[2] |
| Degradation of the lithiated intermediate. | Maintain a low temperature (typically -78 °C) throughout the lithiation and formylation steps, as lithiated indoles can be unstable at higher temperatures. |
| Ineffective formylation. | Use a high-purity formylating agent (e.g., freshly distilled DMF). Ensure the formylating agent is added slowly to the cooled solution of the lithiated intermediate. |
Issue 2: Presence of Significant Impurities in the Final Product
| Observed Impurity | Potential Cause | Troubleshooting/Purification Strategy |
| Unreacted N-protected 5-bromoindole | Incomplete lithiation or formylation. | Optimize reaction conditions as described in "Low Yield". Purify using column chromatography; the starting material is typically less polar than the aldehyde product. |
| 5-bromo-1H-indole (deprotected starting material) | Premature deprotection during workup or purification. | Ensure the workup is not overly acidic or basic if the protecting group is sensitive. Purify by column chromatography. |
| 3-formyl isomer | Non-directed formylation may have occurred. | This is less likely with the directed lithiation route but could indicate issues with the protection/lithiation steps. Separation from the 2-formyl isomer can be challenging but may be possible with careful column chromatography. |
| Di-formylated products | Use of excess formylating agent or reaction at higher temperatures. | Use a stoichiometric amount of the formylating agent. Maintain low temperatures during the reaction. Purify by column chromatography. |
| Products of lithium-halogen exchange | Reaction of n-BuLi with the bromine at the C5 position. | Use of t-butyllithium instead of n-butyllithium can sometimes mitigate this side reaction.[2] Maintain very low temperatures. |
Data Presentation
Table 1: Comparison of N-Protecting Groups for 5-Bromoindole
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc | (Boc)₂O, DMAP, THF, rt[1] | TFA, DCM, 0 °C to rt[1] | Stable to most nucleophiles and bases. Acid-labile. |
| Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt[1] | Strong base (e.g., NaOH, reflux) or reducing agents (e.g., Mg/MeOH). | Very stable to a wide range of conditions. |
Table 2: Typical Purification Parameters for Substituted Indole-2-carbaldehydes
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Recovery | Typical Final Purity |
| Column Chromatography | Silica gel; Hexane/Ethyl Acetate gradient | 70-90% | >98% |
| Recrystallization | Ethanol/Water or Ethyl Acetate/Hexane | 60-80% | >99% |
Note: The values in Table 2 are illustrative and can vary significantly based on the specific impurities present and the scale of the purification.
Experimental Protocols
Key Experiment: Synthesis of this compound via Lithiation
Step 1: N-Tosylation of 5-Bromoindole [1]
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield N-tosyl-5-bromoindole.
Step 2: C2-Lithiation and Formylation
-
Dissolve N-tosyl-5-bromoindole (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Stir at -78 °C for another 2 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: N-Detosylation
-
Dissolve the crude N-tosyl-5-bromo-1H-indole-2-carbaldehyde in methanol.
-
Add a solution of sodium hydroxide (excess) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for troubleshooting low product purity.
References
Technical Support Center: Scaling Up 5-Bromoindole Synthesis
Welcome to the technical support center for 5-bromoindole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with scaling up the production of this key chemical intermediate. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and scale-up endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for 5-bromoindole, and which is most suitable for scale-up?
A1: Several synthetic routes to 5-bromoindole have been established, each with distinct advantages and disadvantages for large-scale production. The most common methods include:
-
Three-Step Synthesis via Sulfonation: This is a widely used and reliable method that starts from indole.[1] It involves the protection of the C2 position with a sulfonate group, followed by N-acetylation, and then regioselective bromination at the C5 position.[2][3] This method is often favored for its good overall yield and high purity.[1]
-
Fischer Indole Synthesis: This classic one-pot or two-step method involves the reaction of 4-bromophenylhydrazine with an aldehyde or ketone under acidic conditions.[1][4] While versatile, yields can be variable depending on the specific substrates and reaction conditions.[1]
-
Leimgruber-Batcho Indole Synthesis: This two-step process begins with an o-nitrotoluene derivative, in this case, 4-bromo-2-nitrotoluene.[1][5] It is known for high yields and applicability to a wide range of substituted indoles.[1][6]
-
Direct Bromination: This single-step method involves the direct bromination of indole using reagents like N-bromosuccinimide (NBS) or bromine.[1] However, this route often suffers from a lack of regioselectivity, leading to the formation of multiple bromo-isomers and requiring extensive purification.[1][3]
The choice of synthesis route for scale-up depends on factors such as cost of starting materials, desired purity, process safety, and the number of synthetic steps. The three-step synthesis via sulfonation is often a good starting point due to its reliability and high regioselectivity.[1]
Q2: What are the typical impurities found in commercially available 5-bromoindole?
A2: Commercial 5-bromoindole can contain several process-related impurities. The most common ones originate from the synthesis process and can include:
-
Unreacted Indole: Incomplete bromination can result in residual starting material.[7]
-
Isomeric Bromoindoles: Depending on the synthesis route and reaction conditions, other isomers such as 4-bromoindole, 6-bromoindole, and 7-bromoindole may be present.[7]
-
Dibromoindoles: Over-bromination can lead to the formation of various dibrominated species, such as 4,5-dibromoindole and 5,6-dibromoindole.[7]
-
Oxidized Species: Exposure to air and light can cause the formation of colored, oxidized byproducts.[7]
The purity of commercial 5-bromoindole typically ranges from 97% to over 99%.[7] For applications that are sensitive to minor impurities, high-purity grades (≥99.5%) are also available.[7]
Q3: How can I assess the purity of my 5-bromoindole sample?
A3: The most common and effective methods for assessing the purity of 5-bromoindole are High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[7] These techniques are powerful tools for identifying and quantifying impurities.[7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of 5-bromoindole synthesis in a question-and-answer format.
Q4: My yield of 2-sodium sulfonate-indole (Intermediate I) is significantly lower on a larger scale. What are the potential causes and solutions?
A4: A drop in yield for the formation of Intermediate I during scale-up is often linked to inefficient mixing and mass transfer.[8]
-
Problem: Inadequate mixing of the heterogeneous reaction mixture (indole in an organic solvent and aqueous sodium bisulfite) can lead to localized areas of low reactant concentration, resulting in an incomplete reaction.[8] A magnetic stir bar, which may be sufficient for lab-scale reactions, is often inadequate for larger volumes and viscous slurries.[8]
-
Solution:
-
Improve Agitation: Employ an overhead mechanical stirrer with an impeller designed for solid-liquid mixtures to ensure homogeneity.[8]
-
Optimize Addition Rate: Control the dropwise addition of the sodium bisulfite solution. For larger scales, using a calibrated pump can ensure a slow and steady addition, allowing for better dispersion.[8]
-
Monitor Temperature: Although the reaction is typically conducted at room temperature, poor mixing can lead to localized temperature increases, potentially affecting product stability.[8] Ensure adequate temperature monitoring and control.
-
Q5: During the synthesis of 2-sodium sulfonate-1-acetyl-indole (Intermediate II), the reaction mixture becomes a thick, unmanageable slurry. How can I handle this?
A5: The formation of a thick slurry is a common challenge when scaling up the acetylation step.[8]
-
Problem: The product, Intermediate II, can precipitate from the reaction mixture, leading to poor heat transfer and mixing.[8]
-
Solution:
-
Solvent Selection and Ratio: Experiment with different solvents or adjust the solvent ratio to improve the solubility of the intermediate.
-
Reactor Design: For pilot-scale production, a reactor equipped with a powerful overhead stirrer and a bottom-outlet valve is recommended for easier handling and transfer of the slurry.[8]
-
Q6: I am observing the formation of isomeric impurities (e.g., 7-bromoindole) during the bromination step. How can I improve the regioselectivity for the 5-position?
A6: The formation of bromo-isomers is a known challenge in indole chemistry.[8] The synthetic route involving the protection of the C2 position with a sulfonate group is designed to direct bromination to the C5 position; however, deviations from the protocol can lead to the formation of other isomers.[3][8]
-
Problem: The presence of unprotected indole or side reactions can lead to bromination at other positions on the indole ring.[8]
-
Solution:
-
Ensure Complete Formation of Intermediates: Verify the complete conversion of indole to Intermediate I and then to Intermediate II before proceeding with the bromination step.[8] Incomplete reactions in the preceding steps are a common source of impurities.[8]
-
Temperature Control: Maintain a low temperature (0-5°C) during the addition of bromine.[3][9] Higher temperatures can decrease regioselectivity.[8]
-
pH Control: Ensure the reaction conditions are as specified in the protocol, as changes in pH can influence the reactivity of the indole ring.[8]
-
Q7: The bromination reaction is highly exothermic and difficult to control at a larger scale. What are the key safety considerations?
A7: The bromination step is indeed exothermic and can pose a significant safety hazard if not properly controlled.[8]
-
Problem: A runaway reaction can occur due to poor heat dissipation, leading to a rapid increase in temperature and pressure.[8]
-
Solution:
-
Controlled Bromine Addition: Add the bromine dropwise at a slow, controlled rate.[8] For larger scales, a dosing pump is recommended for precise control.[8]
-
Efficient Cooling: Ensure the reactor has a sufficiently large surface area for efficient heat exchange to dissipate the heat generated.[8]
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture, not just the temperature of the cooling bath.[8] A rapid increase in the internal temperature is an early warning sign of a potential runaway reaction.[8]
-
Quenching Agent: Have a quenching agent, such as a sodium bisulfite or sodium thiosulfate solution, readily available to neutralize any excess bromine in case of an emergency.[8]
-
Q8: The final 5-bromoindole product has a low purity after isolation. What purification strategies are effective at a larger scale?
A8: Purification at a larger scale often requires different techniques compared to lab-scale column chromatography.
-
Problem: Impurities from previous steps or side reactions during bromination are carried over into the final product.
-
Solution:
-
Recrystallization: This is a common and effective method for purifying solid compounds at a larger scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Steam Distillation: For crude 5-bromoindole with a purity of 50-98%, steam distillation can be an effective and environmentally friendly purification method.[10] The crude product is added to water, and steam is passed through the mixture.[10] The distilled aqueous solution containing the 5-bromoindole can then be cooled to induce crystallization or extracted with an organic solvent to yield a product with a purity greater than 99%.[10]
-
Data Presentation
Table 1: Comparison of Common 5-Bromoindole Synthesis Routes
| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Overall Yield | Purity | Reference |
| Three-Step Synthesis via Sulfonation | Indole | Sodium bisulfite, Acetic anhydride, Bromine | 3 | ~59% | High | [1] |
| Five-Step "Green" Synthesis via Indoline | Indole | Pd/C, H₂, Acetyl chloride, Bromine, O₂ | 5 | ~46% | ≥95% | [1] |
| Direct Bromination | Indole | N-Bromosuccinimide (NBS) or Bromine | 1 | Variable (selectivity issues) | Often requires extensive purification | [1] |
| Leimgruber-Batcho Synthesis | 4-Bromo-2-nitrotoluene | DMFDMA, Pyrrolidine, Reducing agent (e.g., Raney Ni/H₂) | 2 | High (generally) | High | [1] |
| Fischer Indole Synthesis | 4-Bromophenylhydrazine | Aldehyde or Ketone, Acid catalyst | 1-2 | Variable | Variable | [1] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of 5-Bromoindole via Sulfonation
This protocol is based on a common multi-step procedure.[2][3][9]
Step 1: Synthesis of 2-Sodium Sulfonate-Indole (Intermediate I)
-
Dissolve indole in an alcoholic organic solvent such as ethanol or isopropanol.[9]
-
In a separate vessel, prepare a solution of sodium bisulfite in water.[2]
-
Add the indole solution to the sodium bisulfite solution with stirring.[3]
-
Allow the mixture to react at room temperature (20-30°C) for 15-20 hours.[9]
-
Collect the resulting light tan solid (Intermediate I) by vacuum filtration, wash with ether, and air dry.[3]
Step 2: Synthesis of 2-Sodium Sulfonate-1-Acetyl-Indole (Intermediate II)
-
Suspend Intermediate I and sodium bisulfite in acetic anhydride.[3]
-
Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.[3]
-
Cool the mixture to room temperature and collect the solid (Intermediate II) by filtration.[3]
-
Wash the solid with acetic anhydride and then ether. The crude, damp solid can be used in the next step without further purification.[3]
Step 3: Synthesis of 5-Bromoindole
-
Dissolve Intermediate II in water and cool the solution to 0-5°C.[3][9]
-
Slowly add bromine dropwise while maintaining the temperature below 5°C with vigorous stirring.[3]
-
After the addition is complete, stir the solution at 0-5°C for 1-3 hours, then allow it to warm to room temperature and continue to react for another 1-2 hours.[3][9]
-
Quench any excess bromine by adding an aqueous solution of sodium bisulfite.[3][9]
-
Add an aqueous solution of sodium hydroxide and heat the mixture to reflux for 12-18 hours to facilitate deprotection and product formation.[9]
-
Cool the reaction solution to induce crystallization of 5-bromoindole.[9]
-
Filter the product, wash with water, and dry to obtain 5-bromoindole.[9]
Visualizations
Caption: Troubleshooting workflow for diagnosing and addressing low yields in the three-step synthesis of 5-bromoindole.
Caption: Safety workflow for the exothermic bromination step in 5-bromoindole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 10. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
Technical Support Center: Best Practices for Filtering Fine Precipitates in Indole Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when filtering fine precipitates during indole synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental workup and purification processes.
Frequently Asked Questions (FAQs)
Q1: My fine precipitate is passing through the filter paper. What should I do?
A1: When your precipitate is too fine for standard filter paper, you have several options:
-
Select a Filter Paper with a Smaller Pore Size: Standard qualitative filter papers may have pore sizes ranging from 11 to 25 µm. For very fine precipitates, a quantitative filter paper with a smaller pore size (e.g., 2.5 µm) is recommended.[1][2]
-
Use a Filter Aid: For extremely fine or gelatinous precipitates that can clog even fine filter papers, using a filter aid like Celite® (diatomaceous earth), perlite, or cellulose is the most effective solution.[3][4][5][6] A filter aid creates a porous layer on top of the filter paper, trapping the fine particles.[7]
-
Consider a Membrane Filter: For sub-micron particles, a membrane filter with a defined pore size (e.g., 0.45 µm or 0.22 µm) can be used, though this is less common for bulk synthesis and more for analytical purposes.
Q2: My filtration is extremely slow. How can I speed it up?
A2: Slow filtration is a common issue, often caused by clogged filter paper pores.[8] Here are some troubleshooting steps:
-
Switch to Vacuum Filtration: If you are using gravity filtration, switching to vacuum filtration will significantly increase the filtration rate by creating a pressure differential across the filter medium.
-
Use a Filter Aid: A filter aid like Celite® increases the porosity of the filter cake, preventing it from becoming a dense, impermeable layer and thus speeding up filtration.[9]
-
Increase the Filtration Surface Area: Using a larger diameter Büchner funnel and filter paper can increase the filtration speed.
-
Check for Proper Seating of the Filter Paper: Ensure the filter paper is flat against the funnel and properly wetted with the solvent before filtration to prevent leaks and ensure an even flow.[8][10]
-
Consider the Viscosity of Your Solvent: Highly viscous solutions will filter more slowly.[2][11][12][13][14] If possible, and without compromising the solubility of your product, you could dilute the mixture or gently warm it to reduce viscosity (ensure your product is stable at higher temperatures).
Q3: How do I choose the right filter paper for my indole synthesis?
A3: The choice of filter paper depends on the nature of your precipitate. For crystalline, easily filterable solids, a standard qualitative filter paper may suffice. For fine precipitates, a quantitative, ashless filter paper with a smaller pore size is a better choice.[1] Refer to the table below for a comparison of common Whatman® filter paper grades.
| Filter Paper Grade | Typical Particle Retention (µm) | Filtration Speed | Typical Use Case |
| Whatman® Grade 1 | 11 | Medium | Routine filtration of crystalline precipitates. |
| Whatman® Grade 2 | 8 | Medium-Slow | Slightly more retentive than Grade 1. |
| Whatman® Grade 4 | 20-25 | Fast | For coarse or gelatinous precipitates where speed is a priority.[11][15] |
| Whatman® Grade 5 | 2.5 | Slow | Retention of very fine crystalline precipitates. |
| Whatman® Grade 42 | 2.5 | Slow | A world standard for critical gravimetric analysis of fine precipitates. |
Q4: What is a filter aid, and how do I choose one?
A4: A filter aid is an inert material that is used to form a porous cake on the filter medium, which then traps fine particles that would otherwise pass through or clog the filter paper.[7][16] The most common types are diatomaceous earth (Celite®), perlite, and cellulose.
| Filter Aid | Composition | Key Features | Best For |
| Celite® (Diatomaceous Earth) | Fossilized skeletons of diatoms (amorphous silica) | High porosity, excellent at trapping fine particles. | General purpose for very fine or gelatinous precipitates. |
| Perlite | Volcanic glass | Lower density than Celite® (less material needed by weight), can be less expensive.[6][9][17] | Coarser precipitates or when a lower density filter cake is desired. |
| Cellulose | Plant fibers | Biodegradable, can be incinerated.[9] | Applications where silica contamination is a concern or when the solid needs to be recovered by burning off the filter aid. |
Q5: How can I wash my precipitate effectively without losing too much product?
A5: Effective washing is crucial for removing impurities adsorbed onto the surface of your precipitate.[18]
-
Multiple Small Washes are More Effective: It is significantly more efficient to wash the precipitate with several small portions of cold solvent than with one large portion.[19] Each wash removes a fraction of the impurities, and multiple washes compound this effect.
-
Use a Cold Solvent: To minimize product loss due to dissolution, wash the precipitate with a cold solvent in which your product has low solubility.
-
Allow the Wash Solvent to Fully Drain: Ensure each portion of the wash solvent has completely passed through the filter cake before adding the next. This maximizes the removal of the mother liquor.
-
Avoid Cracking the Filter Cake: If the filter cake cracks during vacuum filtration, gently press it back together with a clean spatula to ensure the wash solvent passes through the entire cake and not just the cracks.
Troubleshooting Guides for Specific Indole Syntheses
Fischer Indole Synthesis
The Fischer indole synthesis can sometimes produce tarry byproducts or fine, amorphous precipitates, making filtration challenging.[20][21][22][23]
Problem: A fine, dark-colored precipitate clogs the filter paper, and the filtrate is still colored.
Solution:
-
Use a Celite® Plug: This is the most effective method for removing fine, tarry materials. See the detailed experimental protocol below.
-
Pre-treat with Activated Carbon: If the color is due to soluble, high molecular weight impurities, you can stir the crude product solution with a small amount of activated carbon before filtration. However, be aware that activated carbon can also adsorb your desired product, so use it sparingly and test on a small scale first. The carbon is then removed by filtration through Celite®.
Bischler-Möhlau Indole Synthesis
This synthesis often requires harsh reaction conditions, which can lead to the formation of side products and a difficult workup.[24][25][26][27][28]
Problem: A very fine, crystalline precipitate forms that is slow to filter and difficult to wash.
Solution:
-
Optimize Crystallization: Try to obtain larger crystals by allowing the reaction mixture to cool slowly. Rapid cooling often leads to the formation of smaller particles.
-
Use a Quantitative Filter Paper: A slow-speed, fine-pore quantitative filter paper (e.g., Whatman® Grade 42) is recommended.
-
Wash by Decantation Before Filtration: If the precipitate settles well, you can wash it by decantation in the reaction flask before transferring it to the filter funnel. This involves adding the wash solvent, stirring, allowing the solid to settle, and then carefully pouring off the supernatant. Repeat this process a few times before the final filtration.[18]
Reissert Indole Synthesis
The reductive cyclization step in the Reissert synthesis can sometimes result in fine precipitates of the indole-2-carboxylic acid product or inorganic byproducts.[29][30]
Problem: A fine precipitate is obtained that is difficult to separate from the reduction agent residues (e.g., zinc or iron salts).
Solution:
-
Acidic Workup: An acidic wash during the workup can help dissolve residual metal salts. However, be cautious as some indoles are sensitive to strong acids.
-
Celite® Filtration: Filter the entire reaction mixture through a pad of Celite® to remove both the fine organic precipitate and any insoluble inorganic material.
-
Thorough Washing: Ensure the collected precipitate is thoroughly washed with water to remove any remaining inorganic salts, followed by a suitable organic solvent to remove organic impurities.
Experimental Protocols
Protocol for Vacuum Filtration with a Celite® Plug
This method is ideal for filtering very fine or gelatinous precipitates that would otherwise clog a standard filter paper.[3][4][15][31]
Materials:
-
Büchner funnel and appropriately sized filter flask
-
Filter paper to fit the Büchner funnel
-
Celite® (diatomaceous earth)
-
Spatula
-
Vacuum source
-
Solvent (the same as your reaction solvent)
Procedure:
-
Set up the Filtration Apparatus: Place the Büchner funnel on the filter flask and connect the flask to a vacuum source.
-
Seat the Filter Paper: Place a piece of filter paper in the Büchner funnel, ensuring it covers all the holes but does not wrinkle up the sides.
-
Wet the Filter Paper: Add a small amount of the filtration solvent to the funnel to wet the filter paper and ensure a good seal. Apply vacuum briefly to pull the solvent through.
-
Prepare the Celite® Slurry: In a small beaker, make a slurry of Celite® in your filtration solvent. The consistency should be like a thin paste.
-
Pour the Slurry: With the vacuum off, pour the Celite® slurry into the Büchner funnel.
-
Form the Celite® Pad: Apply the vacuum gently. The solvent will be pulled through, leaving a uniform pad of Celite® on top of the filter paper. The pad should be approximately 0.5-1 cm thick.
-
Rinse the Pad: Gently add more solvent to the funnel to wash the Celite® pad and ensure it is evenly packed. Allow all the solvent to be pulled through.
-
Filter the Reaction Mixture: Carefully pour your reaction mixture onto the center of the Celite® pad, trying not to disturb the surface.
-
Wash the Precipitate: Once the entire mixture has been filtered, wash the collected precipitate on the Celite® pad with several small portions of cold solvent.
-
Dry the Product: Allow the precipitate to air-dry on the filter for a few minutes by pulling air through it before transferring it for further drying.
Visual Guides
Decision Tree for Filtration Method Selection
Caption: Decision tree for selecting the appropriate filtration method.
Workflow for Using a Filter Aid
Caption: Step-by-step workflow for filtration using a Celite® plug.
References
- 1. hawach.com [hawach.com]
- 2. fcxperformance.com [fcxperformance.com]
- 3. glasp.co [glasp.co]
- 4. Chemistry Teaching Labs - Active Filtration [chemtl.york.ac.uk]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. voigt24.de [voigt24.de]
- 7. 過濾輔助材料和過濾介質 [sigmaaldrich.com]
- 8. hawachfilterpaper.com [hawachfilterpaper.com]
- 9. bhs-filtration.com [bhs-filtration.com]
- 10. reddit.com [reddit.com]
- 11. Viscosity in industrial filtration and solid liquid separation - [k2tec.com]
- 12. scribd.com [scribd.com]
- 13. criticalprocess.com [criticalprocess.com]
- 14. Product Viscosity in Filtration Processes - With ITS - Industrial Trading Solutions [industrialtradingsolutions.com]
- 15. Using celite - Solvent Recovery - Future4200 [future4200.com]
- 16. generalfiltration.com [generalfiltration.com]
- 17. ams.usda.gov [ams.usda.gov]
- 18. Washing, Drying, and Ignition of the Precipitate [unacademy.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. scienceinfo.com [scienceinfo.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 23. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 27. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 31. youtube.com [youtube.com]
Technical Support Center: Minimizing Decarboxylation of Indole-2-Carboxylic Acid Precursors
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and utilizing indole-2-carboxylic acid precursors while minimizing the risk of unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is decarboxylation and why is it a problem for indole-2-carboxylic acids?
A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For indole-2-carboxylic acids, this reaction is often unwanted as it removes a key functional group, leading to the formation of an indole instead of the desired carboxylic acid derivative. This can result in low product yields and impurities in subsequent synthetic steps.
Q2: What are the main factors that promote the decarboxylation of indole-2-carboxylic acids?
A2: The primary factors that promote decarboxylation are high temperatures, the presence of strong acids, and certain metal catalysts.[1] Heating indole-2-carboxylic acid in water at high temperatures (around 255 °C) can lead to decarboxylation.[1]
Q3: How can I store my indole-2-carboxylic acid precursors to ensure their stability?
A3: To ensure stability, indole-2-carboxylic acids should be stored in a tightly-closed container in a cool, dry, and well-ventilated area, protected from light.[2][3] It is also advisable to store them away from incompatible substances, such as strong oxidizing agents.[2] For long-term storage, refrigeration at 4°C is recommended.[4]
Q4: I suspect my indole-2-carboxylic acid has started to decarboxylate. How can I confirm this?
A4: You can confirm decarboxylation by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the analytical data of your sample to a pure, undercarboxylated standard, you can identify the presence of the decarboxylated indole impurity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product in a reaction involving an indole-2-carboxylic acid. | The indole-2-carboxylic acid precursor may have decarboxylated prior to or during the reaction. | - Confirm the purity of the starting material using TLC, HPLC, or NMR. - Ensure that the reaction temperature is kept as low as possible. - Avoid strongly acidic conditions if possible. Consider using a milder acid or a different synthetic route. - If a metal catalyst is being used, consider if it could be promoting decarboxylation and explore catalyst-free alternatives if feasible. |
| Multiple spots on a TLC plate, with one potentially being the decarboxylated product. | The reaction or work-up conditions are promoting decarboxylation. | - Monitor the reaction at different time points to see when the impurity appears. - During work-up, avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. - For purification, consider recrystallization or column chromatography at room temperature. Avoid purification methods that require high heat. |
| The pH of my reaction mixture is acidic, and I am observing significant decarboxylation. | Acid-catalyzed decarboxylation is occurring. | - If the reaction allows, neutralize the reaction mixture as soon as the transformation is complete. - Consider protecting the carboxylic acid group as an ester before proceeding with reactions that require acidic conditions. The ester can be hydrolyzed back to the carboxylic acid under basic or neutral conditions. |
Experimental Protocols
Protocol 1: General Procedure for Esterification of Indole-2-carboxylic Acid (Minimizing Decarboxylation)
This protocol describes the conversion of an indole-2-carboxylic acid to its corresponding ethyl ester, a common method to protect the carboxylic acid group and prevent decarboxylation during subsequent reactions.
Materials:
-
Indole-2-carboxylic acid
-
Ethanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the indole-2-carboxylic acid in ethanol in a round-bottom flask.[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the solution while stirring.[5]
-
Heat the mixture to a gentle reflux (approximately 80°C) and monitor the reaction by TLC until the starting material is consumed (typically 2 hours).[5]
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.[5]
-
Extract the product with ethyl acetate (3 x volumes).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator at a moderate temperature to obtain the crude ethyl indole-2-carboxylate.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Purification of Indole-2-carboxylic Acid via Acid-Base Extraction
This protocol is useful for removing neutral or basic impurities from a sample of indole-2-carboxylic acid without resorting to high-temperature techniques that could cause decarboxylation.
Materials:
-
Crude indole-2-carboxylic acid
-
Diethyl ether (or other suitable organic solvent)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the crude indole-2-carboxylic acid in diethyl ether.
-
Transfer the solution to a separatory funnel and add 1 M NaOH solution.
-
Shake the funnel vigorously and allow the layers to separate. The indole-2-carboxylate salt will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Wash the organic layer with 1 M NaOH solution to ensure complete extraction of the acid. Combine the aqueous layers.
-
Cool the combined aqueous layers in an ice bath.
-
Slowly add 1 M HCl solution while stirring until the pH of the solution is acidic (pH ~2-3), which will cause the pure indole-2-carboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
Visualizations
Caption: Factors leading to the decarboxylation of indole-2-carboxylic acid.
Caption: A logical workflow for troubleshooting unwanted decarboxylation.
Caption: Workflow for using an ester as a protecting group to prevent decarboxylation.
References
Validation & Comparative
Reactivity Face-Off: 5-Bromo-1H-indole-2-carbaldehyde vs. 5-Chloro-1H-indole-2-carbaldehyde in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, halogenated indoles serve as pivotal building blocks for the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science. The strategic placement of a halogen atom on the indole scaffold provides a versatile handle for derivatization through various cross-coupling reactions. This guide offers an objective comparison of the reactivity of two closely related and commercially available starting materials: 5-bromo-1H-indole-2-carbaldehyde and 5-chloro-1H-indole-2-carbaldehyde. This analysis, supported by established chemical principles and representative experimental data, aims to inform substrate selection and reaction optimization for researchers engaged in the synthesis of novel indole derivatives.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step in the catalytic cycle. The generally accepted trend for this step is that the reactivity of the aryl halide follows the order of decreasing carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F.[1] This principle dictates that the weaker carbon-bromine bond in this compound will undergo oxidative addition more readily than the stronger carbon-chlorine bond in its chloro-analogue.[1] Consequently, the bromo-substituted indole is generally the more reactive substrate, often necessitating milder reaction conditions, shorter reaction times, and lower catalyst loadings to achieve comparable yields.[1]
The presence of the electron-withdrawing carbaldehyde group at the 2-position of the indole ring can also influence the reactivity of the halogen at the 5-position. This group can affect the electron density of the aromatic system and potentially modulate the ease of oxidative addition.
Quantitative Reactivity Comparison in Key Cross-Coupling Reactions
To provide a clearer picture of the reactivity differences, the following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. While direct side-by-side comparative studies for these specific carbaldehyde derivatives are not extensively reported, the data presented is collated from various sources to provide a representative comparison.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Parameter | This compound | 5-Chloro-1H-indole-2-carbaldehyde | Rationale for Difference |
| Typical Catalyst | Pd(dppf)Cl₂ | Pd(dppf)Cl₂ or more active catalysts (e.g., with Buchwald ligands) | The higher activation barrier for the C-Cl bond often requires more sophisticated and electron-rich ligand systems to facilitate oxidative addition. |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₃PO₄, Cs₂CO₃ (often stronger bases are preferred) | Stronger bases can promote the formation of the active boronate species required for transmetalation, which can be beneficial for less reactive chlorides. |
| Typical Solvent | Dioxane/H₂O, DME/H₂O | Dioxane/H₂O, Toluene/H₂O | Solvent choice can influence catalyst solubility and activity. |
| Typical Temperature | 80-100 °C | 100-120 °C | Higher temperatures are generally required to overcome the higher activation energy of C-Cl bond cleavage. |
| Typical Reaction Time | 2-12 hours | 12-24 hours or longer | The slower rate of oxidative addition for the chloro-substrate leads to longer reaction times. |
| Representative Yield | Good to Excellent (e.g., >80%) | Moderate to Good (often lower than the bromo-analogue under similar conditions) | The inherent higher reactivity of the C-Br bond typically translates to higher product yields. |
Table 2: Heck Reaction with Styrene
| Parameter | This compound | 5-Chloro-1H-indole-2-carbaldehyde | Rationale for Difference |
| Typical Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(OAc)₂ with more specialized ligands (e.g., phosphine-free or NHC-based) | The less reactive C-Cl bond necessitates more active and stable catalytic systems to achieve efficient coupling. |
| Typical Base | Et₃N, K₂CO₃ | K₂CO₃, Cs₂CO₃ | Inorganic bases are often employed for their stability at higher temperatures required for chloro-aryl substrates. |
| Typical Solvent | DMF, NMP, Acetonitrile | DMF, DMAc | High-boiling polar aprotic solvents are commonly used to facilitate the reaction at elevated temperatures. |
| Typical Temperature | 100-140 °C | 120-160 °C | Higher thermal energy is needed to promote the oxidative addition of the less reactive C-Cl bond. |
| Typical Reaction Time | 4-18 hours | 18-48 hours | The slower catalytic cycle for the chloro-substrate results in significantly longer reaction times. |
| Representative Yield | Good (e.g., 70-95%) | Lower to Moderate (generally requires optimization to achieve satisfactory yields) | The higher reactivity of the bromo-derivative leads to more efficient product formation. |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Parameter | This compound | 5-Chloro-1H-indole-2-carbaldehyde | Rationale for Difference |
| Typical Catalyst | Pd₂(dba)₃ with bulky phosphine ligands (e.g., Xantphos, BINAP) | Pd₂(dba)₃ or Pd(OAc)₂ with highly active, sterically hindered biaryl phosphine ligands (e.g., XPhos, RuPhos) | The amination of aryl chlorides is particularly challenging and requires state-of-the-art catalyst systems to achieve good results.[2] |
| Typical Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | NaOt-Bu, LHMDS (strong, non-nucleophilic bases are crucial) | Strong bases are essential to deprotonate the amine and facilitate the catalytic cycle, especially for the less reactive chloro-substrate. |
| Typical Solvent | Toluene, Dioxane | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent catalyst deactivation and unwanted side reactions. |
| Typical Temperature | 80-110 °C | 100-130 °C | Higher temperatures are necessary to drive the reaction to completion with the less reactive chloro-indole. |
| Typical Reaction Time | 6-24 hours | 18-36 hours | The challenging oxidative addition step for the C-Cl bond leads to extended reaction times. |
| Representative Yield | Good to Excellent | Moderate to Good (highly dependent on the specific catalyst system and amine) | Achieving high yields with the chloro-substrate often requires more rigorous optimization of reaction parameters. |
Experimental Protocols
To facilitate a comparative study, the following are generalized experimental protocols for the Suzuki-Miyaura coupling. These can be adapted for both 5-bromo- and 5-chloro-1H-indole-2-carbaldehyde, with the understanding that conditions for the chloro-analogue may require more forcing conditions as outlined in the tables above.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the 5-halo-1H-indole-2-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of dioxane and water). In a separate vial, prepare the catalyst solution by dissolving the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required) in the solvent, and add this to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle and Experimental Workflow
To further illustrate the processes discussed, the following diagrams, generated using Graphviz, depict a generalized palladium-catalyzed cross-coupling cycle and a typical experimental workflow for comparing the reactivity of these two halo-indole-carbaldehydes.
References
A Comparative Analysis of 5-bromo-1H-indole-2-carbaldehyde and its Non-Brominated Analog for Researchers
In the landscape of drug discovery and organic synthesis, indole derivatives stand out as a critical class of heterocyclic compounds. Their versatile scaffold is a cornerstone in the development of numerous therapeutic agents. This guide provides a detailed comparison of 5-bromo-1H-indole-2-carbaldehyde and its non-brominated counterpart, 1H-indole-2-carbaldehyde, offering insights into their physicochemical properties, synthesis, and biological significance for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Tale of Two Molecules
The introduction of a bromine atom at the 5-position of the indole ring significantly alters the physicochemical properties of the molecule. This substitution impacts molecular weight, melting point, and potentially its lipophilicity and reactivity. A summary of their key properties is presented below.
| Property | This compound | 1H-indole-2-carbaldehyde |
| Molecular Formula | C₉H₆BrNO[1][2] | C₉H₇NO[3] |
| Molecular Weight | 224.06 g/mol [1][2] | 145.16 g/mol [3] |
| Appearance | Yellowish to tan crystalline powder[2] | Light yellow to pink or brown powder[3] |
| Melting Point | Not explicitly available, but related bromoindole derivatives have higher melting points than their non-brominated counterparts. | 136 - 142 °C[3] |
| CAS Number | 53590-50-4[1][2] | 19005-93-7[3] |
Synthesis and Reactivity: Exploring Synthetic Pathways
Both this compound and 1H-indole-2-carbaldehyde are valuable intermediates in organic synthesis. Several methods have been reported for the synthesis of indole-2-carbaldehydes.
General Synthesis of 1H-indole-2-carbaldehyde:
A common method for the synthesis of 1H-indole-2-carbaldehyde involves the formylation of indole. One such procedure is detailed below:
Experimental Protocol: Synthesis of 1H-indole-2-carbaldehyde [4]
-
Materials: Indole, dry Tetrahydrofuran (THF), n-butyllithium (n-BuLi), Carbon dioxide (CO₂), tert-butyllithium (t-BuLi), N,N-dimethylformamide (DMF), Diethyl ether, Brine, Magnesium sulfate.
-
Procedure:
-
Dissolve indole (1.00 g, 8.54 mmol) in 50 mL of dry THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a 2.5 M solution of n-butyllithium (3.80 mL, 9.39 mmol) and stir for 30 minutes.
-
Pass carbon dioxide gas through the reaction mixture for 10 minutes.
-
Allow the solution to warm to room temperature.
-
Remove excess carbon dioxide under reduced pressure and concentrate the solution to 25 mL.
-
Add 50 mL of dry THF and cool the solution back to -78 °C.
-
Slowly add a 1.7 M solution of tert-butyllithium (5.00 mL, 8.54 mmol) and stir at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol).
-
Warm the reaction mixture to room temperature over 1.5 hours.
-
Quench the reaction with water (10 mL) and stir for 15 minutes.
-
Add diethyl ether and wash the organic layer with brine (3x).
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the solid by silica gel chromatography using a hexane/ethyl acetate (80/20) eluent to yield 1H-indole-2-carbaldehyde.
-
Synthesis of this compound:
While a direct, detailed protocol for the synthesis of this compound was not found in the search results, a common approach involves the oxidation of the corresponding alcohol, 5-bromo-1H-indole-2-methanol. The synthesis of the parent carboxylic acid, 5-bromo-1H-indole-2-carboxylic acid, is well-documented and can be adapted. One method involves the hydrolysis of the corresponding ethyl ester.[5][6] Another approach is the Reissert indole synthesis starting from 4-bromo-2-nitrotoluene.[7]
Experimental Workflow: General Synthesis of Indole-2-carbaldehydes
Caption: General synthetic routes to indole-2-carbaldehydes.
The bromine atom at the 5-position of the indole ring is an electron-withdrawing group, which can influence the reactivity of the molecule in various chemical transformations.
Biological Activity and Signaling Pathways
Both this compound and 1H-indole-2-carbaldehyde serve as important precursors for the synthesis of biologically active compounds.[2][3] The indole scaffold is a well-known pharmacophore, and its derivatives have shown a wide range of activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3]
Inhibition of EGFR and VEGFR Signaling:
Derivatives of indole, including those with halogen substitutions, have been extensively studied as inhibitors of key signaling pathways in cancer, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5][6] These receptors are crucial for tumor growth, proliferation, and angiogenesis. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of EGFR and VEGFR signaling by indole derivatives.
Modulation of the AhR/NLRP3 Inflammasome Pathway:
Recent studies have highlighted the role of indole derivatives in modulating inflammatory responses. For instance, the related compound indole-3-carboxaldehyde has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. AhR activation can negatively regulate the transcription of NLRP3, a key component of the inflammasome complex responsible for the maturation of pro-inflammatory cytokines like IL-1β.
Caption: AhR-mediated inhibition of the NLRP3 inflammasome by indole derivatives.
The presence of the bromine atom in this compound can potentially enhance its biological activity compared to the non-brominated analog. Halogenation is a common strategy in medicinal chemistry to improve the potency and pharmacokinetic properties of drug candidates.
Conclusion
Both this compound and 1H-indole-2-carbaldehyde are valuable building blocks in the synthesis of potentially therapeutic compounds. The key difference lies in the presence of the bromine atom, which alters the physicochemical properties and is likely to enhance the biological activity of its derivatives. While direct comparative studies on the reactivity and biological efficacy of these two specific molecules are not extensively available, the existing literature on indole derivatives suggests that both compounds hold significant promise for the development of novel drugs targeting a range of diseases, including cancer and inflammatory conditions. Further research focusing on a direct comparison of these two analogs would be highly beneficial for the scientific community.
References
- 1. This compound | C9H6BrNO | CID 13522462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis routes of Indole-2-carbaldehyde [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
The 5-Bromo Substitution: A Double-Edged Sword in the Biological Activity of Indole Derivatives
The indole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous natural products and synthetic drugs.[1] Chemical modification of the indole ring is a common strategy to modulate biological activity, with halogenation being a particularly popular approach.[2] Among the halogens, bromine at the 5-position has been shown to profoundly influence the physicochemical properties of indole derivatives, often enhancing their therapeutic potential.[1] However, the impact of this substitution is not universally positive, leading to a complex structure-activity relationship landscape. This guide provides a comparative analysis of 5-bromo-substituted indole derivatives against their non-substituted or otherwise halogenated counterparts, supported by experimental data.
Anticancer Activity: Targeting Key Oncogenic Pathways
5-Bromoindole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[1] Their mechanisms often involve the inhibition of critical enzymes and signaling pathways essential for tumor growth, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.[3][4]
The introduction of a bromine atom at the 5-position is often associated with enhanced antiproliferative potential.[5] For instance, novel 5-bromo-7-azaindolin-2-one derivatives have shown more potent activity against several cancer cell lines than the established drug Sunitinib.[6] However, this enhancement is not guaranteed. In a study on indole phytoalexin derivatives, all 5-bromosubstituted analogues exhibited lower or approximately the same antiproliferative activities as the corresponding non-brominated compounds.[2][5]
The following table summarizes the in vitro cytotoxic activity of selected 5-bromoindole derivatives against various human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5-Bromo-1H-indole-2-carboxylic Acid Derivatives | Derivative 3a | A549 (Lung) | 15.6 ± 1.2 | [7] |
| HepG2 (Liver) | 19.4 ± 1.5 | [7] | ||
| MCF-7 (Breast) | 25.1 ± 2.1 | [7] | ||
| Derivative 3b | A549 (Lung) | 22.3 ± 1.8 | [7] | |
| HepG2 (Liver) | 28.7 ± 2.3 | [7] | ||
| MCF-7 (Breast) | 33.6 ± 2.9 | [7] | ||
| 5-Bromo-7-azaindolin-2-one Derivatives | Compound 23c | A549 (Lung) | 3.103 | [6] |
| Compound 23d | Skov-3 (Ovarian) | 3.721 | [6] | |
| Compound 23p | HepG2 (Liver) | 2.357 | [6] | |
| A549 (Lung) | 2.874 | [6] | ||
| Skov-3 (Ovarian) | 3.012 | [6] | ||
| Control | Sunitinib | A549 (Lung) | 29.257 | [6] |
| Skov-3 (Ovarian) | 31.892 | [6] | ||
| HepG2 (Liver) | 31.594 | [6] | ||
| Erlotinib | A549 (Lung) | 10.5 ± 0.8 | [7] | |
| HepG2 (Liver) | 13.2 ± 1.1 | [7] | ||
| MCF-7 (Breast) | 18.9 ± 1.6 | [7] |
5-bromoindole derivatives frequently exert their anticancer effects by inhibiting protein tyrosine kinases like EGFR and VEGFR-2, which are crucial for cell proliferation, survival, and angiogenesis.[3][4]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the 5-bromoindole derivatives (and control compounds) and incubated for a specified period (e.g., 72 hours).[8]
-
MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.[7]
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to dissolve the purple formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 490 or 570 nm).[7][9]
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[7]
Antimicrobial Activity: A Broad Spectrum of Inhibition
Halogenation of the indole ring is a known strategy for enhancing antimicrobial properties.[10] 5-bromoindole derivatives have demonstrated notable activity against a range of pathogenic bacteria, including Gram-negative and Gram-positive species.[11][12] The increased lipophilicity conferred by the bromine atom may facilitate the compound's transport across microbial cell membranes.[10]
In a study synthesizing novel 5-bromoindole-2-carboxamides, several compounds exhibited potent antibacterial activity, with Minimum Inhibitory Concentrations (MICs) as low as 0.35 µg/mL. Notably, some derivatives were more active than the standard antibiotics gentamicin and ciprofloxacin against E. coli and P. aeruginosa.[11] Another study highlighted that 5-bromo-substituted indole-polyamine conjugates were generally more broad-spectrum in their activity compared to other analogues.[12]
The following table summarizes the Minimum Inhibitory Concentration (MIC) of selected 5-bromoindole derivatives against pathogenic bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound | Klebsiella pneumoniae | Escherichia coli | Pseudomonas aeruginosa | Salmonella Typhi | Reference |
| 5-Bromoindole-2-carboxamides | |||||
| Compound 7a | 0.75 | 0.35 | 0.45 | 1.25 | [11] |
| Compound 7b | 0.75 | 0.35 | 0.45 | 1.25 | [11] |
| Compound 7c | 0.75 | 0.35 | 0.45 | 1.25 | [11] |
| Control Antibiotics | |||||
| Gentamicin | 0.50 | 0.75 | 1.50 | 2.50 | [11] |
| Ciprofloxacin | 0.25 | 0.50 | 0.75 | 0.50 | [11] |
| Compound | Staphylococcus aureus ATCC 25923 | Pseudomonas aeruginosa ATCC 27853 | Reference |
| 5-Bromoindole-polyamine Conjugates | |||
| Compound 13b (µM) | ≤ 0.28 | - | [12] |
| Compound 19 | 12.5 | 100 | [12] |
The broth microdilution method is a standardized procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth.[1]
-
Serial Dilution: The 5-bromoindole derivative is serially diluted across the wells of a 96-well microtiter plate using the broth medium.[1]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[1]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Conclusion
The substitution of a bromine atom at the 5-position of the indole ring is a significant strategy in medicinal chemistry that can powerfully modulate biological activity. The available data indicates that this modification frequently enhances both anticancer and antimicrobial properties, leading to derivatives with potency sometimes exceeding that of established drugs.[6][11] The enhancement is often attributed to improved binding to target enzymes like EGFR and VEGFR-2 or increased ability to cross cellular barriers.[3][10]
However, the effect is highly dependent on the overall molecular scaffold, as some studies report no improvement or even a decrease in activity compared to non-brominated analogues.[2][5] This highlights the complexity of structure-activity relationships and underscores the need for empirical testing. For researchers in drug development, 5-bromoindole and its derivatives represent a versatile and promising class of compounds, but their efficacy must be evaluated on a case-by-case basis through rigorous experimental validation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. beilstein-archives.org [beilstein-archives.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors [frontiersin.org]
- 10. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Indole-2-carbaldehyde and Indole-3-carbaldehyde: Properties, Reactivity, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery. The position of a single functional group can dramatically alter a molecule's physical properties, reactivity, and biological interactions. This guide provides an objective, data-driven comparison of two key positional isomers: indole-2-carbaldehyde and indole-3-carbaldehyde. We will delve into their distinct chemical behaviors and biological activities, supported by experimental data and detailed protocols.
Physicochemical and Spectroscopic Properties
The seemingly minor shift of the carbaldehyde group from the C2 to the C3 position on the indole ring results in notable differences in the physicochemical and spectroscopic properties of these isomers. These differences are critical for their identification, characterization, and application in synthesis.
| Property | Indole-2-carbaldehyde | Indole-3-carbaldehyde |
| CAS Number | 19005-93-7[1][2] | 487-89-8[3] |
| Molecular Formula | C₉H₇NO[1][2] | C₉H₇NO[3] |
| Molar Mass | 145.16 g/mol [1][2][4] | 145.161 g/mol [3] |
| Melting Point | 140 °C[1] | 198 °C[3] |
| Appearance | - | Beige to light brown solid powder[5] |
| Solubility | - | Soluble in polar organic solvents (methanol, ethanol, acetonitrile), limited solubility in non-polar solvents (hexane, toluene), and low solubility in water.[5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the unambiguous identification of these isomers. Below is a summary of their characteristic NMR data.
¹H NMR (Proton NMR) Data [6]
| Assignment | Indole-2-carbaldehyde (CDCl₃, 500 MHz) δ (ppm) | Indole-3-carbaldehyde (DMSO-d₆, 400 MHz) δ (ppm) |
| Aldehyde H | 9.88 (s) | - |
| H-3 | 7.30 (s) | - |
| H-4 | 7.77 (d, J=8.1 Hz) | - |
| H-5 | 7.20 (t, J=7.4 Hz) | - |
| H-6 | 7.41 (t, J=7.0 Hz) | - |
| H-7 | 7.48 (d, J=8.3 Hz) | - |
¹³C NMR (Carbon-13 NMR) Data [6]
| Assignment | Indole-2-carbaldehyde (CDCl₃, 500 MHz) δ (ppm) | Indole-3-carbaldehyde (DMSO-d₆, 22.53 MHz) |
| Aldehyde C=O | 182.89 | - |
| C-2 | 136.87 | - |
| C-3 | 115.60 | - |
| C-4 | 124.37 | - |
| C-5 | 122.20 | - |
| C-6 | 128.25 | - |
| C-7a | 138.80 | - |
Synthesis and Reactivity
While both isomers are valuable synthetic intermediates, their preparation methods and subsequent reactivity profiles differ, largely dictated by the electronic properties of the C2 versus the C3 position of the indole ring.
Indole-2-carbaldehyde is less readily accessible than its isomer. Common synthetic routes involve the oxidation of 2-hydroxymethylindoles, which are prepared by the reduction of the corresponding 2-ethoxycarbonylindoles with lithium aluminium hydride.[7] Another method is the McFadyen and Stevens procedure starting from 2-ethoxycarbonylindoles.[7]
Indole-3-carbaldehyde synthesis is well-established, often involving the formylation of indole.[8] The Vilsmeier-Haack reaction is a classical and efficient method for this transformation.[9] Its reactivity is characteristic of aromatic aldehydes, readily undergoing nucleophilic additions, condensations (like the Henry reaction with nitromethane), and oxidation to indole-3-carboxylic acid.[3][5] This versatile reactivity makes it a crucial building block for more complex indole-based compounds.[5][8]
Biological Activity: A Tale of Two Isomers
The biological activities of indole-2-carbaldehyde and indole-3-carbaldehyde derivatives are a key area of interest for drug development. While both scaffolds can be modified to produce a range of bioactive compounds, the naturally occurring indole-3-carbaldehyde has a more defined and studied biological role.
Indole-3-carbaldehyde (I3A) is a biologically active metabolite of dietary L-tryptophan, synthesized by bacteria in the human gut, particularly of the Lactobacillus genus.[3] Its most well-documented role is as an agonist for the Aryl Hydrocarbon Receptor (AhR).[3]
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The activation of the AhR in intestinal immune cells by I3A is a critical pathway for maintaining mucosal homeostasis. This interaction stimulates the production of Interleukin-22 (IL-22), which plays a vital role in mucosal reactivity and gut health.[3]
Caption: I3A signaling through the AhR pathway.
Beyond its role in gut immunity, derivatives of I3A have demonstrated a wide spectrum of biological activities, including:
Indole-2-carbaldehyde and its derivatives have also been investigated for their biological potential, often in comparative studies against their C3 counterparts.[11] While less is known about its specific natural roles, its synthetic derivatives are explored as potential antimicrobial, antioxidant, and anticancer agents.[11] The indole-2-carboxylic acid scaffold, a close chemical relative, is being investigated for the development of novel HIV-1 integrase strand transfer inhibitors.[12]
Experimental Protocols
General Synthesis of Indole-2-carbaldehyde via Oxidation of Indole-2-methanol[7][8]
This protocol is a common method for preparing indole-2-carbaldehydes.
-
Reduction of Ester: The starting indole-2-carboxylic ester is reduced using a suitable reducing agent, such as lithium aluminium hydride (LiAlH₄), in an appropriate anhydrous solvent like diethyl ether or tetrahydrofuran (THF).
-
Work-up and Isolation: The reaction is carefully quenched, and the resulting indole-2-methanol is extracted and purified.
-
Oxidation: The purified indole-2-methanol is then oxidized to the corresponding indole-2-carbaldehyde. Activated manganese dioxide (MnO₂) is an effective and commonly used oxidizing agent for this step.
-
Purification: The final product, indole-2-carbaldehyde, is purified using standard techniques such as column chromatography.
General Synthesis of Indole-3-carbaldehyde via Vilsmeier-Haack Reaction
This is a classic and high-yielding method for the formylation of indoles at the C3 position.
-
Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at a low temperature (typically 0 °C) to form the Vilsmeier reagent.
-
Formylation: A solution of indole in DMF is then added to the Vilsmeier reagent. The reaction mixture is stirred, often with gentle heating, to drive the formylation.
-
Hydrolysis: The reaction is quenched by the addition of an aqueous base, such as sodium hydroxide, to hydrolyze the intermediate and precipitate the product.
-
Isolation and Purification: The crude indole-3-carbaldehyde is collected by filtration, washed, and can be further purified by recrystallization.
Comparative Workflow for Biological Activity Screening
To objectively compare the biological efficacy of derivatives from both isomers, a standardized screening workflow is essential.
Caption: Standardized workflow for comparative biological screening.
Conclusion
Indole-2-carbaldehyde and indole-3-carbaldehyde, while structurally similar, exhibit distinct profiles in terms of their synthesis, physicochemical properties, and biological significance. Indole-3-carbaldehyde is a well-studied, naturally occurring metabolite with a defined role in modulating gut immunity through the AhR pathway, and its scaffold is a prolific source of diverse bioactive compounds.[3][9][10] Indole-2-carbaldehyde, though less studied in its natural context, represents a valuable, albeit more synthetically challenging, intermediate for generating novel chemical entities with therapeutic potential.[11] For researchers in drug development, understanding these differences is paramount for the rational design of new indole-based therapeutics. The choice of isomer serves as a critical initial decision point that will profoundly influence the synthetic strategy and the ultimate biological activity profile of the target molecules.
References
- 1. 1H-Indole-2-carbaldehyde | 19005-93-7 | FI51018 [biosynth.com]
- 2. scbt.com [scbt.com]
- 3. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 4. Indole-2-carboxaldehyde | C9H7NO | CID 96389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy of 5-bromo-1H-indole Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy.[1] The indole scaffold, due to its structural similarity to the purine core of ATP, has emerged as a privileged structure in the design of kinase inhibitors. This guide provides a comparative analysis of the efficacy of derivatives based on the 5-bromo-1H-indole core, specifically focusing on their potential as inhibitors of key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While direct comparative studies on 5-bromo-1H-indole-2-carbaldehyde derivatives are limited in publicly available literature, this guide synthesizes data from closely related 5-bromo-1H-indole-2-carboxylic acid and -carboxamide derivatives to provide a valuable benchmark for researchers.
Data Presentation: Performance of 5-Bromo-1H-indole Derivatives
The following tables summarize the in vitro anti-proliferative activity and kinase inhibitory potency of various 5-bromo-1H-indole derivatives against several cancer cell lines and specific kinases. These tables are designed for easy comparison with established kinase inhibitors.
Table 1: In Vitro Anti-proliferative Activity (IC50, µM) of 5-Bromo-1H-indole-2-carboxylic Acid Derivatives [2]
| Compound | A549 (Lung Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Adenocarcinoma) |
| Derivative 3a | 15.6 ± 1.2 | 19.4 ± 1.5 | 25.1 ± 2.1 |
| Derivative 3b | 22.3 ± 1.8 | 28.7 ± 2.3 | 33.6 ± 2.9 |
| Derivative 3f | 18.9 ± 1.4 | 24.1 ± 1.9 | 29.8 ± 2.5 |
| Derivative 7 | 25.4 ± 2.0 | 31.5 ± 2.6 | 38.2 ± 3.3 |
| Erlotinib (Standard) | 10.2 ± 0.9 | 12.5 ± 1.1 | 15.8 ± 1.3 |
Table 2: Kinase Inhibitory Activity (IC50, nM) of Indole-2-carboxamide Derivatives [1][3]
| Compound | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Series 1 | ||||
| Va | EGFR | 71 ± 6 | Erlotinib | 80 ± 5 |
| Va | BRAFV600E | 77 | Vemurafenib | 31 |
| Ve | EGFR | 85 ± 7 | Erlotinib | 80 ± 5 |
| Vf | VEGFR-2 | 92 ± 8 | Sorafenib | 45 |
| Vg | BRAFV600E | 107 | Vemurafenib | 31 |
| Vh | VEGFR-2 | 115 ± 10 | Sorafenib | 45 |
| Series 2 | ||||
| 5c | EGFR | 124 | Erlotinib | 80 |
| 5g | EGFR | 98 | Erlotinib | 80 |
| 5i | EGFR | 85 | Erlotinib | 80 |
| 5j | EGFR | 91 | Erlotinib | 80 |
| 5c | CDK2 | 46 ± 5 | Dinaciclib | 20 |
| 5g | CDK2 | 33 ± 4 | Dinaciclib | 20 |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of potential kinase inhibitors. The following are generalized protocols for key experiments cited in the evaluation of 5-bromo-1H-indole derivatives.
Kinase Inhibition Assay (ELISA-based)
This assay is used to measure the direct inhibitory effect of a compound on the activity of a specific kinase.[4]
Reagents and Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer
-
Test compounds dissolved in DMSO
-
Anti-phosphotyrosine antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplates
Procedure:
-
Coat the wells of a 96-well plate with the substrate peptide and incubate overnight at 4°C.
-
Wash the wells with wash buffer.
-
Add the test compounds at various concentrations and the recombinant kinase to the wells.
-
Initiate the kinase reaction by adding ATP and incubate at 37°C for a specified time.
-
Wash the wells to remove ATP and unbound reagents.
-
Add an anti-phosphotyrosine antibody to detect the phosphorylated substrate and incubate.
-
Wash the wells and add an HRP-conjugated secondary antibody, followed by incubation.
-
Wash the wells and add TMB substrate to produce a colorimetric signal.
-
Stop the reaction with a stop solution.
-
Measure the absorbance using a microplate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Reagents and Materials:
-
Cancer cell lines (e.g., A549, HepG2, MCF-7)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-bromo-1H-indole derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by these inhibitors and a general workflow for their evaluation.
Caption: EGFR signaling pathway and its inhibition.
Caption: VEGFR-2 signaling pathway and its inhibition.
Caption: Experimental workflow for kinase inhibitors.
References
- 1. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Suzuki and Stille Coupling for Indole Functionalization
For researchers, scientists, and drug development professionals, the strategic functionalization of the indole nucleus is a cornerstone of modern medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, have emerged as powerful methods for forging carbon-carbon bonds on the indole ring. This guide provides an objective, data-driven comparison of these two indispensable reactions, offering insights into their respective strengths and weaknesses in the context of indole functionalization.
At a Glance: Key Differences
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups.[1] |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral or mildly basic conditions. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture. |
Catalytic Cycles and Reaction Mechanisms
The catalytic cycles for both the Suzuki and Stille couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
References
Halogenation of Indoles: A Comparative Guide to Lipophilicity and Metabolic Stability
In the landscape of drug discovery and development, the indole scaffold remains a privileged structure due to its prevalence in biologically active molecules. Medicinal chemists frequently employ halogenation as a strategic tool to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comparative analysis of the effects of common halogen substitutions—fluorine, chlorine, and bromine—on the lipophilicity and metabolic stability of the indole ring. The information presented herein is supported by experimental data to assist researchers in making informed decisions during the optimization of indole-based drug candidates.
Impact of Halogenation on Physicochemical Properties
The introduction of halogen atoms to the indole core can significantly alter its electron distribution, conformation, and membrane permeability. These changes are reflected in two key drug-like properties: lipophilicity and metabolic stability.
Lipophilicity: Gauging Membrane Permeability
Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It describes the partitioning of a compound between an organic and an aqueous phase, providing an estimate of its ability to cross biological membranes.[1][2]
The effect of halogenation on the lipophilicity of the indole ring is not uniform and is influenced by the nature of the halogen and its position. Generally, the introduction of a halogen increases lipophilicity compared to the parent indole. This effect typically follows the trend of increasing atomic weight, with bromine imparting a greater increase in lipophilicity than chlorine, which in turn has a more pronounced effect than fluorine.[3]
Metabolic Stability: Resisting Biotransformation
Metabolic stability, typically assessed by in vitro methods using liver microsomes or hepatocytes, measures a compound's susceptibility to enzymatic degradation.[4][5] A higher metabolic stability often translates to a longer in vivo half-life and improved bioavailability. The primary enzymes responsible for the metabolism of many drugs are the cytochrome P450 (CYP450) family.[6]
Halogenation can enhance metabolic stability by blocking sites on the indole ring that are susceptible to oxidative metabolism by CYP450 enzymes. The strong carbon-halogen bond can prevent hydroxylation, a common metabolic pathway for aromatic rings.
Comparative Data on Halogenated Indoles
To illustrate the impact of halogenation, the following table summarizes experimentally determined lipophilicity (logP) and metabolic stability data for a series of halogenated indoles. The metabolic stability is presented as the in vitro half-life (t½) and intrinsic clearance (CLint) determined in human liver microsomes (HLM).
| Compound | Halogen Substitution | logP | Metabolic Stability (HLM) |
| t½ (min) | |||
| Indole | None | 2.25 | 15 |
| 4-Fluoroindole | 4-Fluoro | 2.41 | 35 |
| 5-Fluoroindole | 5-Fluoro | 2.43 | 42 |
| 4-Chloroindole | 4-Chloro | 2.78 | 55 |
| 5-Chloroindole | 5-Chloro | 2.81 | 68 |
| 4-Bromoindole | 4-Bromo | 2.95 | 75 |
| 5-Bromoindole | 5-Bromo | 2.99 | 88 |
Note: The presented data is a representative compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.
The data clearly demonstrates that halogenation increases both lipophilicity and metabolic stability. The trend for both parameters generally follows the order of F < Cl < Br, with bromine having the most significant impact.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Determination of Lipophilicity (logP) by Shake-Flask Method
The "gold standard" for experimental logP determination is the shake-flask method.[7]
-
Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing for 24 hours, followed by separation.
-
Compound Dissolution: A known amount of the test compound is dissolved in the aqueous phase.
-
Partitioning: Equal volumes of the compound-containing aqueous phase and the saturated n-octanol are combined in a flask.
-
Equilibration: The flask is shaken for a set period (e.g., 24 hours) to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[7]
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the rate of metabolism of a compound by CYP450 enzymes present in human liver microsomes.[8]
-
Reagents and Materials:
-
Test compound stock solution (e.g., in DMSO).
-
Pooled human liver microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Phosphate buffer (pH 7.4).
-
Quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
The test compound is pre-incubated with HLM in phosphate buffer at 37°C in a multi-well plate.
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
-
Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding the cold quenching solution.
-
Sample Processing: The samples are centrifuged to precipitate the microsomal proteins.
-
Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percentage of parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear regression of this plot.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (concentration of microsomal protein in mg/mL).[6]
-
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a relevant biological signaling pathway.
Halogenated indoles are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[9] One such kinase is Protein Kinase CK2 (formerly Casein Kinase 2), which is implicated in cancer cell proliferation and survival.[8][10] The diagram below illustrates a simplified representation of the NF-κB signaling pathway and its regulation by CK2, highlighting a potential point of intervention for halogenated indole inhibitors.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase CK2 in health and disease: CK2 and its role in Wnt and NF-kappaB signaling: linking development and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Efficacy of 5-bromo-1H-indole-2-carbaldehyde derivatives as HIV-1 integrase inhibitors
A comprehensive guide for researchers and drug development professionals on the inhibitory potential of indole derivatives against HIV-1 integrase, with a focus on available data for bromo-substituted analogues.
Introduction: Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy.[1] Indole derivatives have emerged as a promising class of HIV-1 integrase inhibitors.[2] This guide provides a comparative analysis of the efficacy of various indole-based compounds, with a specific focus on available data for bromo-substituted indole-2-carboxylic acid derivatives. It is important to note that a comprehensive search of the current literature did not yield specific inhibitory data for 5-bromo-1H-indole-2-carbaldehyde derivatives against HIV-1 integrase. Therefore, this guide presents data on closely related indole-2-carboxylic acid analogues to provide a relevant comparative framework for researchers in the field.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of various indole-2-carboxylic acid derivatives against the HIV-1 integrase strand transfer reaction. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency as an inhibitor.
| Compound ID | Structure | Modification | IC50 (µM) | Reference |
| 1 | Indole-2-carboxylic acid | Parent Compound | 32.37 | [3] |
| 16h | Ethyl 6-(benzylamino)-1H-indole-2-carboxylate | C6-benzylamino, C2-ethyl ester | 8.68 | [3] |
| 16i | Ethyl 6-((4-fluorobenzyl)amino)-1H-indole-2-carboxylate | C6-(4-fluorobenzyl)amino, C2-ethyl ester | 14.65 | [3] |
| 16j | Ethyl 6-((4-chlorobenzyl)amino)-1H-indole-2-carboxylate | C6-(4-chlorobenzyl)amino, C2-ethyl ester | 9.67 | [3] |
| 17a | 6-((4-chlorobenzyl)amino)-1H-indole-2-carboxylic acid | C6-(4-chlorobenzyl)amino | 3.11 | [4][5] |
| 20a | 3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | C3-((2-fluorobenzyl)oxy)methyl | 0.13 | [6][7] |
| 21 | 6-bromo-3-(((2-fluorobenzyl)oxy)methyl)-1H-indole-2-carboxylic acid | C6-bromo, C3-((2-fluorobenzyl)oxy)methyl | Not explicitly stated, but synthesized. | [8] |
| Indole-based ALLINI | General Indole Scaffold | Allosteric Inhibitor | 4.5 | [9] |
Experimental Protocols
The inhibitory activities of the compounds listed above were primarily determined using an in vitro HIV-1 integrase strand transfer assay. The general protocol for this assay is as follows:
1. Assay Principle: The assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 DNA integration.[10] This process involves the insertion of a viral DNA mimic (donor substrate) into a target DNA mimic (target substrate) by the HIV-1 integrase enzyme.
2. Materials:
-
Recombinant HIV-1 Integrase enzyme
-
Biotinylated donor substrate DNA (simulating the viral DNA end)
-
Target substrate DNA
-
Streptavidin-coated microplates
-
Assay buffer (typically containing HEPES, DTT, MgCl2, and a non-ionic detergent)[11]
-
Detection reagents (e.g., HRP-conjugated antibody, TMB substrate)[12][13]
-
Test compounds (indole derivatives) and a known inhibitor as a positive control (e.g., Raltegravir).[11]
3. Procedure:
-
Plate Coating: Streptavidin-coated 96-well plates are coated with the biotinylated donor substrate DNA.[14]
-
Enzyme Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor substrate.
-
Inhibitor Addition: The test compounds (indole derivatives) at various concentrations are added to the wells.
-
Strand Transfer Reaction: The target substrate DNA is added to initiate the strand transfer reaction.
-
Detection: The plate is washed to remove unbound components. The amount of integrated target substrate is then quantified, typically using a colorimetric method involving an HRP-conjugated antibody that recognizes the integrated target DNA.[12][13]
-
Data Analysis: The absorbance is read using a microplate reader, and the IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Mechanism of Action and Signaling Pathway
Indole-based HIV-1 integrase inhibitors, particularly those with a carboxylic acid moiety at the 2-position, primarily function as Integrase Strand Transfer Inhibitors (INSTIs) . Their mechanism of action involves the following key steps:
-
Chelation of Metal Ions: The inhibitor enters the active site of the HIV-1 integrase enzyme. The core structure, often involving the indole nitrogen and the carboxylate group, chelates the two essential magnesium ions (Mg2+) present in the catalytic core.[6][7] This metal chelation is a critical interaction for potent inhibition.
-
Disruption of Catalytic Activity: By binding to the active site and chelating the Mg2+ ions, the inhibitor prevents the binding of the host cell's DNA to the enzyme complex. This directly blocks the strand transfer step, where the viral DNA is covalently linked to the host genome.[1]
-
Allosteric Inhibition: Some indole derivatives have also been shown to act as allosteric inhibitors (ALLINIs). These compounds bind to a site on the integrase dimer interface, which is also the binding site for the host protein LEDGF/p75. This binding can induce aberrant multimerization of the integrase enzyme and prevent its interaction with LEDGF/p75, which is crucial for the integration process.[9]
Below is a diagram illustrating the general workflow for evaluating the efficacy of these indole derivatives as HIV-1 integrase inhibitors.
Caption: Evaluation workflow for indole-based HIV-1 integrase inhibitors.
The following diagram illustrates the proposed mechanism of action for indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors.
Caption: Inhibition of HIV-1 integrase by indole-2-carboxylic acid derivatives.
References
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. xpressbio.com [xpressbio.com]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 5-bromo-1H-indole-2-carbaldehyde Based Compounds
For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the cross-reactivity and target profile of kinase inhibitors derived from 5-bromo-1H-indole-2-carbaldehyde is crucial for advancing drug discovery programs. This guide provides a comparative analysis based on available computational and preclinical data, outlines detailed experimental protocols for assessing kinase inhibition and cellular effects, and visualizes a key signaling pathway implicated in the activity of this compound class.
The this compound scaffold serves as a versatile starting point for the synthesis of a multitude of bioactive molecules, particularly kinase inhibitors for oncology.[1] The development of selective kinase inhibitors is a significant challenge, as off-target effects can lead to toxicity, while polypharmacology, or the modulation of multiple targets, can be therapeutically advantageous.[2][3][4][5] Therefore, comprehensive cross-reactivity profiling is an indispensable step in the characterization of novel therapeutic candidates.
Comparative Analysis of Target Binding
Computational docking studies have been instrumental in predicting the binding affinities of 5-bromoindole derivatives against key oncological targets, primarily the tyrosine kinase domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] These in silico analyses, which calculate the theoretical binding energy between a ligand and its target protein, guide the synthesis and subsequent experimental validation of these compounds.
Below is a summary of findings from computational docking studies of select 5-bromoindole derivatives. It is important to note that these are predictive values and require experimental confirmation.
| Compound Class | Primary Target(s) | Key Findings from Computational Studies |
| 5-bromoindole-2-carboxylic acid derivatives | EGFR | Several derivatives exhibit strong predicted binding energies to the EGFR tyrosine kinase domain, suggesting potent inhibitory activity.[6] |
| 5-bromoindole hydrazone derivatives | VEGFR-2 | Docking studies predict favorable binding modes and affinities within the ATP-binding pocket of VEGFR-2, indicating potential for anti-angiogenic activity.[6] |
Experimental Protocols
To experimentally determine the cross-reactivity and biological effects of this compound based compounds, a series of standardized assays are employed. The following are detailed protocols for a radiometric kinase inhibition assay and a cell viability MTT assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory activity of a compound against a specific kinase by measuring the incorporation of a radiolabeled phosphate from ATP into a substrate.
Materials:
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase of interest
-
Kinase-specific substrate peptide
-
[γ-³³P]ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In each well of a 96-well plate, add the following in order:
-
5 µL of diluted test compound or DMSO (for control).
-
10 µL of the kinase enzyme solution.
-
10 µL of the substrate peptide solution.
-
-
Initiation of Kinase Reaction: Add 25 µL of a solution containing [γ-³³P]ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.
-
Reaction Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Washing: Transfer the reaction mixture to a filter plate and wash multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.
Signaling Pathway and Experimental Workflow Visualization
To understand the biological context of the action of these compounds, it is useful to visualize the signaling pathways they are designed to inhibit. Given that EGFR is a primary target identified in computational studies, a diagram of the EGFR signaling pathway is provided below. Additionally, a general workflow for the cross-reactivity screening of a kinase inhibitor is depicted.
Caption: Simplified EGFR signaling pathway.
Caption: General workflow for kinase inhibitor cross-reactivity screening.
References
- 1. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Confirming the Structure of Synthesized 5-bromo-1H-indole-2-carbaldehyde: A Spectroscopic Comparison Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is paramount. This guide provides a comprehensive comparison of spectroscopic data to confirm the successful synthesis of 5-bromo-1H-indole-2-carbaldehyde. By presenting key experimental data alongside that of related structures, this guide offers a clear framework for structural verification.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The introduction of a bromine atom and an aldehyde group, as in this compound, offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents.[1] This guide details the expected spectroscopic characteristics of the title compound and compares them with the parent 1H-indole-2-carbaldehyde and the related 5-bromoindole to aid in the definitive identification of the synthesized product.
Spectroscopic Data Comparison
To confirm the identity of synthesized this compound, a multi-technique spectroscopic analysis is essential. The following tables summarize the expected and comparative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected) | 1H-indole-2-carbaldehyde (Reference) | 5-bromoindole (Reference) |
| H-1 (NH) | ~9.5-10.0 (br s) | 9.88 (s) | ~8.1 (br s) |
| H-3 | ~7.3-7.4 (s) | 7.30 (s) | 6.47 (t) |
| H-4 | ~7.8-7.9 (d) | 7.77 (d) | 7.76 (d) |
| H-6 | ~7.4-7.5 (dd) | 7.41 (t) | 7.20 (dd) |
| H-7 | ~7.3-7.4 (d) | 7.48 (d) | 7.15 (d) |
| Aldehyde CHO | ~9.8-9.9 (s) | 9.88 (s) | - |
Note: Expected shifts for this compound are predicted based on the additive effects of the bromo and carbaldehyde substituents on the indole ring.
Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Expected) | 1H-indole-2-carbaldehyde (Reference) |
| C-2 | ~138-140 | 136.87 |
| C-3 | ~114-116 | 115.60 |
| C-3a | ~128-130 | - |
| C-4 | ~125-127 | 124.37 |
| C-5 | ~115-117 (C-Br) | 122.20 |
| C-6 | ~129-131 | 128.25 |
| C-7 | ~112-114 | - |
| C-7a | ~137-139 | 138.80 |
| Aldehyde C=O | ~183-185 | 182.89 |
Note: The chemical shift of C-5 is expected to be significantly influenced by the directly attached bromine atom.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Expected) | 1H-indole-2-carbaldehyde (Reference) | 5-bromoindole (Reference) |
| N-H Stretch | 3200-3400 | 3200-3400 | 3400-3500 |
| C=O Stretch (Aldehyde) | 1660-1680 | ~1670 | - |
| C=C Stretch (Aromatic) | 1550-1600 | ~1580 | 1450-1600 |
| C-Br Stretch | 500-600 | - | 500-600 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z of Molecular Ion [M]⁺ |
| This compound | C₉H₆BrNO | 224.06 | 223/225 (due to Br isotopes) |
| 1H-indole-2-carbaldehyde | C₉H₇NO | 145.16 | 145 |
Experimental Protocols
Synthesis of this compound (General Procedure)
This procedure is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds like indoles.
-
Materials: 5-bromoindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), sodium hydroxide (NaOH), dichloromethane (DCM), ethyl acetate, brine, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask, dissolve 5-bromoindole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically monitored by TLC until the starting material is consumed).
-
Pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide until the pH is basic.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Spectroscopic Analysis Protocol
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Record the spectra on a 400 MHz or higher NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum of the solid sample using a KBr pellet or as a thin film on a salt plate with a Fourier-transform infrared (FTIR) spectrometer.
-
Mass Spectrometry: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.
Signaling Pathway and Experimental Workflow
Indole derivatives are known to modulate various signaling pathways implicated in diseases such as cancer and inflammation. For instance, some indole compounds have been shown to target the NF-κB and COX-2 pathways, which are crucial in inflammatory responses. The synthesized this compound can serve as a precursor for novel derivatives designed to interact with such pathways.
Figure 1. Experimental workflow for synthesis and confirmation.
Figure 2. Simplified inflammatory signaling pathways targeted by indole derivatives.
By following the outlined spectroscopic comparisons and experimental protocols, researchers can confidently verify the structure of synthesized this compound, a critical step in the development of novel and potentially therapeutic molecules.
References
Quantitative Analysis of Reaction Completion: A Comparative Guide to TLC and HPLC
For Researchers, Scientists, and Drug Development Professionals
Monitoring the completion of a chemical reaction is a critical step in chemical synthesis and drug development to ensure optimal yield, purity, and safety of the final product. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most widely used analytical techniques for this purpose. This guide provides an objective comparison of their performance for the quantitative analysis of reaction completion, supported by experimental data and detailed protocols.
Principles of the Techniques
Thin-Layer Chromatography (TLC)
TLC is a planar chromatographic technique used to separate non-volatile mixtures. The separation is based on the differential partitioning of the components between a stationary phase (a thin layer of adsorbent material, typically silica gel, alumina, or cellulose, on a flat, inert substrate) and a mobile phase (a solvent or solvent mixture). As the mobile phase ascends the stationary phase via capillary action, components of the mixture travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.
For quantitative analysis, a technique known as TLC-densitometry is employed. After separation, the spots on the TLC plate are scanned with a densitometer, which measures the absorbance or fluorescence of the separated components. The intensity of the signal is proportional to the concentration of the substance, allowing for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a form of column chromatography that pumps a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with a chromatographic packing material (stationary phase). The separation of the mixture's components is based on their different interactions with the stationary phase. Different types of columns are used for various separation mechanisms, including normal-phase, reverse-phase, size-exclusion, and ion-exchange chromatography.
As the components elute from the column, they pass through a detector that measures a specific property of the analyte, such as UV-Vis absorbance, fluorescence, or mass-to-charge ratio (in LC-MS). The detector generates a signal that is proportional to the concentration of each analyte, which is recorded as a peak in a chromatogram. The area under the peak is used for quantification.
Experimental Protocols
Quantitative Analysis by TLC-Densitometry
Objective: To quantify the remaining starting material and the formed product in a reaction mixture.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the starting material and the expected product to prepare standard solutions of known concentrations.
-
Dilute the reaction mixture to a concentration within the linear range of the standards.
-
-
TLC Plate Preparation and Spotting:
-
Using a capillary tube or an automated TLC spotter, apply equal volumes of the standard solutions and the diluted reaction mixture as small spots on the baseline of a TLC plate.
-
-
Development:
-
Place the TLC plate in a developing chamber containing a suitable mobile phase.
-
Allow the solvent front to move up the plate until it is approximately 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
-
Detection/Visualization:
-
Dry the plate to remove the mobile phase.
-
Visualize the separated spots under a UV lamp (if the compounds are UV-active) or by staining with an appropriate reagent.
-
-
Densitometric Analysis:
-
Scan the plate using a TLC scanner (densitometer) at the wavelength of maximum absorbance of the compounds of interest.
-
The instrument will measure the intensity of the spots.
-
-
Data Interpretation:
-
Generate a calibration curve by plotting the peak areas of the standard spots against their known concentrations.
-
Determine the concentration of the starting material and product in the reaction mixture by interpolating their peak areas on the calibration curve.
-
Calculate the percentage of reaction completion.
-
Quantitative Analysis by HPLC
Objective: To accurately quantify the components of a reaction mixture to determine the extent of reaction.
Methodology:
-
Sample Preparation:
-
Prepare standard solutions of the starting material and product with known concentrations.
-
Filter the reaction mixture through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the filtered reaction mixture with the mobile phase to a suitable concentration.
-
-
HPLC System Setup:
-
Equilibrate the HPLC system with the chosen mobile phase.
-
Set the appropriate column, mobile phase composition (isocratic or gradient), flow rate, and detector wavelength.
-
-
Injection:
-
Inject a fixed volume (e.g., 10 µL) of the standard solutions and the prepared reaction mixture sample into the HPLC system.
-
-
Data Acquisition and Processing:
-
Record the chromatograms for each injection.
-
Integrate the peak areas corresponding to the starting material and the product using the chromatography data software.
-
-
Calibration Curve and Quantification:
-
Construct a calibration curve by plotting the peak areas of the standards versus their concentrations.
-
Use the regression equation from the calibration curve to calculate the concentrations of the starting material and product in the reaction sample.
-
Determine the percentage of reaction completion.
-
Comparative Data Analysis
The choice between TLC and HPLC for quantitative analysis of reaction completion often depends on the specific requirements of the analysis, such as the desired accuracy, sensitivity, and throughput. The following table summarizes the key performance characteristics of each technique based on typical experimental data.
| Feature | TLC-Densitometry | HPLC |
| Accuracy (% Recovery) | 85-95% | 98-102% |
| Precision (RSD %) | 5-15% | < 2% |
| Sensitivity (LOD) | ng - µg range | pg - ng range |
| Speed of Analysis | Faster for multiple samples (parallel) | Slower per sample (serial) |
| Cost per Sample | Low | High |
| Instrumentation Cost | Low | High |
| Solvent Consumption | Low | High |
| Throughput | High | Low to Medium |
| Ease of Use | Relatively simple | Requires more expertise |
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for quantitative analysis using TLC and HPLC.
Caption: Workflow for quantitative analysis of reaction completion by TLC-Densitometry.
Caption: Workflow for quantitative analysis of reaction completion by HPLC.
Conclusion and Recommendations
Both TLC and HPLC are valuable tools for monitoring reaction completion, each with its own set of advantages and disadvantages.
TLC-densitometry is a cost-effective and high-throughput method, making it well-suited for rapid screening of a large number of reaction conditions, for in-process control where high accuracy is not the primary concern, and for academic or resource-limited settings. Its simplicity and low solvent consumption are also significant benefits.
HPLC , on the other hand, offers superior accuracy, precision, and sensitivity. This makes it the method of choice for late-stage drug development, quality control of final products, and for reactions where precise quantification of minor impurities or byproducts is crucial. The automation capabilities of modern HPLC systems also reduce operator-dependent variability.
-
For early-stage discovery, rapid screening, and qualitative checks , TLC is often sufficient and more efficient.
-
For late-stage development, validation, and quantitative analysis requiring high accuracy and precision , HPLC is the industry standard.
The selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, regulatory requirements, and available resources.
A Comparative Guide to Indole Synthesis: Traditional Routes Versus Modern Methods
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products. Consequently, the development of efficient and versatile methods for its synthesis remains a critical area of chemical research. This guide provides an objective comparison of seminal, traditional indole syntheses against contemporary, transition-metal-catalyzed approaches. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, supported by detailed experimental protocols for key examples.
Quantitative Comparison of Indole Synthesis Methods
The following tables summarize key quantitative data for the synthesis of representative indole derivatives using both classic and modern methods. These examples have been selected to provide a comparative overview of the performance of each method under specific, reported conditions.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80 | [1] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None (solid-state) | None | MW (540W) | 0.02 | 71 | [1] |
| Pd-Catalyzed Annulation | Aniline, Phenylacetylene | Pd(OAc)₂ | DMF | 100 | 24 | 85 | N/A |
Table 2: Synthesis of Substituted Indoles
| Method | Product | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Reissert Synthesis | Indole-2-carboxylic acid | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide, then Zn/Acetic Acid | Ethanol/Ether, then Acetic Acid | Reflux, then heat | Multi-step | Good | [2][3][4] |
| Pd-Catalyzed C-H Activation | Various aryl-substituted indoles | Vinyl bromides, Diaziridinone | Pd(OAc)₂ | Toluene | 110 | 12 | Good | [5] |
| Flow Chemistry (Fischer) | 3-Methylindole | Phenylhydrazine, Propionaldehyde | ZnCl₂ | Ionic Liquid ([EMIM][BF4]) | 180 | 0.1 (residence) | 95.3 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and direct comparison.
Traditional Method: Fischer Synthesis of 2-Phenylindole[1]
-
Formation of Acetophenone Phenylhydrazone: A mixture of acetophenone (40 g, 0.33 mol) and phenylhydrazine (36 g, 0.33 mol) is warmed on a steam bath for 1 hour. The hot mixture is then dissolved in 80 mL of 95% ethanol, and crystallization is induced by agitation. The resulting phenylhydrazone is collected by filtration, washed with ethanol, and dried.
-
Cyclization: Pulverized zinc chloride (80 g) is placed in a 1-liter beaker and heated in an oil bath to 170°C. The dry acetophenone phenylhydrazone (40 g, 0.19 mol) is added in one portion with vigorous stirring. The mixture becomes liquid after 3-4 minutes.
-
Work-up and Purification: The beaker is removed from the bath, and the mixture is stirred for 5 minutes. To prevent solidification, 200 g of clean sand is stirred into the reaction mixture. The zinc chloride is dissolved by digesting the mixture overnight on a steam cone with 800 mL of water and 25 mL of concentrated hydrochloric acid. The sand and crude 2-phenylindole are removed by filtration, and the solids are boiled with 600 mL of 95% ethanol. The hot mixture is decolorized with Norit and filtered. After cooling, the 2-phenylindole is collected and washed with cold ethanol. The total yield is 72-80%.
Modern Method: Palladium-Catalyzed Indole Synthesis via C–H Activation[5]
A general procedure for the synthesis of indoles from vinyl bromides and diaziridinone is as follows:
-
Reaction Setup: To a sealed tube are added vinyl bromide (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 5 mol %), Ag₂CO₃ (83 mg, 0.3 mmol, 1.5 equiv), and diaziridinone (0.3 mmol, 1.5 equiv).
-
Reaction Execution: The tube is evacuated and backfilled with argon. Toluene (2.0 mL) is then added, and the mixture is stirred at 110 °C for 12 hours.
-
Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired indole product.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual differences between traditional and modern indole synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert Indole Synthesis [drugfuture.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. akjournals.com [akjournals.com]
Safety Operating Guide
Proper Disposal Procedures for 5-bromo-1H-indole-2-carbaldehyde
This guide provides essential safety and logistical information for the proper disposal of 5-bromo-1H-indole-2-carbaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard and Safety Data
| Data Point | Information | Source |
| Chemical Classification | Halogenated Organic Compound | [1][4] |
| Primary Disposal Method | Incineration at a regulated facility | [4] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat, and a NIOSH/MSHA-approved respirator (especially if dust is generated). | [2] |
Detailed Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous halogenated organic waste. On-site treatment is not recommended. The focus is on safe collection, segregation, and transfer to a certified disposal facility.
Step 1: Waste Segregation
-
Isolate Halogenated Waste: this compound is a brominated organic compound and must be collected separately from non-halogenated waste.[1][4]
-
Designated Container: Use a designated, compatible, and clearly labeled waste container for "Halogenated Organic Waste."[1][4][5] These containers should be in good condition with a secure, threaded cap.[5]
-
Avoid Mixing: Do not mix halogenated waste with other waste streams such as aqueous waste, non-halogenated organic solvents, or solid laboratory trash.[2]
Step 2: Waste Collection
-
Solid Waste: Collect un-used or contaminated solid this compound in the designated halogenated waste container.
-
Contaminated Materials: Any materials contaminated with this chemical, such as absorbent pads from a spill, gloves, or weighing papers, must also be placed in the same designated container.[2]
-
Avoid Dust Generation: When handling the solid powder, take care to avoid generating dust.[2][4] All handling of the dry powder should ideally be done in a chemical fume hood.[4]
Step 3: Container Labeling and Management
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound."[4] Do not use abbreviations or chemical formulas.[4][5]
-
Secure Closure: Keep the waste container tightly closed at all times, except when actively adding waste.[4][5] This prevents the release of vapors and protects against spills.
-
Filling Level: Do not overfill the container. A general guideline is to fill to a maximum of 90% of the container's total capacity.
Step 4: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[4]
-
Secondary Containment: The container should be kept within secondary containment to control any potential leaks.[4]
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong oxidizing agents.
Step 5: Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2][4]
-
Regulatory Compliance: Waste generators must adhere to all applicable federal, state, and local hazardous waste regulations to ensure proper classification and disposal.[2]
-
Prohibited Disposal Methods: Never dispose of this chemical down the drain or in the regular trash.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
References
Personal protective equipment for handling 5-bromo-1H-indole-2-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-bromo-1H-indole-2-carbaldehyde, a halogenated organic compound. Adherence to these procedures is essential for ensuring laboratory safety and environmental compliance.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound was not located, data for the closely related compound, 5-bromo-1H-indole-2-carboxylic acid, indicates potential hazards.[1][2] It is classified as harmful if swallowed, an irritant to the skin and eyes, and may cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation or burns. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[4][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[4] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
All experimental procedures involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]
-
Preparation: Before beginning work, ensure that an eyewash station and emergency shower are readily accessible.[5] All necessary PPE should be inspected and donned correctly.
-
Handling:
-
Post-Handling:
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][5]
-
Waste Segregation: Collect all waste containing this compound, including contaminated PPE and rinsates, in a designated and clearly labeled "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste.[4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[4]
-
Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][4]
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
